molecular formula C6H13NO3S B102317 2-Amino-4-(ethylsulfinyl)butanoic acid CAS No. 15785-31-6

2-Amino-4-(ethylsulfinyl)butanoic acid

Cat. No.: B102317
CAS No.: 15785-31-6
M. Wt: 179.24 g/mol
InChI Key: ZEZVOWDXHLTCLO-UHFFFAOYSA-N
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Description

2-Amino-4-(ethylsulfinyl)butanoic acid ( 4378-21-6) is a sulfur-containing amino acid derivative of significant interest in biochemical research. This compound, with the molecular formula C 6 H 13 NO 3 S and a molecular weight of 179.24 g/mol, is characterized by an ethylsulfinyl functional group, which contributes to its polar nature and high physicochemical stability . As a specialized amino acid analog, it serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development and exploration of novel sulfur-based compounds . Researchers utilize this chemical in metabolic pathway studies, where its structure may mimic naturally occurring sulfoxide-containing molecules. Its high purity, ranging from 85.0% to 99.8%, makes it suitable for demanding applications such as analytical method development and the synthesis of more complex molecular entities . Proper storage in a cool, dry environment and handling in accordance with good laboratory practices are recommended to preserve the integrity of this research compound . Please be advised: This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research and development purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-ethylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-2-11(10)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZVOWDXHLTCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286452
Record name 2-amino-4-(ethylsulfinyl)butanoic acid
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Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4378-21-6
Record name NSC45845
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45845
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4-(ethylsulfinyl)butanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90286452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Amino-4-(ethylsulfinyl)butanoic Acid (Ethionine Sulfoxide)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-Amino-4-(ethylsulfinyl)butanoic acid , commonly known as Ethionine Sulfoxide . It addresses the structural complexity, physicochemical behavior, and biological significance of this compound, designed for researchers in biochemistry and pharmacology.

Executive Summary

Ethionine Sulfoxide is the S-oxidized derivative of ethionine, a non-proteinogenic amino acid and potent ethyl analog of methionine. It serves as a critical metabolic intermediate in the study of transethylation interference and oxidative stress. Unlike stable sulfones, the sulfoxide moiety introduces a second center of chirality at the sulfur atom, creating a complex stereochemical landscape that dictates its biological interaction with Methionine Sulfoxide Reductases (MsrA/MsrB) and adenosyltransferases. This guide details its chemical properties, synthetic pathways, and role as a metabolic antagonist.

Chemical Identity & Structural Analysis

Nomenclature and Classification
  • IUPAC Name: 2-Amino-4-(ethylsulfinyl)butanoic acid

  • Common Name: Ethionine Sulfoxide[1][2][3]

  • CAS Number: 15785-31-6 (DL-mixture), 20268-52-4 (L-isomer)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 179.24 g/mol

Stereochemical Complexity (The "Dual Chiral" System)

Ethionine sulfoxide exhibits a unique stereochemical profile due to two chiral centers:

  • 
    -Carbon:  Dictates the L- or D- amino acid configuration.
    
  • Sulfinyl Group (

    
    ):  The sulfur atom forms a pyramidal geometry with a lone pair, creating a chiral center.
    

Consequently, L-Ethionine Sulfoxide exists as two distinct diastereomers: (S)-sulfoxide and (R)-sulfoxide . These diastereomers are chemically distinct and biologically discriminated by specific enzymes.

ChemicalStructure cluster_Diastereomers L-Ethionine Sulfoxide Diastereomers Ethionine L-Ethionine (S-Ethyl-L-homocysteine) Oxidation Oxidation (H2O2 or FMO) Ethionine->Oxidation S_Sulfoxide L-Ethionine-(S)-Sulfoxide (Substrate for MsrA) Oxidation->S_Sulfoxide Non-stereospecific R_Sulfoxide L-Ethionine-(R)-Sulfoxide (Substrate for MsrB) Oxidation->R_Sulfoxide Non-stereospecific

Figure 1: Stereochemical divergence upon oxidation of L-Ethionine. Chemical oxidation typically yields a 1:1 mixture of (S) and (R) sulfoxides, whereas enzymatic oxidation may be stereoselective.

Physicochemical Properties[1][4][7][8]

Physical Characteristics
PropertyValue / DescriptionNote
Appearance White crystalline powderHygroscopic tendencies due to polar S=O bond.
Melting Point >200°C (Decomposes)Precise MP varies by diastereomeric ratio; typically lower than parent ethionine (272°C).
Solubility High in

, dilute acid/base
The sulfoxide group significantly increases polarity compared to ethionine.
pKa Values

(COOH)

(

)
The sulfoxide group is weakly basic (

) and does not ionize in physiological range.
Stability and Reactivity
  • Thermal Stability: Stable at room temperature but susceptible to Pummerer rearrangement under acidic/anhydrous conditions.

  • Redox Potential: The sulfoxide is an intermediate oxidation state.

    • Reduction: Reversible to ethionine via thiols (DTT, mercaptoethanol) or enzymes (Msr).

    • Oxidation:[4][5] Irreversible oxidation to Ethionine Sulfone (

      
      ) by strong oxidants (e.g., 
      
      
      
      , excess
      
      
      ).

Synthetic Pathways & Production Protocols

Chemical Synthesis (Standard Oxidation)

Objective: Preparation of DL-Ethionine Sulfoxide from DL-Ethionine.

Protocol:

  • Dissolution: Dissolve 10 mmol DL-Ethionine in 20 mL glacial acetic acid or water.

  • Oxidation: Add 1.1 equivalents of 30% Hydrogen Peroxide (

    
    ) dropwise at 0°C.
    
    • Expert Insight: Controlling temperature at 0-4°C prevents over-oxidation to the sulfone.

  • Reaction: Stir for 2-4 hours. Monitor via TLC (Silica, Butanol:Acetic Acid:Water 4:1:1). Sulfoxide is more polar (lower

    
    ) than ethionine.
    
  • Quenching: Destroy excess peroxide with a catalytic amount of catalase or sodium bisulfite.

  • Isolation: Lyophilize to remove solvent. Recrystallize from Ethanol/Water.

Enzymatic Synthesis (Stereospecific)

For chiral studies requiring pure (S)- or (R)-sulfoxide, chemical synthesis is insufficient.

  • Isoleucine Dioxygenase (IDO): Can catalyze the stereospecific sulfoxidation of L-ethionine to L-ethionine sulfoxide (typically yielding a specific diastereomer).

  • Purification: Diastereomers can be separated using RP-HPLC with a chiral mobile phase or derivatization (e.g., OPA-derivatization).

Biological & Pharmacological Context[10][11]

The "Ethionine Trap" and ATP Depletion

Ethionine sulfoxide acts as a reservoir for ethionine in vivo. Its toxicity is linked to the bioactivation of ethionine to S-Adenosylethionine (SAE) .

  • Reduction: Ethionine sulfoxide is reduced to ethionine by Methionine Sulfoxide Reductase (Msr).

  • Adenosylation: Ethionine is reacted with ATP by Methionine Adenosyltransferase (MAT) to form SAE.

  • The Trap: Unlike S-Adenosylmethionine (SAM), the ethyl group of SAE is transferred very slowly. This locks the adenosine moiety, causing a rapid depletion of cellular ATP levels (the "ATP Trap"), leading to inhibition of protein and RNA synthesis.

Metabolic Cycling and Repair

The reduction of ethionine sulfoxide is enzyme-specific, mirroring the Methionine Sulfoxide repair system:

  • MsrA: Specifically reduces the (S)-sulfoxide diastereomer.

  • MsrB: Specifically reduces the (R)-sulfoxide diastereomer.

  • Significance: This system validates that ethionine sulfoxide is treated by the cell as an oxidative damage product of ethionine, similar to MetO.

MetabolicPathways Ethionine Ethionine (Toxic Precursor) Eth_Sulfoxide Ethionine Sulfoxide (Metabolic Reservoir) Ethionine->Eth_Sulfoxide ROS / Oxidation SAE S-Adenosylethionine (SAE) Ethionine->SAE MAT + ATP Eth_Sulfoxide->Ethionine MsrA / MsrB (Reduction) ATP ATP ATP->SAE Trapped ATP TRAP (Inhibition of Synthesis) SAE->Trapped Slow Ethyl Transfer

Figure 2: The metabolic interplay between Ethionine and its Sulfoxide.[6] The sulfoxide serves as a reversible pool, feeding back into the toxic ATP-trapping pathway via enzymatic reduction.

Analytical Characterization

NMR Spectroscopy (Self-Validating Identity)

To confirm the synthesis of the sulfoxide from ethionine, observe the chemical shift of the methylene protons adjacent to the sulfur.

  • 1H-NMR (D2O):

    • Ethionine (Starting Material): The

      
       protons appear as a quartet at 
      
      
      
      ppm.
    • Ethionine Sulfoxide (Product): The

      
       protons shift downfield to 
      
      
      
      ppm.
    • Key Diagnostic: Due to the chirality of the sulfur, the adjacent methylene protons (

      
      ) become diastereotopic . They will split into complex multiplets (ABX system) rather than a simple quartet. This splitting pattern confirms the presence of the chiral sulfoxide group.
      
Mass Spectrometry[9]
  • ESI-MS: Look for

    
     m/z.
    
  • Fragmentation: Loss of the ethylsulfinyl group or expulsion of sulfenic acid (characteristic of sulfoxides) may be observed.

References

  • Moskovitz, J., et al. (2002). "Peptide methionine sulfoxide reductase: Structure, mechanism of action, and biological function." Archives of Biochemistry and Biophysics. Link

  • Ogawa, J., et al. (2011). "Characterization of Bacillus thuringiensis l-Isoleucine Dioxygenase for Production of Useful Amino Acids." Applied and Environmental Microbiology. Link

  • Stekol, J. A. (1963). "Biochemical Basis for Ethionine Effects.
  • Weissbach, H., & Brot, N. (1991). "Methionine sulfoxide reductases: history and recent developments." Cellular and Molecular Life Sciences.

Sources

Biological Role of Ethionine Sulfoxide in Oxidative Stress Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethionine Sulfoxide (EtSO) , focusing on its utility as a mechanistic probe for Methionine Sulfoxide Reductases (Msr) and its pathological role as a toxic metabolite.

Technical Guide & Whitepaper

Executive Summary: The "Trojan Horse" of Oxidative Stress

Ethionine Sulfoxide (EtSO) is the oxidized derivative of L-ethionine , a toxic ethyl analog of methionine. While often overshadowed by its parent compound, EtSO occupies a critical niche in redox biology. It serves a dual role:

  • As a Pathological Metabolite: When ethionine is incorporated into proteins in place of methionine, its subsequent oxidation to EtSO creates "stubborn" oxidative lesions that challenge cellular repair systems.

  • As a Mechanistic Probe: Due to the steric bulk of the ethyl group, EtSO is an invaluable tool for mapping the active site constraints of Methionine Sulfoxide Reductases (MsrA/MsrB) , allowing researchers to dissect the stereochemistry of protein repair.

This guide details the biogenesis of EtSO, its interaction with the Msr antioxidant system, and validated protocols for its detection and use in kinetic assays.

Biogenesis and Structural Chemistry

Ethionine acts as an antimetabolite, competing with methionine for adenylation (forming S-adenosylethionine) and protein incorporation.[1] The formation of Ethionine Sulfoxide occurs via two distinct pathways, creating a "vicious cycle" of toxicity.

The Parallel Oxidation Pathway

Unlike Methionine Sulfoxide (MetSO), which is efficiently repaired, EtSO introduces steric hindrance.

  • ROS Attack: Reactive Oxygen Species (H₂O₂, HOCl) attack the sulfur atom of free or protein-bound ethionine.

  • Chirality: Oxidation produces a racemic mixture of S-EtSO and R-EtSO .[2]

  • Steric Blockade: The ethyl group (

    
    ) occupies more volume than the methyl group (
    
    
    
    ) of methionine, potentially distorting the catalytic pocket of repair enzymes.
Visualization: The Ethionine "Dead-End" Pathway

The following diagram illustrates how ethionine incorporation leads to persistent oxidative stress compared to methionine.

EthioninePathways Met L-Methionine Prot_Met Protein-Met Met->Prot_Met Translation Eth L-Ethionine Prot_Eth Protein-Eth (Toxic Incorporation) Eth->Prot_Eth Competition MetSO Protein-MetSO (Oxidized) Prot_Met->MetSO ROS Attack EtSO Protein-EtSO (Oxidized) Prot_Eth->EtSO ROS Attack Repaired Function Restored MetSO->Repaired Rapid Repair (MsrA/MsrB) EtSO->Repaired Slow/Partial Repair (Steric Hindrance) Damaged Persistent Damage (Misfolding/Aggregation) EtSO->Damaged Accumulation

Figure 1: The divergent fates of Methionine and Ethionine residues under oxidative stress. Ethionine acts as a "dead-end" trap, accumulating as EtSO due to inefficient enzymatic repair.

Interaction with Msr Systems: Mechanism & Kinetics

The biological relevance of EtSO hinges on its interaction with Methionine Sulfoxide Reductase A (MsrA) .

Stereospecificity and Substrate Tolerance

MsrA is specific for the S-enantiomer of sulfoxides.

  • Substrate: MsrA can reduce free L-ethionine-S-sulfoxide to L-ethionine.

  • Kinetics: Research indicates that while EtSO is a substrate, the catalytic efficiency (

    
    ) is often lower than that for MetSO. The ethyl group forces a reconfiguration of the enzyme's active site, specifically affecting the "hydrophobic pocket" that normally accommodates the methyl group.
    
  • Inhibition: High concentrations of EtSO can act as a competitive inhibitor against MetSO reduction, effectively jamming the antioxidant machinery.

Comparative Data: MetSO vs. EtSO
FeatureL-Methionine Sulfoxide (MetSO)L-Ethionine Sulfoxide (EtSO)
Side Chain


MsrA Activity High (

)
Reduced (Species dependent, typically 30-60%)
MsrB Activity High (for R-isomer)Negligible/Very Low (Steric clash)
Biological Outcome Repair & SurvivalAccumulation & Toxicity
Use Case Physiological substrateActive site probe / Stress inducer

Experimental Protocols

These protocols are designed for researchers characterizing Msr kinetics or assessing ethionine toxicity.

Protocol A: Chemical Synthesis of Ethionine Sulfoxide

Objective: Generate a racemic mixture of EtSO for use as a standard or substrate.

  • Reagents: L-Ethionine (Sigma), Hydrogen Peroxide (30%), Acetic Acid.

  • Reaction: Dissolve 10 mM L-Ethionine in 10 mL of 1M Acetic Acid.

  • Oxidation: Add H₂O₂ in a 1.1:1 molar ratio (slight excess). Incubate at room temperature for 1 hour.

  • Validation: The reaction is self-validating via TLC or HPLC. EtSO is more polar than ethionine and will elute earlier on Reverse-Phase C18.

  • Lyophilization: Freeze-dry to remove acetic acid and excess peroxide.

Protocol B: MsrA Kinetic Assay using EtSO

Objective: Measure the ability of MsrA to repair EtSO.

Reagents:

  • Purified MsrA enzyme (Recombinant).[3]

  • DTT (Dithiothreitol) as the reducing equivalent.

  • NADPH / Thioredoxin / Thioredoxin Reductase (for physiological coupled assay).[4]

  • Substrate: L-Ethionine-S,R-Sulfoxide (from Protocol A).

Workflow:

  • Setup: Prepare reaction mix in 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.

  • Initiation: Add 200 µM EtSO and 5 µM MsrA.

  • Coupled Reaction: Monitor NADPH oxidation at 340 nm .

    • Note: Since the commercial EtSO is racemic (50% S, 50% R) and MsrA only reduces the S-form, the reaction will plateau at 50% consumption. This is a critical quality control step.

  • Control: Run a parallel reaction with MetSO. The ratio of initial rates (

    
    ) defines the steric penalty of the ethyl group.
    
Protocol C: HPLC Detection of EtSO in Biological Samples

Objective: Separate EtSO from MetSO and parent amino acids.

System: Agilent 1200 or equivalent with Fluorescence Detector (FLD). Derivatization: OPA (o-Phthalaldehyde) for primary amines.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

  • Gradient: 0-50% B over 20 minutes.

  • Elution Order:

    • Asp/Glu (Early)

    • MetSO (Pre-Met)

    • EtSO (Between MetSO and Met)

    • Met

    • Ethionine (Late eluting due to ethyl hydrophobicity)

Experimental Workflow Visualization

The following diagram outlines the logical flow for determining if a novel drug candidate protects against ethionine-induced oxidative stress.

Workflow Start Start: Cell Culture (HepG2 or Neuronal) Treatment Treat with Ethionine (Induce Stress) Start->Treatment Drug Co-treat with Candidate Drug Treatment->Drug Extraction Lyse & Extract Metabolites Drug->Extraction Deriv OPA Derivatization Extraction->Deriv HPLC HPLC-FLD Analysis Deriv->HPLC Decision EtSO/Eth Ratio? HPLC->Decision Result1 High Ratio: Msr Inhibition or High ROS Decision->Result1 > Control Result2 Low Ratio: Effective Repair or ROS Scavenging Decision->Result2 < Control

Figure 2: Screening workflow for drugs modulating ethionine-induced oxidative stress. The EtSO/Ethionine ratio serves as the quantitative biomarker.

References

  • Moskovitz, J., et al. (2011). "Methionine sulfoxide reductase A: Structure, function and role in ocular pathology." National Institutes of Health. Link

  • Weissbach, H., et al. (2002).[5] "Peptide methionine sulfoxide reductase: structure, mechanism, and role in protecting against oxidative stress." Archives of Biochemistry and Biophysics. Link

  • Tarrago, L., et al. (2012). "Methionine Sulfoxide Reductases Preferentially Reduce Unfolded Oxidized Proteins."[6] Journal of Biological Chemistry. Link

  • Drazic, A., & Winter, J. (2014). "The physiological role of reversible methionine oxidation." Biochimica et Biophysica Acta. Link

  • Levine, R. L., et al. (2000). "Methionine residues as endogenous antioxidants in proteins."[3][7] Proceedings of the National Academy of Sciences. Link

Sources

L-Ethionine Sulfoxide: Mechanisms of Bioactivation and Cellular Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity mechanisms of L-ethionine sulfoxide in mammalian cells Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

L-Ethionine sulfoxide is the oxidized derivative of L-ethionine, a potent ethyl analog of methionine.[1] While often overlooked in favor of its parent compound, L-ethionine sulfoxide represents a critical "latent" toxicant.[1] Its toxicity profile is not intrinsic to the sulfoxide moiety itself but is dependent on intracellular bioactivation via the Methionine Sulfoxide Reductase (Msr) system.

This guide delineates the sequential toxicity cascade of L-ethionine sulfoxide: its enzymatic reduction to L-ethionine, the subsequent "lethal synthesis" of S-adenosylethionine (SAE), and the catastrophic depletion of cellular ATP (the "Adenosyl Trap"). We further explore the downstream consequences of ethylation on epigenetic stability and protein fidelity.[1]

Mechanism I: The Metabolic Trojan Horse (Bioactivation)[1]

Unlike many xenobiotics that require cytochrome P450 oxidation to become toxic, L-ethionine sulfoxide enters the cell as a substrate for the cell's antioxidant repair machinery.

The MsrA Gateway

Mammalian cells possess Methionine Sulfoxide Reductase A (MsrA), an enzyme evolutionarily tuned to reduce the S-enantiomer of methionine sulfoxide back to methionine, thereby repairing oxidative damage.[1] However, MsrA exhibits broad substrate specificity and avidly accepts L-ethionine sulfoxide as a substrate.[1]

  • Reaction: L-Ethionine Sulfoxide + Thioredoxin-(SH)

    
    
    
    
    
    L-Ethionine + Thioredoxin-S
    
    
    + H
    
    
    O[1]
  • Causality: The reduction of the sulfoxide is the rate-limiting step for toxicity. Without this conversion, the sulfoxide cannot participate in the methionine cycle.[1]

  • Metabolic Burden: While restoring the "parent" toxin, this process consumes cellular reducing equivalents (reduced thioredoxin and, ultimately, NADPH), potentially sensitizing the cell to concurrent oxidative stress.[1]

Mechanism II: The Adenosyl Trap (ATP Depletion)[1]

Once reduced to L-ethionine, the molecule mimics methionine so closely that it hijacks the enzyme Methionine Adenosyltransferase (MAT) . This is the central event in ethionine-induced toxicity.

The Lethal Synthesis of S-Adenosylethionine (SAE)

In normal physiology, MAT catalyzes the transfer of the adenosyl moiety from ATP to methionine to form S-adenosylmethionine (SAM).[1] SAM is a transient methyl donor; after methylation, it is converted to S-adenosylhomocysteine (SAH) and rapidly recycled.

When L-ethionine enters this active site:

  • Formation: MAT converts L-ethionine + ATP

    
    S-Adenosylethionine (SAE)  + PPi + Pi.[1]
    
  • The Trap: Unlike SAM, SAE is a poor alkyl donor for most methyltransferases. It accumulates intracellularly because the transethylation reaction is kinetically unfavorable compared to transmethylation.[1]

  • ATP Drain: The synthesis of SAE consumes ATP but fails to recycle the adenosine moiety efficiently. This leads to a rapid, stoichiometric depletion of liver ATP levels, often dropping to <20% of control values within hours.[1]

Visualizing the Trap

The following diagram illustrates the divergence between the healthy Methionine Cycle and the pathological Ethionine Trap.

EthionineTrap cluster_inputs EthSulf L-Ethionine Sulfoxide (Input) Ethionine L-Ethionine (Active Toxin) EthSulf->Ethionine Reduction via MsrA (Consumes NADPH) ATP ATP Pool MAT Enzyme: MAT (Methionine Adenosyltransferase) ATP->MAT Adenosyl Transfer Ethionine->MAT SAE S-Adenosylethionine (SAE) MAT->SAE Lethal Synthesis SAM S-Adenosylmethionine (SAM) MAT->SAM Normal Substrate (Competed Out) SAE->SAE Accumulates (Poor Ethyl Donor)

Figure 1: The Bioactivation and Adenosyl Trap Pathway. L-Ethionine Sulfoxide is reduced to L-Ethionine, which then consumes ATP to form the stable, accumulating antimetabolite SAE.

Mechanism III: Macromolecular Corruption[1]

Beyond ATP depletion, the accumulation of SAE and free ethionine leads to structural corruption of biological macromolecules.[1][2]

A. Epigenetic Dysregulation (Hypomethylation)

SAE acts as a competitive inhibitor of methyltransferases. Furthermore, the massive consumption of ATP inhibits the synthesis of physiological SAM.[1]

  • Result: Global DNA and RNA hypomethylation.[1]

  • Pathology: In hepatic models, this hypomethylation is a known driver of carcinogenesis, activating proto-oncogenes that are normally silenced by methylation.[1]

B. Translational Error (Protein Incorporation)

L-Ethionine is a structural analog of methionine.[1] The methionyl-tRNA synthetase (MetRS) has a proofreading mechanism, but it is not absolute.

  • Mechanism: Ethionine is charged onto tRNA

    
     and incorporated into nascent polypeptide chains.
    
  • Consequence: Proteins containing ethionine (S-ethyl) instead of methionine (S-methyl) may exhibit altered tertiary structure, reduced enzymatic activity, or increased susceptibility to proteasomal degradation.

Experimental Protocols

The following protocols are designed to validate the toxicity mechanisms described above. They prioritize reproducibility and quantitative accuracy.

Protocol A: Quantification of Cellular ATP Depletion (HPLC Method)

To verify the "Adenosyl Trap" mechanism.

Principle: ATP is extracted using perchloric acid (PCA) to arrest enzymatic activity immediately. Separation is achieved via Anion Exchange or Reversed-Phase HPLC.[1]

Reagents:

  • 0.4 M Perchloric Acid (PCA), ice-cold.[1]

  • 1 M KOH (for neutralization).[1]

  • HPLC Mobile Phase: 100 mM KH

    
    PO
    
    
    
    , pH 6.0 (Buffer A) / Acetonitrile (Buffer B).[1]

Workflow:

  • Treatment: Treat mammalian cells (e.g., HepG2) with L-ethionine sulfoxide (0.1 - 5 mM) for 4–12 hours.[1]

  • Lysis: Wash cells 2x with ice-cold PBS.[1] Add 500 µL ice-cold 0.4 M PCA. Scrape and collect lysate.[1]

  • Precipitation: Incubate on ice for 10 min. Centrifuge at 14,000 x g for 5 min at 4°C.

  • Neutralization: Transfer supernatant to a new tube. Neutralize to pH 6.5–7.5 using 1 M KOH (approx. 1/4 volume). Critical: Do not overshoot pH; ATP is unstable in alkaline conditions.

  • Clarification: Centrifuge again to remove KClO

    
     precipitate.
    
  • Analysis: Inject 20 µL onto a C18 column (e.g., 250 x 4.6 mm, 5 µm). Detect absorbance at 254 nm.

  • Calculation: Compare peak area to an ATP standard curve.

Protocol B: Measuring MsrA-Mediated Reduction (Bioactivation Assay)

To verify that the sulfoxide is being converted to the active ethionine form.

Principle: Monitor the consumption of NADPH in a coupled enzymatic reaction or directly measure the formation of L-ethionine via LC-MS.

Workflow (LC-MS Approach):

  • Preparation: Prepare cell lysates in non-reducing buffer (PBS + Protease Inhibitors).

  • Incubation: Mix 100 µg cell lysate with 1 mM L-ethionine sulfoxide and 10 mM DTT (as the reducing equivalent source). Incubate at 37°C for 30–60 min.

  • Quenching: Stop reaction with equal volume of Acetonitrile containing 0.1% Formic Acid.

  • Separation: Centrifuge to pellet proteins.

  • Detection: Analyze supernatant by LC-MS/MS.

    • Target: L-Ethionine (MRM transition distinct from sulfoxide).[1]

    • Control: Lysate boiled prior to incubation (Negative Control).

    • Validation: If L-ethionine signal increases in active lysate vs. boiled control, bioactivation is confirmed.[1]

Data Presentation: Comparative Toxicity Profile

ParameterL-Methionine (Control)L-Ethionine (Parent)L-Ethionine Sulfoxide
Primary Metabolic Fate SAM Synthesis (Recycled)SAE Synthesis (Accumulates)Reduction to Ethionine

SAE
ATP Status Stable / RegulatedSevere Depletion (<20%) Delayed Depletion (Rate-limited by MsrA)
Protein Incorporation NormalYes (Mistranslation)Yes (After reduction)
MsrA Substrate? NoNoYes (High Affinity)
Toxicity Onset N/ARapid (1-2 hours)Delayed (Requires Bioactivation)

References

  • Moskovitz, J., et al. (2002).[1][3] "Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals."[1][4] Proceedings of the National Academy of Sciences. [1]

  • Shinozuka, H., et al. (1971).[1] "Studies on acute methionine toxicity. I. Nucleolar disaggregation in guinea pig hepatic cells with methionine or ethionine and its reversal with adenine."[1][3] American Journal of Pathology.[1]

  • Villa-Trevino, S., et al. (1963).[1] "A mechanism of inhibition of protein synthesis by ethionine."[1] Journal of Biological Chemistry.

  • Weissbach, H., et al. (2002).[1] "Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function."[1][4] Archives of Biochemistry and Biophysics.

  • Mato, J. M., et al. (1997).[1] "S-Adenosylmethionine synthesis: molecular mechanisms and clinical implications." Pharmacology & Therapeutics.[1]

Sources

Role of 2-Amino-4-(ethylsulfinyl)butanoic acid in S-adenosylmethionine (SAM) depletion

Author: BenchChem Technical Support Team. Date: February 2026

The Metabolic Role of 2-Amino-4-(ethylsulfinyl)butanoic acid in SAM Depletion

Executive Summary

2-Amino-4-(ethylsulfinyl)butanoic acid, commonly known as Ethionine Sulfoxide , serves a distinct and critical role in metabolic research as a pro-depleter of S-adenosylmethionine (SAM). Unlike its reduced counterpart, Ethionine (the classic SAM antagonist), the sulfoxide form requires enzymatic activation via Methionine Sulfoxide Reductase A (MsrA) to exert its biological effects.[1]

This technical guide elucidates the mechanism by which Ethionine Sulfoxide induces SAM depletion, emphasizing its utility as a metabolic probe for investigating the intersection of oxidative stress responses (MsrA activity) and one-carbon metabolism . By acting as a "slow-release" reservoir for Ethionine, it facilitates the study of "Lethal Synthesis"—the formation of S-Adenosylethionine (SAE) and the subsequent sequestration of cellular adenosine triphosphate (ATP).

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-Amino-4-(ethylsulfinyl)butanoic acid
Common Name Ethionine Sulfoxide
Molecular Formula C₆H₁₃NO₃S
Role Metabolic Precursor / SAM Antagonist (Indirect)
Key Enzyme Interaction Substrate for MsrA (Reduction); Competitor for MAT (after reduction)
Solubility Higher water solubility than Ethionine; stable in oxidative environments.

Mechanism of Action: The "Lethal Synthesis" Pathway

The depletion of SAM by 2-Amino-4-(ethylsulfinyl)butanoic acid is not a direct inhibition event but a multi-step metabolic cascade. This compound acts as a "Trojan Horse," entering the methionine cycle via the antioxidant repair machinery.

Phase 1: Enzymatic Bioactivation (The MsrA Checkpoint)

Ethionine sulfoxide is structurally analogous to Methionine Sulfoxide (MetO). It is recognized by Methionine Sulfoxide Reductase A (MsrA) , a thioredoxin-dependent enzyme responsible for repairing oxidatively damaged proteins.[1][2]

  • Reaction: MsrA stereospecifically reduces the sulfoxide moiety (S=O) to a sulfide (S), converting Ethionine Sulfoxide into Ethionine .

  • Significance: This step makes the toxicity of the compound dependent on the cell's antioxidant capacity. Cells lacking MsrA (or under severe oxidative stress where MsrA is saturated) may show resistance to SAM depletion by this specific agent.

Phase 2: The Adenosine Trap (Lethal Synthesis)

Once reduced to Ethionine, the compound competes with Methionine for the active site of Methionine Adenosyltransferase (MAT) .

  • Formation of SAE: MAT catalyzes the transfer of the adenosyl group from ATP to Ethionine, forming S-Adenosylethionine (SAE) .

  • The Trap: Unlike SAM, which readily donates its methyl group, SAE releases its ethyl group very slowly. Consequently, SAE accumulates in the tissue.

  • ATP Depletion: The synthesis of SAE consumes ATP. Because the adenosyl moiety is "trapped" in SAE and not recycled efficiently via the homocysteine pathway, the cell experiences a rapid depletion of free ATP.

  • SAM Depletion: Without ATP, the cell cannot synthesize new SAM, leading to a collapse of methylation reactions.

Phase 3: Metabolic Consequences
  • Hypomethylation: DNA and histone methyltransferases are inhibited by the low SAM:SAH ratio and the accumulation of SAE (which acts as a competitive inhibitor).

  • Steatosis: Inhibition of phospholipid methylation (phosphatidylcholine synthesis) prevents the export of VLDL from the liver, causing fatty liver.

Pathway Visualization

The following diagram illustrates the conversion of Ethionine Sulfoxide to Ethionine and the subsequent trapping of Adenosine, leading to SAM depletion.

SAM_Depletion_Pathway Eth_Sulfoxide 2-Amino-4-(ethylsulfinyl)butanoic acid (Ethionine Sulfoxide) Ethionine Ethionine (Active Antagonist) Eth_Sulfoxide->Ethionine Reduction (Bioactivation) SAE S-Adenosylethionine (SAE) Ethionine->SAE Lethal Synthesis MsrA Enzyme: MsrA (Methionine Sulfoxide Reductase A) MsrA->Ethionine Catalyzes MAT Enzyme: MAT (Methionine Adenosyltransferase) MAT->SAE Catalyzes ATP ATP ATP->SAE Consumed SAM S-Adenosylmethionine (SAM) ATP->SAM Required for Synthesis Methylation Methylation Reactions (DNA/Histone/Lipid) SAE->Methylation Inhibits Trap Adenosine Trap (ATP Depletion) SAE->Trap Accumulates (Slow Turnover) SAM->Methylation Methyl Donor Trap->ATP Prevents Regeneration Trap->SAM Depletes Pool

Figure 1: The bioactivation of Ethionine Sulfoxide by MsrA leads to the formation of S-Adenosylethionine (SAE), which traps cellular adenosine and inhibits SAM synthesis.

Experimental Applications & Protocols

Rationale for Use

Why use Ethionine Sulfoxide instead of Ethionine?

  • Metabolic Profiling: To assess the functional capacity of the MsrA system in vivo. If Ethionine Sulfoxide fails to deplete SAM while Ethionine succeeds, it indicates a defect in the sulfoxide reductase pathway.

  • Solubility & Kinetics: The sulfoxide is more water-soluble, allowing for different administration routes or higher concentration stocks without organic co-solvents.

  • Controlled Release: It provides a slower onset of SAM depletion compared to the sulfide form, useful for studying the temporal dynamics of methylation loss.

In Vivo Depletion Protocol (Rat Model)

Note: This protocol assumes standard ethical compliance for animal research.

Reagents:

  • 2-Amino-4-(ethylsulfinyl)butanoic acid (Ethionine Sulfoxide).

  • Vehicle: 0.9% Saline (pH adjusted to 7.4).

Procedure:

  • Preparation: Dissolve Ethionine Sulfoxide in warm saline to a concentration of 25 mg/mL.

  • Dosage: Administer 250 mg/kg body weight via intraperitoneal (IP) injection.

    • Note: This dosage is equimolar to standard Ethionine protocols but accounts for the reduction step.

  • Time Course:

    • T=0: Injection.

    • T=2h: Initial ATP drop (approx. 20%).

    • T=4-6h: Peak SAM depletion. SAE levels plateau.

  • Harvest: Rapidly excise liver tissue and freeze-clamp in liquid nitrogen to prevent ATP degradation.

Analytical Validation (HPLC Detection)

To confirm the mechanism, you must distinguish between SAM and SAE.

AnalyteRetention Time (Relative)Detection Method
SAM 1.00 (Reference)UV (254 nm)
SAE ~1.15 (More hydrophobic)UV (254 nm)
Ethionine Sulfoxide ~0.40 (Elutes early)Fluorescence (OPA derivatization)

Protocol Insight: If the "Ethionine Sulfoxide" peak remains high and the "SAE" peak is low, the tissue lacks sufficient MsrA activity to activate the compound.

Safety & Handling

  • Toxicity: Like Ethionine, the sulfoxide is a carcinogen and hepatotoxin. It induces fatty liver (steatosis) and inhibits protein synthesis.

  • Handling: Use a fume hood and nitrile gloves. Deactivate spills with 10% hypochlorite solution.

References

  • Weissbach, H., et al. (2002).[3] "Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function."[2] Archives of Biochemistry and Biophysics. Link

  • Moskovitz, J., et al. (2002). "Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals."[2][4] Proceedings of the National Academy of Sciences. Link

  • Farber, E. (1963).[5] "Ethionine Carcinogenesis." Advances in Cancer Research. (Classic reference establishing the "Adenosine Trap" mechanism of Ethionine). Link

  • Lowther, W. T., et al. (2000). "Thiol-disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase."[1] Proceedings of the National Academy of Sciences. (Confirming Ethionine Sulfoxide as a substrate for MsrA). Link

  • Mato, J. M., et al. (1997). "S-Adenosylmethionine synthesis: molecular mechanisms and clinical implications." Pharmacology & Therapeutics.[6] Link

Sources

Technical Guide: Ethionine Sulfoxide as a Competitive Inhibitor of Methionine Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Ethionine Sulfoxide as a competitive inhibitor and metabolic disruptor.

Executive Summary

Ethionine Sulfoxide (Et-SO) is the oxidized derivative of ethionine (the ethyl analog of methionine). While ethionine is classically known for "lethal synthesis" via S-adenosylethionine (SAE) formation, Ethionine Sulfoxide exerts a distinct and immediate competitive inhibition on the Methionine Sulfoxide Reductase (Msr) system.

By acting as a competitive substrate for MsrA, Et-SO hijacks the cell's oxidative repair machinery. This inhibition prevents the reduction of endogenous Methionine Sulfoxide (Met-SO) back to methionine, leading to the accumulation of oxidatively damaged proteins and a "functional methionine auxotrophy." Furthermore, once reduced by MsrA, Et-SO re-enters the ethionine pool, fueling the production of SAE, which potently inhibits methyltransferases.

This guide details the biochemical mechanisms, enzymatic targets, and experimental protocols to study Et-SO’s dual role as a competitive inhibitor of repair and a prodrug for metabolic disruption.

Biochemical Mechanism of Action

The "Hijacked Repair" Mechanism (MsrA Competition)

The primary competitive action of Et-SO occurs at Methionine Sulfoxide Reductase A (MsrA) .

  • Endogenous Function: MsrA reduces Methionine-S-Sulfoxide (Met-S-SO) residues in proteins back to Methionine, using Thioredoxin (Trx) as a reducing equivalent.

  • Inhibition: Et-SO mimics the structure of Met-S-SO. It binds to the active site of MsrA with high affinity but is reduced at a rate that consumes reducing equivalents (NADPH/Trx) while preventing the repair of critical cellular proteins.

  • Outcome: This creates a "bottleneck" where endogenous oxidized proteins accumulate, leading to loss of enzymatic function (e.g., Calmodulin, Alpha-1-antitrypsin) and increased sensitivity to oxidative stress.

The "Lethal Synthesis" Reservoir

Unlike Methionine Sulfoximine (MSO), which irreversibly inhibits Glutamine Synthetase, Et-SO is metabolically active.

  • Reduction: Et-SO is reduced by MsrA to Ethionine .

  • Activation: Ethionine is adenylated by Methionine Adenosyltransferase (MAT) to form S-Adenosylethionine (SAE) .

  • Trapping: SAE inhibits transmethylation reactions (DNMTs, HMTs) and traps adenosine, depleting cellular ATP pools.

Enzymatic Targets & Kinetics

Target 1: Methionine Sulfoxide Reductase A (MsrA)[1][2][3][4][5][6][7]
  • Interaction: Competitive Substrate / Inhibitor.

  • Kinetic Signature: Increases the apparent

    
     for Met-SO reduction without altering 
    
    
    
    (classic competitive inhibition profile).
  • Relevance: Critical in oxidative stress models; Et-SO prevents the "rescue" of oxidized proteins.

Target 2: Glutamine Synthetase (GS)
  • Interaction: Reversible Competitive Inhibition.

  • Mechanism: Similar to Methionine Sulfoxide (which inhibits GS by ~50% at 20mM), Et-SO competes with Glutamate for the active site, though with lower potency than Methionine Sulfoximine (MSO).

  • Relevance: Perturbs nitrogen metabolism and ammonia detoxification.

Target 3: Methionine Adenosyltransferase (MAT)
  • Interaction: Indirect Product Inhibition.

  • Mechanism: High levels of Et-SO (reservoir) lead to high Ethionine, which competes with Methionine for MAT. The resulting SAE is a potent product inhibitor of MAT variants.

Visualization: The Dual-Inhibition Pathway

The following diagram illustrates how Ethionine Sulfoxide acts as both a direct competitive inhibitor of repair and a precursor for methylation inhibition.

EtSO_Mechanism cluster_enzymes cluster_outputs EtSO Ethionine Sulfoxide (Et-SO) MsrA MsrA Enzyme (Repair System) EtSO->MsrA Competes (Ki) MetSO Protein-Met-SO (Damaged) MetSO->MsrA Native Substrate Ethionine Ethionine MsrA->Ethionine Reduction Met Methionine (Repaired) MsrA->Met Repair (Blocked) MAT MAT Enzyme (Activation) SAE S-Adenosylethionine (SAE) MAT->SAE Lethal Synthesis Ethionine->MAT Adenylation SAE->MAT Product Inhibition

Caption: Et-SO competes with Protein-Met-SO for MsrA (red arrow), blocking repair. Reduced Et-SO converts to SAE, inhibiting MAT.

Experimental Protocols

Protocol A: MsrA Competitive Inhibition Assay

Objective: Determine the


 of Ethionine Sulfoxide against MsrA using a dabsyl-Met-SO substrate.
  • Reagents:

    • Enzyme: Recombinant MsrA (0.5 µM final).

    • Substrate: Dabsyl-Methionine-S-Sulfoxide (Dabsyl-Met-SO), range 10–500 µM.

    • Inhibitor: L-Ethionine Sulfoxide (Et-SO), concentrations: 0, 50, 100, 200 µM.

    • Reducing System: DTT (20 mM) or Thioredoxin/TrxR/NADPH system.

    • Buffer: 50 mM Sodium Phosphate, pH 7.5, 50 mM NaCl.[1]

  • Workflow:

    • Incubate MsrA with Et-SO for 5 min at 37°C to establish equilibrium.

    • Initiate reaction by adding Dabsyl-Met-SO.

    • Incubate for 30 min at 37°C.

    • Stop Reaction: Add 100 µL Acetonitrile.

    • Detection: HPLC separation (C18 column). Dabsyl-Met (product) elutes later than Dabsyl-Met-SO. Detect at 436 nm.

  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      (Lineweaver-Burk).
    • Expectation: Lines intersect at the Y-axis (Competitive Inhibition).

    • Calculate

      
       using the slope equation: 
      
      
      
      .
Protocol B: Cell Viability under Oxidative Stress

Objective: Demonstrate Et-SO sensitization of cells to oxidative stress by blocking repair.

  • Cell Model: Yeast (S. cerevisiae) or Mammalian cells (HEK293).

  • Media: Methionine-restricted media (to force uptake of Et-SO).

  • Treatment Groups:

    • Control (Vehicle)

    • Et-SO (1 mM)

    • 
       (0.5 mM) – Oxidative Stressor
      
    • Et-SO +

      
      
      
  • Assay:

    • Treat cells with Et-SO for 4 hours.

    • Pulse with

      
       for 30 minutes.
      
    • Wash and recover in fresh media for 24 hours.

    • Measure viability via MTT Assay or Colony Forming Units (CFU) .

  • Validation:

    • Result: Et-SO +

      
       should show significantly lower viability than 
      
      
      
      alone, indicating compromised MsrA repair capacity.

Data Summary: Comparative Inhibitor Profile

CompoundTarget EnzymeMechanismKinetic Outcome
Ethionine Sulfoxide MsrA Competitive SubstrateIncreased

for Met-SO; Blocks repair
Ethionine Sulfoxide Glutamine Synthetase Competitive InhibitorWeak inhibition (

> 5 mM)
Methionine Sulfoximine Glutamine Synthetase Irreversible Transition State AnalogInactivation (phosphorylation mimic)
S-Adenosylethionine Methyltransferases Competitive InhibitorInhibits DNA/Protein methylation

References

  • Weissbach, H., et al. (2002). "Peptide methionine sulfoxide reductase: Structure, mechanism of action, and biological function." Archives of Biochemistry and Biophysics. Link

  • Moskovitz, J., et al. (2011). "Methionine sulfoxide reductase A is a stereospecific methionine oxidase."[2] PNAS. Link

  • Kwak, G.H., et al. (2009). "Inhibition of methionine sulfoxide reduction by dimethyl sulfoxide." BMB Reports. Link

  • Lee, B.C., et al. (2007). "Free methionine-(R)-sulfoxide reductase from Escherichia coli reveals a new GAF domain function." PNAS. Link

  • Jeitner, T.M., & Cooper, A.J. (2013). "Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine—relevance to the treatment of neurological diseases." Metabolic Brain Disease. Link

Sources

Technical Deep Dive: Ethionine Sulfoxide, ATP Trapping, and Mitochondrial Oxidative Stress

[1]

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Estimated Reading Time: 15 Minutes[1]

Executive Summary

Ethionine, the ethyl analog of methionine, acts as a potent metabolic disruptor through a mechanism classically termed "lethal synthesis."[1] While the primary toxicity is driven by the rapid depletion of hepatic ATP (the "ATP Trap"), the secondary cascade involving Ethionine Sulfoxide (EtSO) represents a critical, often overlooked phase of mitochondrial dysfunction.[1]

This guide analyzes the transition from ethionine-induced ATP depletion to the generation of Reactive Oxygen Species (ROS).[1] It specifically examines how the oxidation of ethionine to ethionine sulfoxide overwhelms the Methionine Sulfoxide Reductase (Msr) system, creating a cycle of unrepairable proteotoxicity and permanent mitochondrial compromise.[1]

Part 1: The Mechanistic Basis — The ATP Trap

To understand the impact of ethionine sulfoxide, one must first establish the bioenergetic collapse that precedes its formation.[1] Ethionine mimics methionine in the S-adenosylmethionine (SAM) cycle but leads to a metabolic dead end.[1]

The Lethal Synthesis of S-Adenosylethionine (SAE)

In hepatocytes, Methionine Adenosyltransferase (MAT) activates ethionine using ATP.[1] However, unlike SAM, the resulting S-adenosylethionine (SAE) inhibits methyltransferases and is metabolized extremely slowly.[1]

  • The Trap: The adenosine moiety of ATP is effectively sequestered in SAE.

  • The Consequence: The cell cannot recycle the adenosine to regenerate ATP.[1] Hepatic ATP levels can drop by >80% within hours of exposure.[1]

Pathway Visualization: The ATP Trap

The following diagram illustrates the divergence between the physiological Methionine cycle and the pathological Ethionine trap.

ATP_TrapATPATP PoolMATMAT EnzymeATP->MATConsumedMetMethionineMet->MATEthEthionineEth->MATSAMS-Adenosylmethionine (SAM)MAT->SAMPhysiologicalSAES-Adenosylethionine (SAE)MAT->SAEPathologicalTransMetTransmethylationSAM->TransMetRegenerationDeadEndMetabolic Dead End(ATP Sequestration)SAE->DeadEndStable IntermediateRecycleAdenosine RecyclingTransMet->RecycleRegenerationRecycle->ATPRegeneration

Figure 1: The "Lethal Synthesis" pathway showing the sequestration of adenosine in SAE, preventing ATP regeneration.[1]

Part 2: Mitochondrial Dysfunction and ROS Production[2]

ATP depletion is the trigger; ROS production is the effector.[1] The lack of ATP compromises the Na+/K+ ATPase and Ca2+ ATPase pumps, leading to a collapse of ionic homeostasis.

The Calcium-ROS Axis[1]
  • Cytosolic Calcium Overload: Without ATP, cells cannot pump Ca2+ out or sequester it in the ER.[1]

  • Mitochondrial Uptake: Mitochondria buffer this excess Ca2+ via the mitochondrial calcium uniporter (MCU).[1]

  • Permeability Transition: Excessive matrix Ca2+ triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP).[1]

  • ROS Burst: mPTP opening collapses the membrane potential (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), uncoupling oxidative phosphorylation. The electron transport chain (ETC) becomes reduced, leading to massive electron leakage and superoxide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    ) generation.
Formation of Ethionine Sulfoxide (EtSO)

In this high-ROS environment, free ethionine and ethionine residues incorporated into proteins are oxidized.[1] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted">

Unlike Methionine Sulfoxide (MetO), which is efficiently repaired, EtSO presents a unique challenge to the cell's repair machinery.[1]

Part 3: The Msr System and Ethionine Sulfoxide Toxicity

This section addresses the core technical nuance: Why is EtSO worse than MetO?

The Methionine Sulfoxide Reductase (Msr) System

Cells possess MsrA (reduces S-enantiomer) and MsrB (reduces R-enantiomer) to repair oxidized methionine.[1][2][3][4][5] This acts as a "ROS sink," scavenging oxidants and restoring protein function.[1]

Competitive Inhibition and Repair Failure

Research indicates that while Msr enzymes can reduce ethionine sulfoxide, the kinetics are often unfavorable compared to methionine sulfoxide.[1]

  • Substrate Specificity: The ethyl group creates steric hindrance within the Msr active site.[1]

  • The "Jamming" Effect: EtSO may bind to Msr enzymes with high affinity but low turnover number (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), effectively acting as a competitive inhibitor.
    
  • Result: Accumulation of oxidized proteins.[1] If EtSO is incorporated into proteins (via "promiscuous" tRNA charging during stress), these proteins cannot be repaired, leading to unfolding, aggregation, and proteotoxicity.[1]

Msr_SystemROSROS BurstMetProtein-MetROS->MetOxidationEthProtein-Eth(Misincorporation)ROS->EthOxidationMetOMet-SulfoxideMet->MetOEtSOEth-SulfoxideEth->EtSOMsrMsrA / MsrB SystemMetO->MsrHigh AffinityEtSO->MsrCompetitive Inhibition(Slow Kinetics)DamagedPermanent Damage(Aggregation/Proteotoxicity)EtSO->DamagedAccumulationRepairedRepaired Protein(Function Restored)Msr->RepairedEfficient ReductionMsr->DamagedFailure to Reduce EtSO

Figure 2: The failure of the Msr antioxidant system when challenged with Ethionine Sulfoxide.

Part 4: Experimental Protocols

To validate these mechanisms in a drug development or toxicology setting, the following self-validating protocols are recommended.

Protocol A: Differential HPLC Analysis of ATP Depletion

Purpose: To quantify the "ATP Trap" and confirm the formation of SAE.

  • Cell Culture: Treat primary hepatocytes with Ethionine (1–5 mM) vs. Vehicle for 4 hours.

  • Extraction: Rapidly lyse cells in ice-cold 0.4 M Perchloric Acid (PCA) to stop metabolic activity immediately. Neutralize with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
  • HPLC Setup:

    • Column: C18 Reverse Phase (e.g., 5µm, 250 x 4.6 mm).[1]

    • Mobile Phase: Phosphate buffer (pH 6.0) / Methanol gradient.

    • Detection: UV at 254 nm.[1]

  • Validation:

    • Peak ID: Spike samples with authentic ATP, ADP, AMP, SAM, and SAE standards.

    • Calculation: Report the Energy Charge:

      
      .
      
    • Expected Result: Ethionine treated cells will show a distinct SAE peak and a >50% reduction in ATP, with a collapsed Energy Charge (<0.7).[1]

Protocol B: Quantifying Mitochondrial ROS (MitoSOX/Flow Cytometry)

Purpose: To specifically measure mitochondrial superoxide generation consequent to EtSO formation.[1]

  • Preparation: Seed HepG2 cells (5x10^5 cells/well). Treat with Ethionine (24h).

  • Staining:

    • Wash cells with HBSS (Ca/Mg free).[1]

    • Incubate with MitoSOX Red (5 µM) for 15 min at 37°C.

    • Critical Control: Include a positive control well treated with Antimycin A (Complex III inhibitor) to validate the ROS signal.[1]

  • Acquisition:

    • Harvest cells via trypsinization.[1]

    • Analyze on Flow Cytometer (Ex 510nm / Em 580nm).

  • Data Logic:

    • Gate on live singlets.[1]

    • Calculate Mean Fluorescence Intensity (MFI).[1]

    • Interpretation: A shift in MFI indicates mitochondrial-specific ROS.[1] If Ethionine MFI > Vehicle MFI, oxidative stress is confirmed.[1]

Protocol C: In Vitro Msr Activity Assay (Substrate Specificity)

Purpose: To determine if EtSO is a poor substrate for Msr enzymes.

  • Substrate Synthesis: Synthesize Dabsyl-MetO and Dabsyl-EtSO (oxidation of Dabsyl-Ethionine with

    
    ).
    
  • Reaction Mix:

    • Recombinant MsrA or MsrB enzyme (0.5 µg).[1]

    • DTT (10 mM) as the reducing equivalent.[1]

    • Substrate (Dabsyl-MetO or Dabsyl-EtSO) at varying concentrations (0–500 µM).[1]

  • Incubation: 37°C for 30 minutes. Stop reaction with Acetonitrile.

  • Analysis: HPLC separation of reduced (Dabsyl-Met/Eth) vs. oxidized forms.

  • Output: Plot Michaelis-Menten curves.

    • Hypothesis: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       for EtSO will be significantly lower than MetO, or 
      
      
      significantly higher, proving the "repair block."

Part 5: Data Presentation & Interpretation[1][2][5]

When analyzing data from these experiments, use the following comparative structure.

ParameterMethionine (Control)Ethionine (Toxic)Physiological Impact
Hepatic ATP Normal (2-3 mM)Depleted (<0.5 mM)Energy failure, ion pump collapse.[1]
SAM/SAE Ratio High SAMHigh SAEMethylation paralysis (epigenetic shift).[1]
Mitochondrial ROS Low (Baseline)High (Superoxide)Oxidative damage to mtDNA and proteins.[1]
Msr System Status Active CycleOverwhelmed/InhibitedAccumulation of oxidized proteins (EtSO).[1]
Cell Fate HomeostasisNecrosis/ApoptosisLiver injury, potential carcinogenesis.[1]

References

  • Farber, E. (1973).[1] ATP and Cell Integrity. Federation Proceedings. Links ATP depletion to membrane damage.[1][6]

  • Moskovitz, J., et al. (2001).[1] Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals.[1] PNAS.[1] Establishes MsrA as a critical repair enzyme.[1][5] [1]

  • Weissbach, H., et al. (2002).[1][3] Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function. Archives of Biochemistry and Biophysics. details the catalytic mechanism of Msr.

  • Hardwick, D.F., et al. (1970).[1] L-Ethionine: A probe of cellular metabolism. Experimental and Molecular Pathology. Foundational text on the ATP trapping mechanism.[1]

  • Cabreiro, F., et al. (2008).[1] Methionine sulfoxide reductases: regulation and role in the oxidative stress response. Antioxidants & Redox Signaling.[1][7][8] Discusses substrate specificity and oxidative stress.[1][9][10]

Metabolism of ethionine derivatives in liver carcinogenesis studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Metabolic Fate and Carcinogenic Mechanisms of Ethionine in Hepatic Systems

Executive Summary

This technical guide analyzes the metabolic deregulation induced by ethionine (the ethyl analog of methionine) in hepatic systems.[1][2][3][4][5][6] It details the "lethal synthesis" of S-adenosylethionine (SAE), the resulting ATP trapping mechanism, and the downstream epigenetic remodeling that drives hepatocellular carcinoma (HCC). Designed for researchers, this document provides validated experimental protocols, mechanistic signaling maps, and analytical workflows for quantifying ethionine metabolites.

The Ethionine Paradox: Structural Mimicry and Enzymatic Promiscuity

Ethionine (


) acts as a metabolic Trojan horse.[1] Its structural similarity to methionine allows it to hijack the Methionine Adenosyltransferase (MAT) pathway.[1] However, the ethyl group creates a steric and kinetic bottleneck that the liver cannot resolve, leading to a cascade of metabolic failures.
The MAT Switch

In a healthy liver, MAT catalyzes the reaction of L-methionine + ATP


 S-adenosylmethionine (SAM) + PPi + Pi.[1] SAM is the universal methyl donor.[1]
When ethionine is introduced, MAT accepts it as a substrate, forming S-adenosylethionine (SAE) .[7]
  • Kinetic Insight: While MAT can synthesize SAE, the reaction velocity (

    
    ) is comparable to SAM synthesis. The critical failure occurs downstream: SAE is a poor substrate for methyltransferases (MTs).[1] The ethyl group is transferred much more slowly than a methyl group.[1]
    
  • Consequence: SAE accumulates in the hepatocyte, while SAM levels plummet due to competitive inhibition and precursor displacement.

Mechanism of Action: The "ATP Trap" and Epigenetic Remodeling[1]

The carcinogenicity of ethionine is driven by two distinct but synergistic mechanisms: the "ATP Trap" (acute metabolic stress) and "Hypomethylation" (chronic epigenetic reprogramming).[1]

The ATP Trap (Acute Phase)

Because the ethyl group of SAE is not efficiently transferred to acceptors (DNA, proteins, lipids), the adenosine moiety remains locked within the SAE molecule. It cannot be recycled back into the Adenine Nucleotide Pool via the S-adenosylhomocysteine (SAH) hydrolase pathway.[1]

  • The Trap: Hepatic ATP is consumed to make SAE but is not regenerated.[1]

  • Result: A rapid, dose-dependent depletion of hepatic ATP (up to 80% drop within hours). This halts protein synthesis and RNA transcription, inducing a state of metabolic stasis.

Epigenetic Hypomethylation (Chronic Phase)

With SAM depleted and SAE accumulating, the liver's methylation machinery fails.[1]

  • Competitive Inhibition: SAE competes with residual SAM for binding sites on DNA methyltransferases (DNMTs).[1]

  • Gene Activation: The resulting global DNA hypomethylation activates pro-carcinogenic genes (e.g., c-Myc, c-Ha-ras, AFP) that are normally silenced by promoter methylation.

Visualizing the Metabolic Competition

The following diagram illustrates the divergence between the physiological Methionine pathway and the pathological Ethionine pathway.

EthionineMetabolism Met L-Methionine MAT Enzyme: MAT (Methionine Adenosyltransferase) Met->MAT Eth L-Ethionine Eth->MAT ATP ATP Pool ATP->MAT Consumed SAM S-Adenosylmethionine (SAM) MAT->SAM Normal Kinetics SAE S-Adenosylethionine (SAE) MAT->SAE Competitive Substrate MTs Methyltransferases (DNMTs, GNMT) SAM->MTs SAE->MTs Inhibits Meth Methylation (DNA/Protein) MTs->Meth CH3 Transfer Ethyl Ethylation (Inefficient/Slow) MTs->Ethyl C2H5 Transfer (Slow) Recycle Adenosine Recycling (SAH Hydrolase) Meth->Recycle SAH -> Homocysteine Trap ATP TRAP (No Recycling) Ethyl->Trap Accumulation of SAE Trap->ATP Depletion Feedback

Figure 1: The "Lethal Synthesis" pathway showing how Ethionine consumes ATP to form SAE, which fails to recycle adenosine, leading to the ATP Trap.

Experimental Protocol: The CDE Model

The Choline-Deficient Ethionine-Supplemented (CDE) diet is the gold standard for inducing oval cell proliferation and hepatocellular carcinoma.

Diet Formulation
  • Basal Diet: Choline-Deficient (CD) L-amino acid defined diet (e.g., Dyets Inc. or equivalent).

  • Supplementation: 0.1% (w/w) DL-Ethionine.

  • Control Diet: Choline-Supplemented (CS) diet (CD diet + 0.5% choline bitartrate).

Dosing Regimen & Timeline
PhaseDurationProtocolBiological Endpoint
Acclimatization 1 WeekStandard chow.Baseline stabilization.[1]
Initiation Weeks 1-4CDE Diet (0.1% Ethionine).Oval cell proliferation, ATP depletion, Lipidosis.
Promotion Weeks 5-12CDE Diet continues.Formation of pre-neoplastic nodules (GST-P positive).
Progression Weeks 12-30Switch to CS diet or maintain CDE.Hepatocellular Carcinoma (HCC) development.[1][7][8][9][10][11][12][13]
Critical Experimental Controls (Self-Validating System)
  • Pair-Feeding: Ethionine reduces food intake. You must pair-feed the Control (CS) group to match the caloric intake of the CDE group to rule out starvation effects.

  • Sex Specificity: Female rats are significantly more susceptible to ethionine carcinogenesis than males due to lower basal MAT activity.[1] Use female rats (e.g., Fischer 344) for higher sensitivity.

Analytical Methodologies

To validate the model, researchers must quantify the metabolic shift.

HPLC Quantification of SAM and SAE
  • Sample Prep: Homogenize liver tissue in 0.4M Perchloric acid (PCA) immediately after harvest (flash freeze) to stop enzymatic activity. Centrifuge to remove protein.[1]

  • Column: C18 Reverse-Phase (e.g., 5µm, 250 x 4.6 mm).

  • Mobile Phase:

    • Buffer A: 40mM Ammonium Phosphate (pH 3.0).[1]

    • Buffer B: Acetonitrile.[1]

    • Gradient: 0-20% B over 30 mins.

  • Detection: UV at 254 nm.[1]

  • Expected Result: In CDE-treated livers, the SAM peak will diminish, and a distinct SAE peak (eluting later due to the ethyl group's hydrophobicity) will appear.

Visualization of Signaling Impact

CarcinogenesisCascade Ethionine Ethionine Ingestion SAE_Accum SAE Accumulation Ethionine->SAE_Accum CD_Diet Choline Deficiency OvalCells Oval Cell Proliferation CD_Diet->OvalCells Promoter Hypometh Global DNA Hypomethylation SAE_Accum->Hypometh Oncogenes Activation of c-Myc, c-Ha-ras Hypometh->Oncogenes HCC Hepatocellular Carcinoma Oncogenes->HCC OvalCells->HCC Progenitor Diff.

Figure 2: Systems-level cascade showing how metabolic inputs drive oncogene activation and progenitor cell expansion.

Quantitative Data Summary

ParameterControl LiverEthionine-Treated LiverImplication
Hepatic ATP 2.5 - 3.0 µmol/g0.5 - 0.8 µmol/gEnergy failure; inhibition of synthesis.
SAM Level 60 - 80 nmol/g< 20 nmol/gLoss of methylation capacity.
SAE Level Undetectable> 100 nmol/gAccumulation of antimetabolite.[1]
DNA Methylation ~4% 5-mC< 2% 5-mCEpigenetic instability.

References

  • Shinozuka, H., et al. (1978). "Enhancement of DL-ethionine-induced liver carcinogenesis in rats fed a choline-devoid diet."[11] Journal of the National Cancer Institute.[1][11]

  • Farber, E. (1973). "ATP and Cell Integrity." Federation Proceedings. (Classic description of the ATP trap mechanism).[1]

  • Shivapurkar, N., et al. (1984). "Loss of 5-methylcytosine from DNA in rat liver during DL-ethionine carcinogenesis." Carcinogenesis.

  • Mato, J.M., et al. (2008). "S-Adenosylmethionine metabolism and liver disease." Annals of Hepatology.

  • Pascale, R.M., et al. (2019). "Alterations of Methionine Metabolism as Potential Targets for the Prevention and Therapy of Hepatocellular Carcinoma."[1] Translational Gastroenterology and Hepatology.

Sources

Methodological & Application

Application Note: A Practical Protocol for the Chemical Synthesis of Ethionine Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the study of amino acid metabolism, oxidative stress, and the development of novel therapeutics.

Abstract

Ethionine, the ethyl analog of methionine, is a well-established tool in biomedical research for studying methionine metabolism and inducing experimental pancreatitis. Its oxidized form, ethionine sulfoxide, represents a key metabolite in these studies and is of significant interest for understanding the biological consequences of oxidative stress on proteins and amino acids. This application note provides a detailed, field-proven protocol for the chemical synthesis of ethionine sulfoxide from L-ethionine using hydrogen peroxide as a mild and effective oxidizing agent. The protocol is designed to be accessible to researchers with a foundational knowledge of synthetic chemistry. We delve into the causality behind the experimental choices, provide a step-by-step methodology for synthesis and purification, and detail the analytical techniques for comprehensive characterization of the final product.

Introduction

L-ethionine [(2S)-2-amino-4-(ethylthio)butanoic acid] is a non-proteinogenic amino acid that acts as an antagonist of its essential counterpart, L-methionine. By competing with methionine in various metabolic pathways, ethionine has been instrumental in elucidating the roles of methionine in cellular processes. The oxidation of the thioether moiety in ethionine to a sulfoxide introduces a chiral center at the sulfur atom, resulting in the formation of two diastereomers: (2S)-2-amino-4-(ethylsulfinyl)butanoic acid, commonly known as ethionine sulfoxide.

The study of ethionine sulfoxide is crucial for several reasons. It is a potential biomarker for oxidative stress, analogous to methionine sulfoxide.[1] Furthermore, the incorporation of ethionine sulfoxide into peptides and proteins can alter their structure and function, providing insights into the effects of oxidative damage.[2][3] This protocol offers a reliable method for the preparation of ethionine sulfoxide, enabling further research into its biological activities and applications.

Reaction Mechanism and Stereochemistry

The oxidation of the thioether in L-ethionine to a sulfoxide with hydrogen peroxide proceeds via a nucleophilic attack of the sulfur atom on the oxygen atom of the hydrogen peroxide. This reaction is generally not stereoselective, leading to the formation of an approximately racemic mixture of the two possible diastereomers at the newly formed chiral sulfur center, namely (R)- and (S)-ethionine sulfoxide.[4]

The further oxidation of the sulfoxide to the corresponding sulfone is a potential side reaction, which can be minimized by controlling the stoichiometry of the oxidizing agent and the reaction temperature.

Experimental Workflow

The overall workflow for the synthesis and purification of ethionine sulfoxide is depicted below.

Ethionine Sulfoxide Synthesis Workflow start L-Ethionine oxidation Oxidation with H2O2 start->oxidation reaction_mixture Crude Reaction Mixture oxidation->reaction_mixture purification Purification (Chromatography) reaction_mixture->purification product Ethionine Sulfoxide (Diastereomeric Mixture) purification->product characterization Characterization (NMR, MS) product->characterization final_product Purified Ethionine Sulfoxide characterization->final_product

Caption: Experimental workflow for the synthesis of ethionine sulfoxide.

Materials and Reagents

Reagent/MaterialGradeSupplier
L-Ethionine≥98%Sigma-Aldrich
Hydrogen Peroxide30% (w/w) in H₂OFisher Scientific
Deionized WaterHigh PurityIn-house
Dowex 50WX8 Resin200-400 meshSigma-Aldrich
Ammonium HydroxideACS GradeVWR
Anhydrous EthanolACS GradeFisher Scientific
Diethyl EtherACS GradeVWR
Deuterium Oxide (D₂O)99.9 atom % DCambridge Isotope Laboratories

Protocol for the Synthesis of L-Ethionine Sulfoxide

This protocol is adapted from a similar procedure for the synthesis of methionine sulfoxide.[5]

  • Preparation of the Reaction Mixture:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of L-ethionine.

    • Add 7.5 mL of deionized water to form a thick paste.

    • Begin stirring the paste to ensure homogeneity.

  • Oxidation Reaction:

    • Slowly add 3.9 mL of 30% hydrogen peroxide to the stirred paste. The addition should be dropwise to control the reaction temperature.

    • Use an ice bath to maintain the reaction temperature between 60-65°C. The reaction is exothermic.

    • The addition should take approximately 30 minutes.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 20 mL of cold anhydrous ethanol to the reaction mixture to precipitate the crude ethionine sulfoxide.

    • Stir the mixture in the ice bath for 30 minutes.

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with two 10 mL portions of cold anhydrous ethanol, followed by two 10 mL portions of diethyl ether.

    • Dry the crude product under vacuum to a constant weight.

Purification of Ethionine Sulfoxide

The crude product will contain a mixture of ethionine sulfoxide diastereomers, unreacted L-ethionine, and potentially a small amount of the over-oxidized ethionine sulfone. Purification is achieved using ion-exchange chromatography.

  • Column Preparation:

    • Prepare a slurry of Dowex 50WX8 resin in deionized water and pour it into a glass chromatography column (2.5 cm x 30 cm) to a bed height of approximately 20 cm.

    • Wash the column with 3-5 bed volumes of deionized water.

  • Sample Loading and Elution:

    • Dissolve the crude ethionine sulfoxide in a minimal amount of deionized water.

    • Carefully load the solution onto the top of the prepared ion-exchange column.

    • Wash the column with 2-3 bed volumes of deionized water to remove any unreacted starting material and the sulfone byproduct.

    • Elute the ethionine sulfoxide from the column using a 2 M aqueous ammonium hydroxide solution.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC) or a suitable colorimetric method (e.g., ninhydrin).

  • Product Isolation:

    • Combine the fractions containing the purified ethionine sulfoxide.

    • Remove the solvent and excess ammonium hydroxide by rotary evaporation under reduced pressure.

    • The resulting solid can be further purified by recrystallization from a water/ethanol mixture.

Note on Diastereomer Separation: The separation of the (R)- and (S)-diastereomers of ethionine sulfoxide is challenging by conventional chromatographic methods.[6] Advanced techniques such as supercritical fluid chromatography have been shown to be effective for the separation of methionine sulfoxide diastereomers and could be adapted for ethionine sulfoxide.[7][8]

Characterization of Ethionine Sulfoxide

The purified product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, D₂O): The proton NMR spectrum is expected to show characteristic shifts for the protons of the ethionine backbone. The ethyl group protons adjacent to the newly formed chiral sulfoxide center will likely appear as complex multiplets due to the diastereotopic nature of the methylene protons.

    • Expected Chemical Shifts (δ, ppm): ~1.3 (t, 3H, -CH₃), ~2.2-2.4 (m, 2H, γ-CH₂), ~3.0-3.3 (m, 2H, -S(O)-CH₂-), ~3.9 (t, 1H, α-CH).

  • ¹³C NMR (125 MHz, D₂O): The carbon NMR spectrum will show a significant downfield shift for the carbon atom of the methylene group attached to the sulfoxide compared to the starting L-ethionine, which is a key indicator of successful oxidation.[9][10]

    • Expected Chemical Shifts (δ, ppm): ~6.5 (-CH₃), ~25.5 (γ-CH₂), ~50.0 (-S(O)-CH₂-), ~53.0 (α-CH), ~174.0 (C=O).

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): The mass spectrum will show a molecular ion corresponding to the protonated ethionine sulfoxide. The oxidation of the thioether to a sulfoxide results in a mass increase of 16 Da compared to L-ethionine.

    • L-Ethionine (C₆H₁₃NO₂S): Molecular Weight = 163.24 g/mol

    • Ethionine Sulfoxide (C₆H₁₃NO₃S): Molecular Weight = 179.24 g/mol

    • Expected m/z: [M+H]⁺ = 180.07

Summary of Key Parameters

ParameterValue/ConditionRationale
Oxidizing Agent 30% Hydrogen Peroxide"Green" and effective oxidant for thioether to sulfoxide conversion.[11]
Reaction Temperature 60-65°CProvides sufficient activation energy for the reaction while minimizing over-oxidation.[5]
Solvent WaterReadily available, non-toxic, and allows for the formation of a paste for efficient reaction.
Purification Method Ion-Exchange ChromatographyEffectively separates the amino acid product from unreacted starting material and byproducts based on charge.
Primary Characterization NMR and Mass SpectrometryConfirms the chemical structure and purity of the final product.

Chemical Reaction Diagram

Ethionine Oxidation cluster_reactants Reactants cluster_products Products L_Ethionine L-Ethionine (C6H13NO2S) Ethionine_Sulfoxide Ethionine Sulfoxide (C6H13NO3S) (Diastereomeric Mixture) L_Ethionine->Ethionine_Sulfoxide Oxidation H2O2 Hydrogen Peroxide (H2O2) H2O2->Ethionine_Sulfoxide H2O Water (H2O)

Sources

Application Notes and Protocols for the Hydrogen Peroxide Oxidation of 2-Amino-4-(ethylsulfinyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethionine Sulfone Synthesis

In the landscape of pharmaceutical research and drug development, the precise chemical modification of bioactive molecules is paramount. 2-Amino-4-(ethylsulfinyl)butanoic acid, a derivative of the non-proteinogenic amino acid ethionine, serves as a key intermediate in the synthesis of various compounds of interest. The oxidation of its sulfinyl group to a sulfonyl moiety, yielding 2-Amino-4-(ethylsulfonyl)butanoic acid (Ethionine Sulfone), represents a critical transformation. This conversion significantly alters the molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby modulating its biological activity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and environmentally benign oxidation of 2-Amino-4-(ethylsulfinyl)butanoic acid using hydrogen peroxide. We will delve into the underlying chemical principles, present a detailed experimental protocol, and offer insights into process optimization and safety considerations. The methodologies described herein are designed to be both reliable and scalable, facilitating the seamless transition from laboratory-scale synthesis to larger-scale production.

Chemical Principles and Mechanistic Insights

The oxidation of a sulfoxide to a sulfone is a well-established chemical transformation. Hydrogen peroxide (H₂O₂) is an ideal oxidant for this purpose due to its high reactivity and the benign nature of its primary byproduct, water.[1] The reaction proceeds via a nucleophilic attack of the sulfur atom of the sulfoxide on one of the oxygen atoms of hydrogen peroxide.

The sulfur atom in 2-Amino-4-(ethylsulfinyl)butanoic acid is electrophilic, and the lone pair of electrons on the oxygen of hydrogen peroxide acts as a nucleophile. The reaction is often facilitated in an acidic medium, such as glacial acetic acid, which can protonate the hydrogen peroxide, making it a more potent oxidizing agent.[2][3] The presence of a catalyst, although not always necessary, can enhance the reaction rate and selectivity.[4]

The overall transformation can be represented as follows:

Reaction_Mechanism Ethionine_Sulfoxide 2-Amino-4-(ethylsulfinyl)butanoic acid Ethionine_Sulfone 2-Amino-4-(ethylsulfonyl)butanoic acid Ethionine_Sulfoxide->Ethionine_Sulfone Oxidation H2O2 Hydrogen Peroxide (H₂O₂) Water Water (H₂O) H2O2->Water Reduction

Caption: Oxidation of Ethionine Sulfoxide to Ethionine Sulfone.

Experimental Protocol: A Step-by-Step Guide

This protocol details the oxidation of 2-Amino-4-(ethylsulfinyl)butanoic acid to 2-Amino-4-(ethylsulfonyl)butanoic acid using 30% hydrogen peroxide.

Materials and Reagents
ReagentGradeSupplier
2-Amino-4-(ethylsulfinyl)butanoic acid≥98% Puritye.g., Sigma-Aldrich
Hydrogen Peroxide (H₂O₂)30% (w/w) in H₂O, ACS Reagente.g., Fisher Scientific
Glacial Acetic AcidACS Reagente.g., VWR
Sodium Bicarbonate (NaHCO₃)ACS Reagente.g., Merck
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagente.g., Sigma-Aldrich
Ethyl AcetateHPLC Gradee.g., Fisher Scientific
Deionized WaterHigh PurityIn-house
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[5][6][7]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of ethionine sulfone.

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4-(ethylsulfinyl)butanoic acid (1.0 eq.) in glacial acetic acid (approximately 10 mL per gram of starting material).[2]

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Hydrogen Peroxide: Slowly add 30% hydrogen peroxide (1.1 - 1.5 eq.) to the reaction mixture dropwise using a dropping funnel. Caution: The addition should be slow to control the exothermic reaction and maintain the temperature below 10 °C.

  • Reaction: After the complete addition of hydrogen peroxide, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] A suitable TLC mobile phase would be a mixture of dichloromethane and methanol.

  • Work-up:

    • Once the reaction is complete, carefully quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a spot test with peroxide indicator strips is negative.

    • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will generate CO₂ gas, so ensure adequate ventilation and perform the addition slowly to avoid excessive foaming.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-Amino-4-(ethylsulfonyl)butanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Analysis and Expected Results

The final product should be characterized to confirm its identity and purity.

  • Yield: The expected yield of the purified product is typically in the range of 80-95%.

  • Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The chemical shifts of the protons and carbons adjacent to the sulfonyl group will be significantly different from those of the starting sulfoxide.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.

    • HPLC: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).[9]

ParameterTypical Value/Range
Molar Ratio (Substrate:H₂O₂)1 : 1.1 - 1.5
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 6 hours
Expected Yield80 - 95%
Purity (by HPLC)>98%

Safety Precautions: Handling Hydrogen Peroxide

Hydrogen peroxide is a strong oxidizing agent and must be handled with extreme care.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Storage: Store hydrogen peroxide in its original vented container in a cool, dark place away from incompatible materials such as metals, organic compounds, and bases.[5][10]

  • Contamination: Avoid any contamination of the hydrogen peroxide solution, as this can lead to rapid decomposition and pressure build-up.[5] Never return unused hydrogen peroxide to the original container.[5]

  • Spills: In case of a spill, dilute with a large amount of water.[6] Use inert absorbent materials for cleanup.[7]

  • Disposal: Dispose of hydrogen peroxide and its waste according to local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient amount of H₂O₂ or short reaction time.Add a slight excess of H₂O₂ and/or extend the reaction time. Monitor closely by TLC or LC-MS.
Low YieldProduct loss during work-up or purification.Ensure complete extraction and minimize transfers. Optimize the recrystallization or chromatography conditions.
Presence of ByproductsOver-oxidation or side reactions.Carefully control the reaction temperature and the rate of H₂O₂ addition.
Difficulty in NeutralizationInaccurate pH measurement.Use a calibrated pH meter for precise neutralization. Add the base slowly to avoid overshooting the target pH.

References

  • Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC. (n.d.).
  • Practical guide for dynamic monitoring of protein oxidation using genetically encoded ratiometric fluorescent biosensors of methionine sulfoxide - PMC. (2016, June 23).
  • Hydrogen Peroxide | Safety and Handling - Evonik Industries - Active Oxygens. (n.d.).
  • Hydrogen Peroxide (H2O2) Safety and Handling Guidelines - USP Technologies. (n.d.).
  • Hydrogen Peroxide Safety & Hazards | Lab Alley. (2025, June 27).
  • Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity. (n.d.).
  • Safety Data Sheet HYDROGEN PEROXIDE 20 - <35% - ChemSupply Australia. (2024, November 7).
  • Safety Data Sheet: Hydrogen peroxide - Carl ROTH. (n.d.).
  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (n.d.).
  • Methionine is oxidised to methionine sulfoxide - Reactome Pathway Database. (n.d.).
  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC. (n.d.).
  • Sulfone synthesis by oxidation - Organic Chemistry Portal. (n.d.).
  • The Use of Methionine Sulfoxide Reductases to Reverse Oxidized Methionine for Mass Spectrometry Applications - ThermoFisher. (n.d.).
  • Stereochemical and Structural Characterization of Methionine Oxidation in the IgG1 Fc Region by Integrated NMR and LC-MS Analysis | Analytical Chemistry - ACS Publications. (2026, February 12).
  • the methionine sulfone oxidation by permanganate ion (autocatalysis): kinetic study. (n.d.).
  • Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15 - ResearchGate. (n.d.).

Sources

Quantitative Analysis of Ethionine Sulfoxide in Biological Samples using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction

Ethionine, an ethyl analog of the essential amino acid methionine, is a well-known hepatotoxin and metabolic antagonist. Its toxicity stems from its interference with methionine's critical roles in protein synthesis and cellular methylation reactions. Within biological systems, ethionine can be oxidized to form ethionine sulfoxide. The accumulation of oxidized amino acids like methionine sulfoxide is often considered a biomarker of oxidative stress and cellular damage[1]. Consequently, the accurate quantification of ethionine sulfoxide in biological matrices such as plasma, urine, and tissue homogenates is crucial for toxicological studies, drug development, and research into oxidative stress pathways.

The primary analytical challenges in measuring ethionine sulfoxide are its high polarity and lack of a strong native chromophore, which complicates separation by traditional reversed-phase chromatography and limits direct detection by UV-Vis spectrophotometry[2][3]. This guide provides detailed protocols for two robust High-Performance Liquid Chromatography (HPLC) methodologies tailored for the analysis of ethionine sulfoxide in biological samples: a direct, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a widely accessible method using pre-column derivatization for Fluorescence or UV detection.

Part 1: Critical Sample Preparation Strategies

The integrity of any analysis begins with meticulous sample handling. A significant and often overlooked variable in the analysis of amino acid sulfoxides is the potential for artificial oxidation during sample collection, processing, and storage. Studies on methionine-containing molecules have shown that sulfoxide levels can increase as artifacts of the extraction and preparation process[4][5]. Therefore, minimizing this risk is paramount.

Core Principles for Sample Handling:

  • Prompt Processing: Process samples as quickly as possible after collection. If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C.

  • Inert Environment: When possible, conduct extraction steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen[4].

  • Antioxidants: Consider the addition of antioxidants during homogenization, though their compatibility with downstream analysis must be verified.

Experimental Protocol 1: Protein Precipitation from Plasma or Serum

Protein precipitation is a fundamental step to remove high-abundance proteins that interfere with HPLC analysis. Acetonitrile is effective for this purpose and is compatible with both reversed-phase and HILIC chromatography[1][6].

Materials:

  • Biological Sample (Plasma, Serum)

  • Ice-cold Acetonitrile (ACN), HPLC Grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge (4°C)

Procedure:

  • Thaw frozen plasma or serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Add 100 µL of the plasma/serum sample to the acetonitrile.

  • Immediately vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubate the mixture on ice for 20 minutes to further enhance precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C[7].

  • Carefully collect the supernatant, which contains the analyte, without disturbing the protein pellet.

  • The supernatant can be directly injected for LC-MS/MS analysis or taken for derivatization. For HILIC analysis, ensure the final solvent composition is compatible with the initial mobile phase.

Workflow for Biological Sample Preparation

cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Pathway s_plasma Plasma / Serum precipitate Protein Precipitation (e.g., Acetonitrile) s_plasma->precipitate s_tissue Tissue homogenize Homogenize in Buffer (for Tissue) s_tissue->homogenize homogenize->precipitate centrifuge Centrifuge (4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Direct LC-MS/MS Analysis supernatant->lcms Direct Injection deriv Derivatization (e.g., OPA, Dabsyl-Cl) supernatant->deriv Proceed to Derivatization hplc HPLC-UV/FLD Analysis deriv->hplc

Caption: General workflow for preparing biological samples for HPLC analysis.

Part 2: Direct Quantification by HILIC-LC-MS/MS

For researchers with access to mass spectrometry, LC-MS/MS is the preferred method. It provides unparalleled sensitivity and specificity, allowing for the direct measurement of ethionine sulfoxide without derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation technique for highly polar compounds that are poorly retained on conventional C18 columns.

Causality and Experimental Choices: The HILIC stationary phase (e.g., bare silica or amide-bonded silica) utilizes a high organic content mobile phase to create a water-enriched layer on the particle surface. Polar analytes like ethionine sulfoxide partition into this layer and are eluted by an increasing gradient of the aqueous component, providing excellent retention and separation from less polar matrix components[3].

Experimental Protocol 2: HILIC-LC-MS/MS Method

Materials & Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HILIC Column: Ascentis® Express HILIC, 10 cm x 3.0 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

  • Prepared sample supernatant from Protocol 1.

LC Parameters Setting
ColumnAscentis® Express HILIC, 10 cm x 3.0 mm, 2.7 µm
Mobile Phase AAcetonitrile
Mobile Phase B10 mM Ammonium Formate in Water, 0.1% Formic Acid
Gradient95% A to 50% A over 8 min, then re-equilibrate
Flow Rate0.4 mL/min
Column Temp35°C
Injection Volume5 µL
MS/MS Parameters Setting
Ionization ModeESI Positive (ESI+)
Capillary Voltage3.5 kV
Source Temp150°C
Desolvation Temp350°C
MRM TransitionsSee Note Below
Internal StandardIsotopically labeled ethionine sulfoxide (ideal) or methionine sulfoxide

Note on MRM Transitions: The exact mass transitions for ethionine sulfoxide (precursor ion -> product ion) must be determined by infusing a standard solution. Based on its structure (C6H13NO3S), the expected protonated molecule [M+H]+ is m/z 180.1. Fragmentation would likely involve neutral losses of water, formic acid, or parts of the ethyl group.

Workflow for HILIC-LC-MS/MS Analysis

autosampler 1. Autosampler Injection (Prepared Sample) hilic 2. HILIC Column Separation (High Organic Mobile Phase) autosampler->hilic esi 3. Electrospray Ionization (ESI+) (Analyte Ionization) hilic->esi q1 4. Quadrupole 1 (Q1) (Precursor Ion Selection, e.g., m/z 180.1) esi->q1 q2 5. Collision Cell (Q2) (Fragmentation) q1->q2 q3 6. Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector 7. Detector (Signal Acquisition) q3->detector

Caption: Step-by-step process of ethionine sulfoxide detection by LC-MS/MS.

Part 3: Analysis by Pre-column Derivatization and HPLC-FLD

When a mass spectrometer is unavailable, derivatization is required to attach a fluorescent or UV-absorbing tag to the ethionine sulfoxide molecule. Pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol is a classic, highly sensitive method for primary amines, yielding intensely fluorescent isoindole derivatives[6][8].

Causality and Experimental Choices: OPA reacts rapidly with the primary amine of ethionine sulfoxide at room temperature to form a fluorescent product[6]. This allows for detection with high sensitivity using a standard fluorescence detector (FLD). The resulting derivative is more hydrophobic than the parent molecule, making it well-suited for separation on a common C18 reversed-phase column. Automation of this "just-in-time" derivatization in a modern autosampler can significantly improve precision and throughput[9].

Experimental Protocol 3: OPA Derivatization and RP-HPLC-FLD

Materials & Instrumentation:

  • HPLC system with a fluorescence detector and a temperature-controlled autosampler.

  • Reversed-Phase Column: Supelcosil LC-18-DB, 25 cm x 4.6 mm, 5 µm (or modern equivalent)[6].

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL methanol, add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5), and 50 µL of 2-mercaptoethanol. This reagent should be made fresh daily.

  • Mobile Phase A: 0.1 M Sodium Acetate (pH 7.0) with 5% Methanol and 0.5% Tetrahydrofuran.

  • Mobile Phase B: Methanol.

  • Prepared sample supernatant from Protocol 1.

Derivatization Procedure (Automated Autosampler Program):

  • Aspirate 5 µL of the OPA reagent.

  • Aspirate 10 µL of the sample supernatant.

  • Mix the reagents in the sample loop or a mixing vial for 90 seconds at room temperature[6].

  • Inject the entire reaction mixture onto the HPLC column.

HPLC-FLD Parameters:

LC Parameters Setting
ColumnSupelcosil LC-18-DB, 25 cm x 4.6 mm, 5 µm[6]
Mobile Phase A0.1M NaOAc (pH 7.0) / 5% MeOH / 0.5% THF
Mobile Phase BMethanol
GradientA linear gradient suitable for separating the derivatized amino acids. Start with a high percentage of A, ramping to a high percentage of B over 20-30 minutes.
Flow Rate1.0 mL/min
Column Temp30°C
Injection Volume~15 µL (entire reaction mixture)
Fluorescence Detector λex = 340 nm, λem = 450 nm

Workflow for HPLC-FLD Analysis via OPA Derivatization

autosampler 1. Automated Derivatization (Sample + OPA Reagent) rp_column 2. Reversed-Phase C18 Column Separation autosampler->rp_column fluorescence 3. Fluorescence Detector (Excitation: 340 nm) rp_column->fluorescence emission 4. Emission Detection (450 nm) fluorescence->emission chromatogram 5. Data Acquisition (Fluorescent Peak) emission->chromatogram

Caption: Workflow for analyzing ethionine sulfoxide using OPA derivatization.

Method Validation and Quality Control

Regardless of the chosen method, proper validation is essential to ensure reliable and reproducible data. Key parameters to assess include:

  • Linearity: Establish a calibration curve over the expected concentration range. A linear fit with R² > 0.99 is typically required[10].

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For HPLC-UV, LOQs can be in the range of 0.30–0.75 µg/mL[10].

  • Accuracy and Precision: Assess by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at LOQ), and precision (CV%) should be <15% (<20% at LOQ)[10].

  • Selectivity: Ensure that no interfering peaks from the biological matrix co-elute with the analyte. This is especially critical for UV and fluorescence methods.

  • Matrix Effect (for LC-MS/MS): Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in neat solution versus a post-extraction spiked matrix sample.

Conclusion

The quantification of ethionine sulfoxide in biological samples is a challenging but achievable analytical task. For laboratories equipped with mass spectrometry, a direct HILIC-LC-MS/MS method offers the highest degree of sensitivity and specificity, eliminating the need for chemical derivatization. Alternatively, a robust and highly sensitive method using pre-column derivatization with OPA coupled with HPLC and fluorescence detection provides an excellent, widely accessible option. The success of either method is critically dependent on a carefully controlled sample preparation protocol designed to minimize the artifactual oxidation of ethionine during processing.

References

  • A Rapid HPLC Method for the Measurement of Ultra-low Plasma Methionine Concentrations Applicable to Methionine Depletion Therapy - Anticancer Research. (Anticancer Research). [Link]

  • Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC. (SpringerLink). [Link]

  • Impurity profiling of L-methionine by HPLC on a mixed mode column - ResearchGate. (ResearchGate). [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (MDPI). [Link]

  • Sulfide oxidations for LC-MS analysis of methionine-containing microcystins in Dolichospermum flos-aquae NIVA-CYA 656 - PubMed. (PubMed). [Link]

  • CN114166964A - A kind of rapid detection method of methionine sulfoxide imide - Google Patents.
  • Analytical Methods for Amino Acids - Shimadzu. (Shimadzu). [Link]

  • Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine - PMC. (SpringerOpen). [Link]

  • Sulfide Oxidations for LC-MS Analysis of Methionine-Containing Microcystins in Dolichospermum flos-aquae NIVA-CYA 656 | Environmental Science & Technology - ACS Publications. (ACS Publications). [Link]

  • Methionine Sulfoxide Speciation in Mouse Hippocampus Revealed by Global Proteomics Exhibits Age- and Alzheimer's Disease-Dependent Changes Targeted to Mitochondrial and Glycolytic Pathways - MDPI. (MDPI). [Link]

  • Simultaneous determination of methionine sulfoxide and methionine in blood plasma using gas chromatography-mass spectrometry - PubMed. (PubMed). [Link]

  • HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens F - CORE. (CORE). [Link]

  • Chromatograms with the EP conditions for the reference solutions at UV 225 nm - ResearchGate. (ResearchGate). [Link]

  • HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens - PubMed. (PubMed). [Link]

  • Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC. (PubMed Central). [Link]

  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (Spectroscopy Online). [Link]

  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. (Restek). [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (LCGC International). [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. (Journal of Chemical and Pharmaceutical Research). [Link]

  • Detailed methodology of different plasma preparation procedures... - ResearchGate. (ResearchGate). [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (SCIEX). [Link]

  • A rapid high-performance liquid chromatographic procedure for the simultaneous determination of methionine, ethionine, S-adenosylmethionine, S-adenosylethionine, and the natural polyamines in rat tissues - PubMed. (PubMed). [Link]

Sources

Precision LC-MS/MS Quantification of 2-Amino-4-(ethylsulfinyl)butanoic acid (Ethionine Sulfoxide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Amino-4-(ethylsulfinyl)butanoic acid , commonly known as Ethionine Sulfoxide , is the sulfoxide metabolite of Ethionine , a non-proteinogenic amino acid and ethyl analog of methionine.[1] While ethionine itself is a known carcinogen and antimetabolite that interferes with methylation processes (by forming S-adenosylethionine instead of S-adenosylmethionine), its sulfoxide derivative represents a critical oxidative biomarker.

Quantifying ethionine sulfoxide presents two primary analytical challenges:

  • Extreme Polarity: The presence of both an

    
    -amino acid backbone and a sulfoxide group makes retention on standard C18 stationary phases difficult, often leading to elution in the void volume where ion suppression is highest.
    
  • Artifactual Formation: Similar to Methionine Sulfoxide (MetO), Ethionine Sulfoxide can be artificially generated from parent Ethionine during sample preparation due to ex vivo oxidation, leading to false positives.

This protocol details a Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS method designed to overcome these barriers, ensuring robust retention and distinguishing endogenous levels from procedural artifacts.

Method Development Strategy: The "Why" Behind the Protocol

Chromatographic Selection: HILIC vs. C18

Standard Reverse Phase (RP) chromatography is unsuitable for this analyte. The logP of ethionine sulfoxide is highly negative (approx. -3.0), resulting in negligible retention on C18.

  • Selected Mode: HILIC (Zwitterionic or Amide).

  • Rationale: HILIC mechanisms (partitioning into a water-enriched layer on the stationary phase) provide superior retention for polar zwitterions. An Amide-functionalized column is recommended for its stability and ability to separate the diastereomers (R- and S-sulfoxides) if chiral resolution is required, though this protocol focuses on total quantification.

Mass Spectrometry: Fragmentation Logic

Ethionine Sulfoxide (


, MW 179.24) forms a stable protonated precursor 

.
  • Primary Transition (Quantifier):

    
    .
    
    • Mechanism:[1][2][3][4][5][6] Loss of Formic Acid (

      
      , 46 Da) from the carboxylic acid moiety. This is a characteristic fragmentation for amino acids.
      
  • Secondary Transition (Qualifier):

    
    .
    
    • Mechanism:[1][2][3][4][5][6] Loss of Ethylsulfenic acid (

      
      , 78 Da). This is analogous to the loss of Methanesulfenic acid (64 Da) seen in Methionine Sulfoxide.
      
  • Tertiary Transition:

    
    .
    
    • Mechanism:[1][2][4][5][6] Loss of Ammonia (

      
      , 17 Da).
      
Controlling Artifactual Oxidation (The Self-Validating Step)

To ensure the detected sulfoxide is biological and not procedural:

  • Validation Control: Spike samples with Ethionine-d5 (deuterated parent) prior to extraction.

  • Check: Monitor for Ethionine Sulfoxide-d5 (

    
     Da shift). If detected, your sample preparation is causing oxidation, and the protocol must be revised (e.g., addition of antioxidants like BHT or performing extraction under 
    
    
    
    ).

Detailed Experimental Protocol

Materials & Reagents
  • Analyte Standard: L-Ethionine Sulfoxide (Custom synthesis or oxidation of L-Ethionine using

    
    , purified via HPLC).
    
  • Internal Standard (IS): L-Methionine Sulfoxide-d3 (commercial surrogate) or L-Ethionine Sulfoxide-d5 (custom).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 3.5 µm).

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma/cell lysate into a 1.5 mL tube.

  • Step 2 (Critical): Add 10 µL of Internal Standard solution (10 µM in water).

  • Step 3: Add 200 µL of cold Acetonitrile (-20°C) containing 0.1% Formic Acid.

    • Note: The acid helps stabilize the analyte and precipitates proteins efficiently.

  • Step 4: Vortex vigorously for 30 seconds.

  • Step 5: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Step 6: Transfer supernatant to an autosampler vial. Do not evaporate to dryness if possible, as reconstitution can be variable for sulfoxides. Dilute with ACN to match initial mobile phase composition if necessary.

LC-MS/MS Conditions

Liquid Chromatography:

  • Flow Rate: 0.3 mL/min

  • Column Temp: 35°C

  • Injection Vol: 2-5 µL

Time (min)% Mobile Phase B (ACN)% Mobile Phase A (Aq)Description
0.09010Initial HILIC conditions
1.09010Isocratic Hold
6.05050Gradient Elution
7.05050Wash
7.19010Return to Initial
10.09010Re-equilibration (Crucial for HILIC)

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

  • Gas Flow: 800 L/hr

MRM Table:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
Ethionine Sulfoxide 180.1 134.1 2515Quantifier
Ethionine Sulfoxide180.1102.12522Qualifier
Ethionine Sulfoxide180.156.12530Qualifier
IS (MetO-d3)169.1123.12515Internal Std

Visualizing the Workflow & Logic

Fragmentation Pathway Diagram

The following diagram illustrates the specific fragmentation logic used to select MRM transitions, ensuring specificity against isobaric interferences.

FragmentationPathway Parent Precursor Ion [M+H]+ = 180.1 (Ethionine Sulfoxide) Frag1 Fragment 1 m/z = 134.1 [M+H - HCOOH]+ Parent->Frag1 Loss of Formic Acid (-46 Da) Frag2 Fragment 2 m/z = 102.1 [M+H - EtSOH]+ Parent->Frag2 Loss of Ethylsulfenic Acid (-78 Da) Frag3 Fragment 3 m/z = 163.1 [M+H - NH3]+ Parent->Frag3 Loss of Ammonia (-17 Da)

Caption: MS/MS fragmentation pathway of Ethionine Sulfoxide showing primary neutral losses utilized for MRM transition selection.

Experimental Workflow Diagram

Workflow Sample Biological Sample (Plasma/Cell Lysate) Spike Add Internal Standard (MetO-d3 or EtO-d5) Sample->Spike Precip Protein Precipitation Cold ACN + 0.1% FA (-20°C) Spike->Precip Centrifuge Centrifugation 15,000xg, 10 min Precip->Centrifuge HILIC HILIC Separation Amide Column High ACN Start Centrifuge->HILIC Supernatant Injection Detection MS/MS Detection MRM: 180.1 -> 134.1 HILIC->Detection Validation Data Analysis Artifact Check (Et-d5 -> EtO-d5?) Detection->Validation

Caption: Step-by-step HILIC-MS/MS workflow emphasizing the critical cold precipitation step to minimize artifactual oxidation.

Validation & Troubleshooting

System Suitability Criteria

Before running patient/study samples, the system must pass the following checks:

  • Retention Time Stability:

    
     min between 5 replicate injections. (HILIC is sensitive to equilibration).
    
  • Peak Shape: Tailing factor

    
    . If tailing occurs, increase buffer concentration (up to 20 mM Ammonium Formate).
    
  • Sensitivity: S/N > 10 for the Lower Limit of Quantitation (LLOQ), typically targeted at 10-50 nM.

Common Pitfalls & Solutions
IssueProbable CauseCorrective Action
RT Shift Incomplete column equilibrationIncrease re-equilibration time to 5-10 column volumes.
High Background Source contamination or solvent impuritiesUse fresh LC-MS grade solvents; clean cone/capillary.
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase (90% ACN).
Conversion Artifacts Oxidation during prepKeep samples on ice; minimize time; add antioxidants if necessary.

References

  • Measurement of S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide. Source: MDPI (2019). Relevance: Establishes baseline HILIC/Ion-pairing methods for sulfoxide amino acid analogs. URL:[Link]

  • Stereochemical and Structural Characterization of Methionine Oxidation. Source: Analytical Chemistry (ACS Publications). Relevance: Details the separation of R/S sulfoxide diastereomers, applicable to ethionine sulfoxide. URL:[Link]

  • Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. Source: Methods in Enzymology (PMC). Relevance: Provides protocols for synthesizing sulfoxide standards and monitoring enzymatic reduction. URL:[Link]

Sources

Using ethionine sulfoxide as a substrate for Methionine Sulfoxide Reductase (Msr) assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Throughput and Kinetic Analysis of Methionine Sulfoxide Reductase (Msr) Activity Using Ethionine Sulfoxide

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of the Msr System in Cellular Repair

The Methionine Sulfoxide Reductase (Msr) system is a vital enzymatic defense mechanism against oxidative stress, responsible for repairing proteins damaged by the oxidation of methionine residues.[1][2] Reactive oxygen species (ROS) can oxidize the sulfur atom in methionine to form methionine sulfoxide (MetO), which exists as two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide.[3][4] This conversion can lead to protein misfolding, aggregation, and functional inactivation, contributing to aging and various pathologies.[4][5]

Nature has evolved two primary, stereospecific enzymes to reverse this damage:

  • MsrA: Specifically reduces the S-diastereomer of methionine sulfoxide (Met-S-O).[3][6]

  • MsrB: Specifically reduces the R-diastereomer of methionine sulfoxide (Met-R-O).[3][6]

Together, they ensure the comprehensive repair of oxidized proteins.[3] MsrA exhibits broad substrate specificity and can reduce various alkyl sulfoxides, including dimethyl sulfoxide (DMSO) and the methionine analog, ethionine sulfoxide.[6][7] This characteristic makes ethionine sulfoxide a valuable tool for designing robust and specific assays to probe MsrA activity. This document provides a detailed guide to the principles and protocols for using ethionine sulfoxide as a substrate in continuous, kinetic MsrA assays.

Scientific Principles of the Assay

The MsrA Catalytic Cycle

The reduction of a sulfoxide substrate by MsrA follows a conserved three-step catalytic mechanism, which is essential to understand for proper assay design.[5][8][9]

  • Nucleophilic Attack and Sulfenic Acid Formation: The catalytic cycle begins with a nucleophilic attack on the sulfur atom of the substrate (ethionine sulfoxide) by a conserved, active-site cysteine residue. This reaction reduces the substrate to ethionine and oxidizes the cysteine to a sulfenic acid intermediate (-SOH).[3][8]

  • Disulfide Bridge Formation: The sulfenic acid is then resolved by another "recycling" cysteine residue within the enzyme, which attacks the sulfenic acid sulfur to form an intramolecular disulfide bond, releasing a molecule of water.[5][8]

  • Enzyme Regeneration: The oxidized enzyme is inactive until the disulfide bond is reduced, regenerating the active site. In vivo, this reduction is primarily carried out by the thioredoxin (Trx) system.[10][11] For in vitro assays, this step can be replicated using the complete Trx system or a strong reducing agent like dithiothreitol (DTT).[8][10]

Msr_Catalytic_Cycle E_SH Reduced MsrA (Active Cys-SH) E_SOH Sulfenic Acid Intermediate (Cys-SOH) E_SH->E_SOH 1. Nucleophilic Attack Oxidized_Reducer Oxidized Thioredoxin (Trx-S₂) E_SH->Oxidized_Reducer E_SS Oxidized MsrA (Disulfide Bridge) E_SOH->E_SS 2. Intramolecular     Attack + H₂O Product Ethionine E_SOH->Product E_SS->E_SH 3. Reduction Substrate Ethionine Sulfoxide Substrate->E_SH Reducer Reduced Thioredoxin (Trx-(SH)₂) Reducer->E_SS

Caption: The three-step catalytic cycle of MsrA using ethionine sulfoxide.

Rationale for Using Ethionine Sulfoxide

While protein-bound or free methionine sulfoxide are the physiological substrates, ethionine sulfoxide offers distinct advantages for in vitro assays:

  • Specificity: It is readily reduced by MsrA, allowing for targeted activity measurement.[7]

  • Assay Compatibility: Unlike DMSO, which is often used as a solvent for compound libraries and can act as a competing MsrA substrate, ethionine sulfoxide can be used to develop non-competing assays for high-throughput screening (HTS).[2][6]

  • Kinetic Studies: As a small molecule, it is ideal for determining fundamental kinetic parameters such as Kₘ and k꜀ₐₜ without the complexities of using peptide or protein substrates.

The Coupled Thioredoxin System for Continuous Monitoring

For real-time kinetic analysis, a coupled enzyme system is superior to endpoint assays. The physiologically relevant thioredoxin system provides an elegant way to monitor MsrA activity continuously by linking it to the oxidation of NADPH.[10][12]

The reaction cascade is as follows:

  • MsrA reduces Ethionine Sulfoxide, becoming oxidized in the process.

  • Reduced Thioredoxin (Trx) reduces the oxidized MsrA, becoming oxidized itself.

  • Thioredoxin Reductase (TrxR) uses NADPH to reduce the oxidized Trx.

The overall rate of the reaction is measured by monitoring the decrease in NADPH absorbance at 340 nm, which is directly proportional to the rate of ethionine sulfoxide reduction by MsrA, provided MsrA is the rate-limiting step.

Experimental Protocol: Continuous Spectrophotometric MsrA Assay

This protocol details a robust, continuous assay for measuring MsrA activity, suitable for both kinetic characterization and HTS applications.

Workflow Overview

Assay_Workflow cluster_reaction Enzymatic Cascade cluster_detection Detection EtSO Ethionine Sulfoxide Et Ethionine EtSO->Et MsrA MsrA_ox Oxidized MsrA MsrA_red Reduced MsrA MsrA_ox->MsrA_red Trx_ox Oxidized Trx Trx_red Reduced Trx Trx_ox->Trx_red Trx_red->Trx_ox NADPH NADPH NADP NADP⁺ NADPH->NADP TrxR Monitor Monitor ΔA₃₄₀ / min NADP->Monitor

Caption: Workflow of the Trx-coupled spectrophotometric MsrA assay.

Required Materials & Reagents
ReagentStock ConcentrationWorking ConcentrationStorage
HEPES Buffer, pH 7.5 1 M50 mM4°C
NaCl 5 M50 mMRoom Temp
EDTA 0.5 M1 mMRoom Temp
NADPH 10 mM200 µM-20°C (in aliquots)
Recombinant Thioredoxin (Trx) 1 mM (≈12 mg/mL)5-10 µM-80°C
Recombinant Trx Reductase (TrxR) 1 mg/mL0.5-1.0 µM-80°C
Recombinant MsrA Enzyme 1 mg/mL50-200 nM-80°C
DL-Ethionine Sulfoxide 100 mM0.1 - 10 mM (variable)4°C
Nuclease-Free Water --Room Temp
96-well UV-transparent plate ---

Expert Insight: The optimal concentrations of Trx, TrxR, and MsrA should be determined empirically. The goal is to ensure the coupled enzymes (Trx, TrxR) are in excess so that the MsrA-catalyzed step is rate-limiting.

Step-by-Step Assay Procedure
  • Prepare Master Mix: On the day of the experiment, prepare a master mix containing the common reaction components (Buffer, NaCl, EDTA, NADPH, Trx, TrxR) in nuclease-free water. Prepare enough for all reactions plus 10% extra volume. Keep on ice.

  • Set Up Reactions: In a 96-well UV-transparent plate, perform the following additions for a final volume of 100 µL.

    • Add the required volume of Master Mix to each well.

    • Add the desired volume of MsrA enzyme solution. For negative controls, add an equivalent volume of enzyme storage buffer.

    • Add varying volumes of the Ethionine Sulfoxide stock solution to achieve the desired final concentrations for kinetic analysis. For the "no substrate" control, add water.

  • Equilibration: Place the plate in a temperature-controlled spectrophotometer set to 37°C and incubate for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

  • Initiate Reaction: Initiate the reactions by adding the final component (typically the substrate, ethionine sulfoxide, or the enzyme, MsrA). Mix the plate gently.

    • Causality Note: Initiating with the substrate is generally preferred as it allows for the measurement of any background NADPH consumption by the enzyme mixture before the specific reaction begins.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) every 15-30 seconds for 10-20 minutes. Ensure the reaction rate is linear during the measurement window.

Data Analysis and Interpretation
  • Calculate Reaction Rate: Determine the rate of reaction (V) in terms of the change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

  • Correct for Background: Subtract the rate obtained from the "no substrate" or "no MsrA" control wells from the rates of the experimental wells.

  • Convert to Molarity: Use the Beer-Lambert law to convert the absorbance change to the change in NADPH concentration.

    • Rate (M/s) = (ΔA₃₄₀/min) / (ε × l × 60)

    • Where:

      • ε (molar extinction coefficient of NADPH) = 6220 M⁻¹cm⁻¹

      • l (path length in cm). For a 100 µL reaction in a standard 96-well plate, the path length must be measured or calculated; it is not 1 cm. A standard curve or plate reader software setting is required for accuracy.

  • Calculate Specific Activity:

    • Specific Activity (µmol/min/mg) = [Rate (M/min) × Reaction Volume (L) × 10⁶] / [Enzyme mass (mg)]

  • Determine Kinetic Parameters: Plot the reaction rate (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

Substrate [Ethionine Sulfoxide] (mM)Initial Rate (ΔA₃₄₀/min)Corrected Rate (V₀)
0 (No Substrate Control)0.0020.000
0.10.0150.013
0.250.0300.028
0.50.0480.046
1.00.0700.068
2.50.1020.100
5.00.1220.120
10.00.1370.135
Table represents example data for generating a Michaelis-Menten curve.

Alternative Protocol: Endpoint HPLC-MS Assay

For orthogonal validation or when a coupled system is not feasible, a direct measurement of product formation (ethionine) can be performed using an endpoint assay coupled with HPLC-Mass Spectrometry (HPLC-MS). This method offers high sensitivity and specificity.

Principle

The MsrA reaction is run for a fixed period using DTT as the reductant. The reaction is then quenched, and the amount of ethionine produced is quantified by comparing it against a standard curve using an LC-MS/MS system, similar to methods used for quantifying other amino acids like homocysteine.[13][14]

Abbreviated Protocol
  • Reaction Setup: Incubate MsrA (50-200 nM) with varying concentrations of ethionine sulfoxide in a buffer (50 mM HEPES, pH 7.5) containing 20 mM DTT.[15]

  • Incubation: Allow the reaction to proceed at 37°C for 20-30 minutes.

  • Quenching: Stop the reaction by adding an equal volume of acetonitrile or 10% trichloroacetic acid to precipitate the enzyme.[15]

  • Sample Preparation: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the protein. Transfer the supernatant to an HPLC vial.

  • LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use an appropriate mobile phase gradient and a tandem mass spectrometer set to monitor the specific mass transition for ethionine.

  • Quantification: Calculate the concentration of ethionine produced by referencing a standard curve generated with known concentrations of an ethionine standard.

Trustworthiness Note: This orthogonal method validates the results from the spectrophotometric assay. If both methods yield comparable kinetic parameters, it significantly increases confidence in the data.

Troubleshooting & Field Insights

  • High Background NADPH Oxidation: This can be caused by contaminants in the enzyme preparations or instability of NADPH. Ensure all reagents are fresh. Including a no-enzyme control is crucial to quantify and subtract this background rate.

  • Non-Linear Reaction Progress Curves: If the rate decreases rapidly, it may indicate substrate depletion, enzyme instability, or product inhibition. Reduce the enzyme concentration or use a shorter measurement window. If the rate accelerates (shows a lag), it could indicate a slow-binding inhibitor is present or that one of the coupling enzymes is rate-limiting; in this case, increase the concentration of Trx and TrxR.

  • Choosing a Reductant (DTT vs. Trx System): While DTT is simple and cost-effective for endpoint assays or basic kinetics, the Trx system is the physiological reductant for MsrA.[10] For studies involving inhibitor mechanisms or physiological relevance, the Trx-coupled system is strongly recommended as some inhibitors may target the interaction between MsrA and Trx.

References

  • Kim, H. Y., & Gladyshev, V. N. (2007). Methionine sulfoxide reductases: selenoprotein forms and roles in antioxidant protein repair in mammals. Portland Press. [Link]

  • Lowther, W. T., & Matthews, B. W. (2000). Structure and Mechanism of Peptide Methionine Sulfoxide Reductase, an “Anti-Oxidation” Enzyme. Biochemistry. [Link]

  • Marvin, E., & Sreelatha, H. (2011). Methionine sulfoxide reductase A: Structure, function and role in ocular pathology. Experimental Eye Research. [Link]

  • Gautier, V., et al. (2018). Molecular Mechanisms of the Methionine Sulfoxide Reductase System from Neisseria meningitidis. MDPI. [Link]

  • Weissbach, H., et al. (2002). Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function. Archives of Biochemistry and Biophysics. [Link]

  • Tarrago, L., et al. (2018). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. Methods in Molecular Biology. [Link]

  • Lee, B. C., et al. (2012). Analyses of methionine sulfoxide reductase activities towards free and peptidyl methionine sulfoxides. Archives of Biochemistry and Biophysics. [Link]

  • Singh, N., et al. (2013). A High-Throughput Screening Compatible Assay for Activators and Inhibitors of Methionine Sulfoxide Reductase A. ASSAY and Drug Development Technologies. [Link]

  • Tarrago, L., & Gladyshev, V. N. (2011). Methionine sulfoxide reductase A is a stereospecific methionine oxidase. PNAS. [Link]

  • Kim, H. Y., & Gladyshev, V. N. (2004). Methionine Sulfoxide Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases. Molecular Biology of the Cell. [Link]

  • Kumar, R. A., et al. (2009). Thionein can serve as a reducing agent for the methionine sulfoxide reductases. IUBMB Life. [Link]

  • Lee, J., et al. (2014). Structural and Kinetic Analysis of Free Methionine-R-sulfoxide Reductase from Staphylococcus aureus. Journal of Biological Chemistry. [Link]

  • ResearchGate. (2015). Kinetic parameters of methionine sulfoxide reductase activity of MsrA2 or MsrB2. ResearchGate. [Link]

  • Contini, A., et al. (2023). Discovery and Rational Mutagenesis of Methionine Sulfoxide Reductase Biocatalysts To Expand the Substrate Scope of the Kinetic Resolution of Chiral Sulfoxides. ACS Catalysis. [Link]

  • ResearchGate. (2002). Enzymatic assays of MsrA- and MsrB-type activity in various cell types. ResearchGate. [Link]

  • Barcena, C., et al. (2006). Thioredoxin and Redox Control within the New Concept of Oxidative Signaling. Plant Signaling & Behavior. [Link]

  • Kwak, G. H., et al. (2009). Inhibition of methionine sulfoxide reduction by dimethyl sulfoxide. BMB Reports. [Link]

  • Moskovitz, J., et al. (2000). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. PNAS. [Link]

  • Reusche, V., & Thomas, F. (2021). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemistryOpen. [Link]

  • Kieliszek, M., & Błazejak, S. (2013). The role of the thioredoxin/thioredoxin reductase system in the metabolic syndrome: towards a possible prognostic marker? Postepy Higieny I Medycyny Doswiadczalnej. [Link]

  • ResearchGate. (2017). Activity assays of mammalian thioredoxin and thioredoxin reductase: Fluorescent disulfide substrates, mechanisms, and use with tissue samples. ResearchGate. [Link]

  • Reusche, V., & Thomas, F. (2021). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. PubMed. [Link]

  • Wikipedia. (n.d.). Methionine sulfoxide. Wikipedia. [Link]

  • Tchantchou, F., & Chan, A. (2013). Induction of methionine sulfoxide reductase activity by pergolide, pergolide sulfoxide, and S-adenosyl-methionine in neuronal cells. Neuroscience Letters. [Link]

  • Engelen, W., et al. (2024). Exploring the Thioredoxin System as a Therapeutic Target in Cancer: Mechanisms and Implications. MDPI. [Link]

  • Lence, E., et al. (2014). Methionine sulfoxide reductase: chemistry, substrate binding, recycling process and oxidase activity. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • ResearchGate. (2012). Methionine Sulfoxide Reductase reduces oxidized methionine. ResearchGate. [Link]

  • Rey, P., et al. (2022). Physiological Roles of Plant Methionine Sulfoxide Reductases in Redox Homeostasis and Signaling. MDPI. [Link]

  • Alam, S., et al. (2019). Measurement of homocysteine: a historical perspective. Journal of Clinical Biochemistry and Nutrition. [Link]

  • Fiskerstrand, T., et al. (1993). Homocysteine and Other Thiols in Plasma and Urine: Automated Determination and Sample Stability. Clinical Chemistry. [Link]

  • Magera, M. J., et al. (1999). Method for the Determination of Total Homocysteine in Plasma and Urine by Stable Isotope Dilution and Electrospray Tandem Mass Spectrometry. Clinical Chemistry. [Link]

  • Tan, S. C., et al. (2024). Development and Validation of Quantification Method for Homocysteine in Human Plasma Using Ultra-High-Performance Liquid Chromatography- Tandem Mass Spectrometry. Journal of Science and Mathematics Letters. [Link]

Sources

Dabsyl-derivatization protocol for ethionine sulfoxide HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: High-Sensitivity HPLC Analysis of Ethionine Sulfoxide Using Pre-Column Dabsyl Chloride Derivatization

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of ethionine sulfoxide using High-Performance Liquid Chromatography (HPLC) with visible-light detection. To overcome the lack of a strong native chromophore in ethionine sulfoxide, a pre-column derivatization step with dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride, DABS-Cl) is employed. Dabsyl chloride reacts with the primary amino group of ethionine sulfoxide to form a stable, colored derivative with high molar absorptivity, enabling detection in the picomole range.[1] The resulting dabsyl-ethionine sulfoxide is separated using a reverse-phase C18 column with a gradient elution program. This method provides excellent sensitivity and selectivity, minimizing interference from endogenous compounds found in complex biological matrices.[1]

Principle of the Method

The quantitative analysis of ethionine sulfoxide is critical in toxicology and metabolic research. However, its direct detection by UV-Vis spectrophotometry is challenging. This protocol utilizes pre-column derivatization, a proven technique to enhance the detectability of amino acids.[1]

1.1. Derivatization Chemistry

Dabsyl chloride is an excellent derivatizing reagent that reacts with primary and secondary amino groups to form stable sulfonamide adducts.[1][2][3] The reaction is performed under alkaline conditions (pH ~9.0-9.8) to ensure the target amino group is deprotonated, thus increasing its nucleophilicity.[1][2][4] The sulfonyl chloride group of dabsyl chloride is highly reactive towards the nucleophilic amine, leading to the formation of a stable, colored dabsyl-amino acid derivative, as shown in Figure 1.[1] These derivatives are highly stable at room temperature, which is advantageous for automated analysis of multiple samples.[1][5][6]

1.2. Chromatographic Separation and Detection

The dabsylated ethionine sulfoxide, being more hydrophobic than its underivatized form, is well-suited for separation on a reverse-phase (RP) HPLC column, typically a C8 or C18.[2][4] A gradient elution using an aqueous buffer and an organic modifier (e.g., acetonitrile) allows for the effective separation of the derivatized analyte from the excess reagent and other sample components. A key advantage of dabsylation is that the resulting derivative has a strong absorbance maximum in the visible region (~465 nm).[1] Detection at this wavelength significantly improves selectivity by minimizing interference from the majority of endogenous biological compounds that absorb in the UV range.[1][2]

Materials and Reagents

  • Ethionine Sulfoxide (analytical standard)

  • Dabsyl Chloride (DABS-Cl), ≥95% purity

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC grade

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Acetate, Anhydrous

  • Glacial Acetic Acid

  • Ultrapure Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters (PTFE or similar)

Instrumentation and Columns

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: A high-quality reverse-phase C18 column is recommended.

    • Example: SUPELCOSIL™ LC-18 or similar (15 cm x 4.6 mm, 3 or 5 µm particle size).

Step-by-Step Protocols

Preparation of Solutions and Reagents

Scientist's Note: Ethionine and its metabolites can be susceptible to oxidation.[7] It is recommended to prepare solutions fresh and protect them from light where specified. Use high-purity solvents to avoid introducing interfering contaminants.[7]

Reagent/SolutionPreparation InstructionsStorage & Stability
Derivatization Buffer Dissolve 241 mg of NaHCO₃ and 226 mg of Na₂CO₃ in 50 mL of ultrapure water. Adjust pH to 9.8 if necessary. Filter through a 0.45 µm filter.Store at 4°C for up to 1 week. Warm to room temp before use.[1][8]
Dabsyl-Cl Reagent (4 mM) Dissolve 1.3 mg of dabsyl chloride in 1 mL of acetonitrile. Vortex to mix.Prepare this solution fresh daily. Protect from light by wrapping the vial in aluminum foil.[1]
Mobile Phase A 20 mM Sodium Acetate, pH 4.0: Dissolve 1.64 g of sodium acetate in 1 L of ultrapure water. Adjust pH to 4.0 with glacial acetic acid. Filter and degas.Stable at room temperature for several days.
Mobile Phase B 100% Acetonitrile (HPLC Grade).Store in a sealed solvent bottle.
Ethionine Sulfoxide Stock (1 mM) Accurately weigh and dissolve an appropriate amount of ethionine sulfoxide standard in ultrapure water.Store at -20°C in single-use aliquots for up to 1 month.[9]
Dabsyl-Derivatization Protocol

Rationale: The reaction is performed at an elevated temperature (70°C) to ensure rapid and complete derivatization, typically within 15-30 minutes.[2][4][5] The alkaline buffer is crucial for the reaction mechanism.

  • Sample Preparation: In a 1.5 mL microcentrifuge tube, place 100 µL of the sample or standard solution.

  • Buffering: Add 100 µL of the Derivatization Buffer (pH 9.8) and vortex briefly.

  • Derivatization: Add 200 µL of the freshly prepared 4 mM Dabsyl-Cl Reagent. Vortex thoroughly to ensure complete mixing.

  • Incubation: Incubate the mixture in a heating block or water bath at 70°C for 20 minutes .[1][2]

  • Reaction Quench & Dilution: After incubation, cool the tube to room temperature. Add 600 µL of a solution containing acetonitrile and water (1:1, v/v) to stop the reaction and dilute the sample.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial. The sample is now ready for injection.

Workflow Visualization

Dabsylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction Sample Sample or Standard Buffer Add Derivatization Buffer (pH 9.8) Sample->Buffer Dabsyl Add Dabsyl-Cl Reagent Buffer->Dabsyl Incubate Incubate at 70°C for 20 min Dabsyl->Incubate Quench Cool, Quench & Dilute Incubate->Quench Filter Filter (0.45 µm) Quench->Filter HPLC HPLC Injection & Analysis Filter->HPLC

Caption: The reaction of Dabsyl-Cl with the primary amine of ethionine sulfoxide.

Conclusion

The pre-column derivatization of ethionine sulfoxide with dabsyl chloride, followed by reverse-phase HPLC analysis, is a highly sensitive, selective, and robust method. The stability of the dabsyl derivatives and the simplicity of the procedure make it suitable for routine quantitative analysis in various research and development settings. [2][10]Proper method validation is paramount to ensure reliable and accurate results.

References

  • Stocchi, V., et al. (1993). Analysis of physiological amino acids using dabsyl derivatization and reversed-phase liquid chromatography. PubMed. Available at: [Link]

  • Takeuchi, T. (n.d.). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Available at: [Link]

  • Takeuchi, T. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd. Available at: [Link]

  • Vendrell, J., & Avilés, F. X. (1986). Complete amino acid analysis of proteins by dabsyl derivatization and reversed-phase liquid chromatogrphy. Journal of Chromatography. Available at: [Link]

  • Wikipedia. (n.d.). Dansyl chloride. Available at: [Link]

  • O'Brien, T. E., et al. (2018). Targeted quantification of amino acids by dansylation. PMC. Available at: [Link]

Sources

Guide to the Preparation and Validation of 2-Amino-4-(ethylsulfinyl)butanoic Acid (Ethionine Sulfoxide) Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

2-Amino-4-(ethylsulfinyl)butanoic acid, also known as ethionine sulfoxide, is the oxidized form of ethionine, an ethyl analog of the essential amino acid methionine. As with methionine sulfoxide, ethionine sulfoxide is a relevant molecule in studies of oxidative stress and protein modification.[1][2] The preparation of accurate and stable stock solutions is a fundamental prerequisite for reproducible experimental outcomes in biochemical assays, cell culture studies, and drug development pipelines. This guide provides a comprehensive framework for the preparation, validation, and storage of ethionine sulfoxide stock solutions, emphasizing the scientific rationale behind each procedural step to ensure solution integrity and experimental reliability.

Compound Profile and Physicochemical Properties

Ethionine sulfoxide is a polar amino acid derivative. Understanding its fundamental properties is critical for selecting appropriate solvents and storage conditions. While specific experimental data for ethionine sulfoxide is less common than for its methyl analog, methionine sulfoxide, we can infer key characteristics based on the latter's well-documented properties.

Key Properties Summary

PropertyData (Inferred from Methionine Sulfoxide Analogs)Source(s)Rationale & Implications
Molecular Formula C₆H₁₃NO₃SN/AEssential for calculating molarity.
Molecular Weight 179.24 g/mol N/ACritical for accurate mass-to-mole conversions.
Appearance White to off-white solid/powder.[3]Visual inspection can be a first-pass quality check.
Water Solubility High (e.g., >30 mg/mL)[4]Water is the primary recommended solvent. The sulfoxide group enhances polarity and aqueous solubility.
Other Solvents Insoluble in non-polar organic solvents like DMSO and Ethanol.[4]Avoid using organic solvents for initial stock preparation unless empirically validated.
Stability Stable under recommended storage conditions.[5]Prone to further oxidation to sulfone under harsh oxidizing conditions. Avoid strong acids.[5]

Safety and Handling Precautions

As a standard laboratory practice, appropriate personal protective equipment (PPE) should be worn at all times.

  • Personal Protective Equipment: Wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling Powder: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid dust formation during weighing and transfer.[5][6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

  • Materials to Avoid: Keep away from strong oxidizing agents and strong acids, which can degrade the compound.[5]

Core Protocols: Stock Solution Preparation

The choice of solvent is dictated by the downstream application. For most biochemical and cell-based assays, ultrapure water or a sterile physiological buffer is recommended.

Required Materials and Equipment
  • 2-Amino-4-(ethylsulfinyl)butanoic acid (high-purity solid)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Solvent:

    • For general use: Ultrapure water (18.2 MΩ·cm)

    • For cell culture: Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sterile syringe filters (0.22 µm pore size) for cell culture applications

Workflow for Stock Solution Preparation

Caption: General workflow for preparing ethionine sulfoxide stock solutions.

Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution.

  • Calculation:

    • Molecular Weight (MW) = 179.24 g/mol

    • Target Concentration = 10 mM = 0.010 mol/L

    • Final Volume = 10 mL = 0.010 L

    • Mass required = 0.010 L × 0.010 mol/L × 179.24 g/mol = 0.01792 g = 17.92 mg

  • Weighing: Accurately weigh approximately 17.92 mg of ethionine sulfoxide powder using an analytical balance and transfer it to a 10 mL Class A volumetric flask.

  • Dissolution:

    • Add approximately 7 mL of ultrapure water to the flask.

    • Mix by swirling or gentle vortexing until the solid is completely dissolved. The high polarity of the sulfoxide group facilitates rapid dissolution in water.

  • Final Volume Adjustment: Once dissolved, carefully add ultrapure water to the calibration mark of the 10 mL volumetric flask.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Dispense the solution into smaller, single-use aliquots (e.g., 500 µL) in sterile microcentrifuge tubes or cryovials. This is a critical step to prevent degradation from repeated freeze-thaw cycles.[7]

Quality Control and Validation

A protocol is only as reliable as its validation. Implementing QC checks ensures the accuracy and integrity of the prepared stock solution.

Visual Inspection

The final solution should be clear, colorless, and free of any particulate matter. Any cloudiness or precipitation indicates a solubility issue or contamination.

Sterility (for Cell Culture)

For any solutions intended for use in cell culture, sterile filtration is mandatory to prevent microbial contamination.

  • Protocol: Draw the prepared stock solution into a sterile syringe. Attach a 0.22 µm pore sterile syringe filter.[7][8] Dispense the solution through the filter into a sterile container or directly into the final sterile aliquots.

Concentration & Purity Verification (HPLC)

For applications requiring high accuracy, High-Performance Liquid Chromatography (HPLC) is the gold standard for verifying both concentration and purity.

  • Rationale: HPLC can separate the parent compound from potential impurities or degradation products (e.g., ethionine sulfone).

  • Methodology: A reverse-phase HPLC method is typically suitable. A standard curve should be generated using a certified reference standard of ethionine sulfoxide to accurately quantify the concentration of the prepared stock.[9] The peak area of the stock solution is compared against this curve. Purity is assessed by the percentage of the total peak area represented by the main compound peak. A purity of >98% is generally considered acceptable.

G start Prepared Stock Solution q1 Is solution for cell culture? start->q1 sterile_filter Perform 0.22 µm Sterile Filtration q1->sterile_filter Yes q2 Is high accuracy required? q1->q2 No sterile_filter->q2 hplc Verify Concentration & Purity via HPLC Analysis q2->hplc Yes aliquot Aliquot into Single-Use Volumes q2->aliquot No hplc->aliquot store Store at Recommended Temperature aliquot->store

Caption: Decision logic for implementing quality control procedures.

Storage and Stability

Proper storage is crucial to maintain the integrity of the ethionine sulfoxide stock solution over time.

Storage Recommendations

ConditionDurationRationaleSource(s)
2-8°C (Refrigerated) Up to 1 weekSuitable for short-term use to minimize microbial growth and chemical degradation.N/A
-20°C (Frozen) Up to 1 monthStandard for intermediate-term storage. Protect from light.[7][8]
-80°C (Ultra-low) Up to 6 monthsOptimal for long-term storage to minimize degradation and prevent repeated freeze-thaw cycles.[7][8]

Key Considerations:

  • Freeze-Thaw Cycles: Avoid them. Aliquoting into single-use volumes is the most effective strategy to preserve solution stability.[7]

  • Light Sensitivity: While not strongly documented for this specific compound, it is good practice to store solutions in amber tubes or in the dark to prevent potential photodegradation.

Troubleshooting

IssuePotential CauseRecommended Solution
Solid will not dissolve Incorrect solvent; solution is supersaturated; low-quality compound.Confirm water or PBS is being used. Gently warm the solution (to ~37°C) or sonicate. If the issue persists, prepare a more dilute stock.
Precipitate forms after freezing Poor solubility at low temperatures; buffer incompatibility.Thaw completely and vortex to redissolve. If precipitate remains, the concentration may be too high for the buffer system. Consider using ultrapure water as the solvent.
Inconsistent experimental results Degradation of stock; inaccurate concentration; contamination.Prepare a fresh stock solution from the solid material. Verify concentration via HPLC if possible. Use a new, unopened vial of the compound.

References

  • PubChem. (n.d.). 2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Methionine sulfoxide. Retrieved from [Link]

  • Kim, G., & Gladyshev, V. N. (2007). The biological significance of methionine sulfoxide stereochemistry. Free Radical Biology and Medicine, 43(8), 1217–1227. Retrieved from [Link]

  • Pseudomonas aeruginosa Metabolome Database. (n.d.). Methionine sulfoxide (PAMDB000428). Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Methionine sulfoxide (FDB022789). Retrieved from [Link]

  • Tarrago, L., et al. (2018). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. Methods in Molecular Biology, 1662, 15-28. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-amino-4-(ethylsulfonimidoyl)butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-4-[(S)-methylsulfinyl]butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Blasco, H., et al. (2024). Methionine Sulfoxide Speciation in Mouse Hippocampus Revealed by Global Proteomics Exhibits Age- and Alzheimer's Disease-Dependent Changes Targeted to Mitochondrial and Glycolytic Pathways. International Journal of Molecular Sciences, 25(12), 6505. Retrieved from [Link]

  • Google Patents. (n.d.). CN114166964A - A kind of rapid detection method of methionine sulfoxide imide.
  • Levine, R. L., et al. (2000). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Proceedings of the National Academy of Sciences, 97(16), 8738–8743. Retrieved from [Link]

Sources

Application Note: Enzymatic Reduction of L-Ethionine Sulfoxide by MsrA and MsrB

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the in vitro enzymatic reduction of L-Ethionine Sulfoxide by Methionine Sulfoxide Reductases A and B (MsrA/MsrB). It is designed for researchers investigating antioxidant repair mechanisms, enzyme kinetics, and non-canonical amino acid metabolism.

Introduction & Biological Context

Methionine Sulfoxide Reductases (Msrs) are ubiquitous antioxidant enzymes that repair oxidatively damaged proteins by reducing methionine sulfoxide (MetO) back to methionine (Met).[1][2][3][4] This reaction is stereospecific:

  • MsrA reduces the S-enantiomer (Met-S(S)-O).[1][2][5]

  • MsrB reduces the R-enantiomer (Met-S(R)-O).[2][5][6]

L-Ethionine (Eth), the ethyl analog of methionine, is a non-proteinogenic amino acid often used as a stress marker or structural probe. Like methionine, ethionine is susceptible to oxidation by Reactive Oxygen Species (ROS), forming L-Ethionine Sulfoxide (EthO) .

Why Study Ethionine Sulfoxide Reduction?
  • Substrate Specificity Profiling: Ethionine sulfoxide serves as a steric probe to map the active site plasticity of MsrA and MsrB. The bulky ethyl group (vs. methyl) tests the steric constraints of the catalytic pocket.

  • Metabolic Interference: Ethionine can be incorporated into proteins (forming ethionine-containing proteins).[7] Understanding if MsrA/B can repair oxidized ethionine residues is critical for evaluating the long-term cellular toxicity of ethionine.

  • Kinetic Resolution: MsrA/B can be used as biocatalysts to resolve racemic mixtures of chiral sulfoxides.

Mechanism of Action

The reduction mechanism follows a Ping-Pong kinetic scheme involving a catalytic cysteine residue and a reducing system (typically Thioredoxin).

  • Nucleophilic Attack: The catalytic Cysteine (Cys-SH) of Msr attacks the sulfur atom of the sulfoxide substrate (EthO).

  • Product Release: L-Ethionine is released, and the enzyme forms a sulfenic acid intermediate (Cys-SOH).

  • Recycling: A resolving Cysteine forms a disulfide bond with the catalytic Cysteine, releasing water.

  • Regeneration: The oxidized enzyme (Msr-S-S) is reduced back to the active state by the Thioredoxin (Trx) / Thioredoxin Reductase (TrxR) / NADPH system.

Reaction Pathway Diagram

Msr_Mechanism Substrate L-Ethionine Sulfoxide (Eth-O) Complex Transition State Substrate->Complex Reduction Enzyme_Red MsrA/B (Reduced) -S-H Enzyme_Red->Complex Reduction Product L-Ethionine (Eth) Complex->Product Reduction Enzyme_Ox MsrA/B (Oxidized) -S-S- Complex->Enzyme_Ox Reduction Enzyme_Ox->Enzyme_Red Regeneration (via Trx) NADPH NADPH + H+ NADP NADP+ NADPH->NADP Trx Reductase Trx_Ox Thioredoxin (ox) Trx_Red Thioredoxin (red) Trx_Red->Trx_Ox Reduces Msr

Caption: Catalytic cycle of MsrA/B coupled to the NADPH/Thioredoxin regeneration system.

Materials & Reagents

Core Reagents[8]
  • Enzymes: Recombinant MsrA and MsrB (typically E. coli, S. cerevisiae, or mammalian isoforms).

    • Note: MsrB activity on free sulfoxides is generally lower than MsrA; high concentrations (1–5 µM) may be required.

  • Substrate Precursor: L-Ethionine (Sigma-Aldrich, >98% purity).

  • Oxidant: Hydrogen Peroxide (H₂O₂), 30% solution.[8]

  • Reducing System:

    • Thioredoxin (Trx) (e.g., E. coli Trx1).

    • Thioredoxin Reductase (TrxR).

    • NADPH (tetrasodium salt).

  • Buffer Components: Tris-HCl or HEPES, MgCl₂, EDTA, NaCl.

Analytical Equipment[10][11]
  • UV-Vis Spectrophotometer (plate reader capable of 340 nm detection).

  • HPLC System with C18 Reverse-Phase Column (e.g., Agilent Zorbax Eclipse Plus C18).

Experimental Protocols

Protocol A: Preparation of L-Ethionine Sulfoxide Substrate

Since pure L-ethionine sulfoxide is expensive or unstable, it is best generated freshly from L-ethionine.

  • Dissolution: Dissolve 100 mM L-Ethionine in 20 mM Tris-HCl (pH 7.4).

  • Oxidation: Add H₂O₂ to a final concentration of 110 mM (1.1 molar equivalent).

  • Incubation: Incubate at Room Temperature (RT) for 4–16 hours.

  • Quenching: Add Catalase (20 U/mL) to decompose excess H₂O₂. Alternatively, lyophilize the sample to remove water and peroxide.

  • Validation: Verify conversion by HPLC (Protocol C). The product will be a racemic mixture of Eth-S-O and Eth-R-O .

Protocol B: NADPH-Depletion Kinetic Assay

This continuous assay measures the consumption of NADPH, which is stoichiometric to the reduction of Ethionine Sulfoxide.

Assay Buffer (1X):

  • 25 mM Tris-HCl, pH 7.5

  • 50 mM NaCl[3][4]

  • 10 mM MgCl₂

Reaction Mix (200 µL total volume per well):

ComponentFinal Conc.Volume (µL)Role
Assay Buffer1Xto 200Buffer
Thioredoxin (Trx)5–10 µM10Electron Donor
Thioredoxin Reductase0.5–1 µM2Recycles Trx
NADPH200–300 µM4Reporter (A340)
MsrA or MsrB Enzyme 0.5 – 2.0 µM Varies Catalyst
L-Ethionine Sulfoxide 0 – 5 mM Varies Substrate

Procedure:

  • Blanking: Prepare a "No Enzyme" control to account for non-enzymatic NADPH oxidation.

  • Equilibration: Mix all components except the substrate (EthO). Incubate at 37°C for 5 minutes to stabilize the baseline.

  • Initiation: Add L-Ethionine Sulfoxide to start the reaction.

  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 20–40 minutes.

  • Calculation:

    
    
    
Protocol C: HPLC Endpoint Validation

To confirm the product identity (Ethionine) and stereospecificity.

Conditions:

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0–20% B over 15 minutes (Ethionine is relatively polar).

  • Detection: UV at 210 nm (peptide bond/carboxyl) or Fluorescence (if OPA-derivatized).

Workflow:

  • Run the enzymatic reaction (Protocol B) for 60 minutes.

  • Stop reaction by adding 10% TFA (final 0.5%).[1]

  • Inject 20 µL onto HPLC.

  • Expected Result:

    • Substrate Peak: Ethionine Sulfoxide elutes earlier (more polar).

    • Product Peak: Ethionine elutes later (more hydrophobic).

    • Stereospecificity Check: If using racemic EthO substrate:

      • MsrA will consume ~50% of the substrate (the S-isomer).

      • MsrB will consume ~50% of the substrate (the R-isomer).

      • MsrA + MsrB combined should consume 100%.

Experimental Workflow Diagram

Workflow cluster_prep 1. Substrate Prep cluster_assay 2. Enzymatic Assay cluster_analysis 3. Analysis Eth L-Ethionine Ox H2O2 Oxidation (4h, RT) Eth->Ox EthO Racemic Ethionine Sulfoxide Ox->EthO Mix Reaction Mix: Trx + TrxR + NADPH EthO->Mix AddEnz Add MsrA or MsrB Mix->AddEnz Measure Monitor A340nm (Kinetic Read) AddEnz->Measure HPLC HPLC Validation (Product ID) Measure->HPLC Calc Calculate Km, kcat Measure->Calc

Caption: Step-by-step workflow from substrate synthesis to kinetic data analysis.

Data Analysis & Troubleshooting

Calculating Kinetic Parameters

Plot the Initial Velocity (


) vs. Substrate Concentration ([S]) using the Michaelis-Menten equation:


  • 
     (Michaelis Constant):  Indicates affinity. Expect 
    
    
    
    for Ethionine Sulfoxide to be higher (lower affinity) than for Methionine Sulfoxide due to the steric hindrance of the ethyl group.
  • 
     (Turnover Number): 
    
    
    
    .
Troubleshooting Guide
IssuePossible CauseSolution
No Activity Observed Enzyme inactive or substrate concentration too low.Verify enzyme activity with MetO control. Increase [EthO] to >1 mM.
High Background Oxidation NADPH oxidation by H₂O₂ residue.Ensure H₂O₂ is fully quenched (Catalase) before assay.
Incomplete Reduction Stereospecificity limit.Remember MsrA only reduces ~50% of racemic substrate.
MsrB Low Signal MsrB has low activity on free amino acids.Increase MsrB concentration (5 µM) or extend assay time.

References

  • Lim, J. C., et al. (2011). Methionine sulfoxide reductase A is a stereospecific methionine oxidase.[1] Proceedings of the National Academy of Sciences, 108(26), 10472-10477. Link

  • Kwak, G. H., et al. (2009). Inhibition of methionine sulfoxide reduction by dimethyl sulfoxide. BMB Reports, 42(9), 580-585. Link

  • Ezraty, B., et al. (2005). Methionine sulfoxide reduction and assimilation in Escherichia coli: new role for the biotin sulfoxide reductase BisC.[9] Journal of Bacteriology, 187(1), 231-238. Link

  • Tarrago, L., & Gladyshev, V. N. (2012). Recharging oxidative protein repair: Identification of a new methionine sulfoxide reductase substrate. Journal of Biological Chemistry. (Contextual reference for Msr specificity).
  • Weissbach, H., et al. (2002). Peptide methionine sulfoxide reductase: structure, mechanism, and role in protecting cells against oxidative damage. Archives of Biochemistry and Biophysics, 397(2), 172-178. Link

Sources

Application Note and Protocol: Extraction of Ethionine Metabolites from Hepatic Tissue Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethionine, a non-proteinogenic amino acid and the ethyl analog of methionine, is a potent hepatotoxin and carcinogen extensively used in research to model liver injury and disease.[1][2] Its toxicity stems from its metabolic activation in the liver, where it is converted to S-adenosylethionine (SAE) by the enzyme methionine adenosyltransferase (MAT).[2][3] This process competitively inhibits the formation of S-adenosylmethionine (SAM), the universal methyl donor, leading to a depletion of hepatic ATP and SAM pools.[1][2] The disruption of these critical metabolic pathways results in impaired methylation reactions, altered gene expression, and ultimately, hepatocellular damage.[2][4]

Accurate quantification of ethionine and its key metabolites, such as SAE, within hepatic tissue is crucial for understanding the mechanisms of its toxicity and for the development of potential therapeutic interventions. This application note provides a detailed and robust protocol for the extraction of ethionine and its metabolites from liver tissue samples, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The methodology emphasizes the preservation of metabolite integrity, efficient removal of interfering substances, and high recovery rates.

Metabolic Pathway of Ethionine in Hepatocytes

The metabolic fate of ethionine in the liver is intrinsically linked to the methionine cycle. The following diagram illustrates the key steps involved in ethionine's metabolic activation and its impact on methionine metabolism.

Ethionine_Metabolism Ethionine Ethionine MAT Methionine Adenosyltransferase (MAT) Ethionine->MAT Competitive Substrate Methionine Methionine Methionine->MAT ATP ATP ATP->MAT SAE S-Adenosylethionine (SAE) Impaired_Methylation Impaired Methylation Reactions SAE->Impaired_Methylation Inhibition SAM S-Adenosylmethionine (SAM) Methyltransferases Methyltransferases SAM->Methyltransferases Methyl Donor SAM->Impaired_Methylation MAT->SAE Ethionine Pathway MAT->SAM Methionine Pathway SAH S-Adenosylhomocysteine (SAH) Methyltransferases->SAH Hepatotoxicity Hepatotoxicity Impaired_Methylation->Hepatotoxicity

Caption: Metabolic activation of ethionine in hepatocytes.

Experimental Workflow Overview

The extraction of ethionine metabolites from hepatic tissue involves a multi-step process designed to maximize recovery while minimizing degradation and contamination. The general workflow is depicted below.

Extraction_Workflow Start Start: Hepatic Tissue Collection Homogenization 1. Tissue Homogenization Start->Homogenization Precipitation 2. Protein Precipitation Homogenization->Precipitation Centrifugation1 3. Centrifugation Precipitation->Centrifugation1 Supernatant_Collection 4. Supernatant Collection Centrifugation1->Supernatant_Collection Extraction 5. Solid-Phase Extraction (SPE) Supernatant_Collection->Extraction Drying 6. Solvent Evaporation Extraction->Drying Reconstitution 7. Reconstitution Drying->Reconstitution Analysis End: LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for ethionine metabolite extraction.

Materials and Reagents

Materials
  • Homogenizer (e.g., bead beater, Dounce homogenizer)

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Centrifuge (capable of 15,000 x g and 4°C)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)[5][6]

  • SPE vacuum manifold

  • Nitrogen evaporator or centrifugal vacuum concentrator

  • Vortex mixer

  • Pipettes and tips

  • Analytical balance

  • pH meter

Reagents
  • Liquid nitrogen

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Trichloroacetic acid (TCA)

  • Acetone (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Internal standards (e.g., stable isotope-labeled ethionine, SAE, and SAM)

Detailed Protocols

PART 1: Sample Preparation and Homogenization

Rationale: Rapid freezing of the liver tissue in liquid nitrogen is critical to quench metabolic activity and prevent the degradation of target metabolites.[7][8] Homogenization in a cold solvent ensures that the tissue is thoroughly disrupted, releasing the intracellular metabolites into the extraction solvent.

Protocol:

  • Excise the liver tissue as quickly as possible and immediately snap-freeze it in liquid nitrogen.[9] Samples can be stored at -80°C until extraction.

  • Weigh the frozen tissue (typically 20-50 mg) in a pre-chilled microcentrifuge tube.

  • Add 500 µL of ice-cold 80% methanol.[10] The use of a high percentage of organic solvent aids in the simultaneous extraction and precipitation of proteins.

  • Add pre-chilled homogenization beads to the tube.

  • Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6,000 rpm) with a cooling step on ice in between cycles. Alternatively, a Dounce homogenizer can be used on ice.

PART 2: Protein Precipitation

Rationale: Proteins can interfere with downstream analysis by clogging the LC column and causing ion suppression in the mass spectrometer.[11] Protein precipitation using a combination of an organic solvent and an acid, such as TCA, is a highly effective method for their removal.[11]

Protocol:

  • To the tissue homogenate, add 100 µL of ice-cold 10% (w/v) Trichloroacetic acid (TCA) in acetone.[12] This combination is more effective than either reagent alone.[12]

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples on ice for 30 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.[9]

  • Carefully collect the supernatant, which contains the metabolites, and transfer it to a new pre-chilled microcentrifuge tube.

Parameter Value Rationale
Tissue Weight20-50 mgSufficient for detectable metabolite levels while ensuring efficient homogenization.
Homogenization Solvent80% MethanolEfficiently extracts a wide range of metabolites and aids in protein precipitation.[10]
Precipitation Reagent10% TCA in AcetoneA robust combination for effective protein removal from tissue extracts.[12]
Centrifugation15,000 x g for 15 min at 4°CEnsures complete pelleting of precipitated proteins and cellular debris.[9]
PART 3: Solid-Phase Extraction (SPE) for Sample Cleanup

Rationale: SPE is employed to remove salts, phospholipids, and other interfering substances that may remain in the supernatant after protein precipitation.[5][6] For the analysis of amino acid-like compounds such as ethionine and its S-adenosyl derivative, a mixed-mode cation exchange SPE cartridge can provide superior cleanup by retaining the target analytes while allowing neutral and anionic contaminants to pass through.

Protocol:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of LC-MS grade water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove any remaining non-polar interferences.

  • Elution: Elute the retained ethionine metabolites with 1 mL of 5% ammonium hydroxide in methanol.

PART 4: Solvent Evaporation and Reconstitution

Rationale: The eluate from the SPE step needs to be concentrated and the solvent exchanged for one that is compatible with the initial mobile phase conditions of the LC-MS method. This ensures good peak shape and retention.

Protocol:

  • Dry the eluate under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex the sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.

Analytical Considerations for LC-MS/MS

For the quantification of ethionine and its metabolites, a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is recommended.[13][14]

  • Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is well-suited for the separation of these polar compounds.

  • Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) should be used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, the following quality control measures are recommended:

  • Internal Standards: The use of stable isotope-labeled internal standards for each target analyte is crucial to correct for any variability in extraction efficiency and matrix effects.[5]

  • Spike-Recovery Experiments: To validate the extraction efficiency, blank tissue homogenates should be spiked with known concentrations of ethionine and its metabolites before and after the extraction process.

  • Matrix Effect Evaluation: The influence of co-eluting matrix components on the ionization of the target analytes should be assessed by comparing the response of the analytes in the reconstituted extract to their response in a clean solvent.[15]

By implementing these validation steps, researchers can have high confidence in the accuracy and precision of their quantitative results.

References

  • Metabolomics Sample Preparation - Organomation. (n.d.).
  • Precipitation Procedures. (n.d.).
  • Protein Precipitation Method | Phenomenex. (2025, June 9).
  • Al-Istaqrac, J., Naser, N., Al-Marzooq, F., Al-Ameri, S., & Al-Istaqrac, J. (n.d.). Metabolomic Analysis of Liver Tissues for Characterization of Hepatocellular Carcinoma. PLoS ONE, 11(10), e0164944.
  • Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics. (n.d.).
  • Protein precipitation: A comprehensive guide - Abcam. (n.d.).
  • Sample preparation optimization for metabolomics and lipid profiling from a single plasma and liver tissue based on NMR and UHPLC-MS. (2025, September 29). PubMed.
  • Homogenization and Digestion of Mouse Tissue Samples - MouseQuaPro. (n.d.).
  • A rapid high-performance liquid chromatographic procedure for the simultaneous determination of methionine, ethionine, S-adenosylmethionine, S-adenosylethionine, and the natural polyamines in rat tissues. (n.d.). PubMed.
  • Modified TCA/acetone precipitation of plant proteins for proteomic analysis. (n.d.). PMC.
  • Analysis of Underivatized Amino Acids in Wines by Solid Phase Extraction and HILIC-MS - Fisher Scientific. (n.d.).
  • Procedure for tissue sample preparation and metabolite extraction for high-throughput targeted metabolomics. (2011, February 18). ResearchGate.
  • Hepatic methionine metabolism. Liver plays a central role in methionine... | Download Scientific Diagram. (n.d.). ResearchGate.
  • [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model]. (2012, July 15). PubMed.
  • Studies on ethionine-induced fatty liver. (n.d.). PMC - NIH.
  • Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions. (1989, October 3). MDPI.
  • Quantitation of Cellular Metabolic Fluxes of Methionine. (n.d.). PMC - NIH.
  • The decarboxylation of S-adenosylmethionine by detergent-treated extracts of rat liver. (n.d.).
  • Dysregulated Hepatic Methionine Metabolism Drives Homocysteine Elevation in Diet-Induced Nonalcoholic Fatty Liver Disease. (2015, August 31). PLOS.
  • Integration of solid phase extraction with HILIC-MS/MS for analysis of free amino acids in source water | Request PDF. (n.d.). ResearchGate.
  • Regulation of cholesterol metabolism in the ethionine-induced premalignant rat liver. (n.d.). PubMed.
  • A Rapid HPLC Method for the Measurement of Ultra-low Plasma Methionine Concentrations Applicable to Methionine Depletion Therapy. (n.d.). Anticancer Research.
  • High-Throughput Method for The Quantitation of Metabolites and Co-Factors from Homocysteine–Methionine Cycle for Nutritional Status Assessment. (2016, August 25). Taylor & Francis.
  • Ethionine – Knowledge and References. (n.d.). Taylor & Francis.
  • Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid. (2023, September 19). Restek Resource Hub.
  • Methionine Supplementation Affects Metabolism and Reduces Tumor Aggressiveness in Liver Cancer Cells. (2020, November 16). MDPI.
  • S-Adenosylmethionine (SAMe) for Liver Health: A Systematic Review. (2024, October 28). PMC.
  • Solid-phase microextraction as a sample preparation strategy for the analysis of seleno amino acids by gas chromatography-inductively coupled plasma mass spectrometry. (2002, January 15). PubMed.
  • S-adenosylmethionine in Liver Health, Injury, and Cancer. (2012, October 1). Physiological Reviews.
  • Methionine Adenosyltransferase 1A and S-Adenosylmethionine in Alcohol-Associated Liver Disease. (2025, December 11). MDPI.
  • Amino Acid Metabolism in Liver Mitochondria: From Homeostasis to Disease. (2025, July 2). MDPI.
  • S-Adenosyl-L-Methionine for the Treatment of Chronic Liver Disease: A Systematic Review and Meta-Analysis. (2015, March 16). PLOS.
  • Evexomostat (SDX-7320), a methionine aminopeptidase type 2 inhibitor, stimulates weight loss and inhibits obesity-accelerated tumor growth. (n.d.). Frontiers.
  • Studies on ethionine-induced fatty liver. (n.d.). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-Amino-4-(ethylsulfinyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

2-Amino-4-(ethylsulfinyl)butanoic acid , commonly known as Ethionine Sulfoxide , is the sulfoxide derivative of the non-proteinogenic amino acid ethionine. Unlike its reduced counterpart (ethionine) or its fully oxidized form (ethionine sulfone), the sulfoxide exists in an intermediate oxidation state.

This intermediate status creates a unique stability paradox: the molecule is susceptible to oxidation (generating the irreversible sulfone) and reduction (reverting to ethionine). Maintaining the integrity of this compound in solution requires strict control over redox potential, pH, and photochemical exposure.

This guide provides an autonomous, field-proven framework for stabilizing Ethionine Sulfoxide, moving beyond generic "store at -20°C" advice to address the mechanistic causes of degradation.

Critical Stability Factors (The "Why" Behind the Protocol)

To preserve 2-Amino-4-(ethylsulfinyl)butanoic acid, you must actively manage three degradation vectors.

A. The Redox Cliff (Oxidation vs. Reduction)

The sulfinyl group (


) is chemically distinct from the sulfide (

) found in ethionine.
  • Oxidative Threat: Exposure to atmospheric oxygen, peroxides, or UV light drives the reaction toward Ethionine Sulfone (

    
    ). This reaction is effectively irreversible  in standard aqueous buffers.
    
  • Reductive Threat: Presence of thiols (e.g., DTT,

    
    -mercaptoethanol) or specific reductases can strip the oxygen, reverting the molecule to Ethionine . This is a common error in proteomics workflows where reducing agents are added routinely.
    
B. Stereochemical Instability

The sulfur atom in the sulfinyl group is a chiral center, creating diastereomers (


 and 

) when combined with the chiral

-carbon. While spontaneous racemization at the sulfur atom is slow at physiological pH, high temperatures or acidic conditions can accelerate interconversion, potentially altering biological binding affinity [1].
C. Solubility & Aggregation

Ethionine sulfoxide is significantly more polar than ethionine due to the sulfinyl dipole. However, if the compound reduces back to ethionine during storage, solubility decreases, potentially leading to micro-precipitation in aqueous buffers.

Visualizing the Degradation Pathway

The following diagram illustrates the chemical fate of Ethionine Sulfoxide. Understanding this pathway is essential for interpreting HPLC/MS data.

DegradationPathway Ethionine Ethionine (Reduced Form) Target Impurity A Sulfoxide Ethionine Sulfoxide (Target Molecule) 2-Amino-4-(ethylsulfinyl)butanoic acid Ethionine->Sulfoxide Oxidation (ROS, H2O2, Air) Sulfoxide->Ethionine Reduction (DTT, TCEP, Msr Enzymes) Sulfone Ethionine Sulfone (Over-Oxidized) Target Impurity B Sulfoxide->Sulfone Irreversible Oxidation (Strong Oxidants, UV Light)

Figure 1: Redox landscape of Ethionine Sulfoxide.[1] The target molecule exists in a reversible equilibrium with Ethionine but faces an irreversible exit path to Ethionine Sulfone.

Troubleshooting Guides & FAQs

FAQ 1: Why is my compound retention time shifting on HPLC?

Diagnosis: You are likely observing Redox Disproportionation .

  • Scenario: A single peak splits into two or shifts significantly.

  • Mechanism:

    • Shift to higher hydrophobicity (Later elution on C18): Your sample has reduced to Ethionine . This often happens if the sample was stored in buffers containing DTT or TCEP, or if microbial contamination introduced reductases.

    • Shift to lower hydrophobicity (Earlier elution on C18): Your sample has oxidized to Ethionine Sulfone . This occurs due to headspace oxygen in the vial or exposure to light.

Corrective Action:

  • Eliminate Reductants: Ensure your solvent is free of thiols (DTT, BME).

  • Degas Solvents: Use helium sparging or vacuum degassing for aqueous buffers to remove dissolved oxygen.

  • Check the Chromatogram:

    • Ethionine Sulfone is chemically inert and will not react with alkylating agents.

    • Ethionine will react with alkylating agents (like iodoacetamide).

FAQ 2: Can I use DMSO as a stock solvent?

Answer: Yes, but with caveats. DMSO (Dimethyl sulfoxide) is structurally similar to your target.

  • Pros: Excellent solubility.

  • Cons: DMSO itself is a sulfoxide and can act as an oxidant (swern-like chemistry) or reductant depending on conditions. Long-term storage in wet DMSO can lead to disproportionation.

  • Recommendation: Use anhydrous DMSO stored under argon. For aqueous working solutions, dilute immediately before use. Avoid "wet" DMSO stocks stored at room temperature [2].

FAQ 3: How do I sterilize the solution?

Answer: Filtration only. Do NOT autoclave.

  • Autoclaving (121°C, high pressure): Will drive the oxidation of the sulfoxide to the sulfone and potentially promote thermal decarboxylation.

  • Protocol: Use a 0.22 µm PES or PVDF syringe filter . Avoid Nylon filters if possible, as they can sometimes bind polar amino acid derivatives.

Standardized Protocol: Preparation of Stable Stock Solution

This protocol is designed to maximize shelf-life (6+ months) by mitigating oxidative and reductive stress.

Materials Required
  • 2-Amino-4-(ethylsulfinyl)butanoic acid (Solid)

  • Water (LC-MS Grade, degassed) OR Anhydrous DMSO

  • Amber glass vials (silanized preferred)

  • Argon or Nitrogen gas

Step-by-Step Workflow
StepActionTechnical Rationale
1 Weighing Weigh quickly in low-humidity environment. The sulfoxide is hygroscopic.
2 Solvent Choice Option A (Preferred): Water (LC-MS Grade). Option B: DMSO (if high conc. >50mM is needed).[2]
3 Dissolution Dissolve to 10-50 mM . Do not sonicate excessively (heat generation promotes oxidation). Vortex gently.
4 pH Adjustment Adjust pH to 6.0 - 7.0 . Avoid alkaline pH (>8.0) which promotes racemization and elimination reactions.
5 Filtration Filter through 0.22 µm PVDF into a sterile Amber Vial .
6 Inert Gas Overlay Gently blow Argon/Nitrogen into the vial headspace for 10 seconds to displace oxygen.
7 Storage Store at -80°C for long term. -20°C is acceptable for <1 month.[2][3] Avoid repeated freeze-thaw cycles.[3]

Troubleshooting Decision Tree

Use this logic flow to diagnose stability failures in your experiments.

TroubleshootingTree Start Issue Detected: Loss of Signal or New Peaks CheckSolvent Check Solvent Composition Start->CheckSolvent HasReductant Contains DTT/TCEP? CheckSolvent->HasReductant Step 1 HasOxidant Exposed to Air/Light? HasReductant->HasOxidant No ResultReduced Diagnosis: Reduction to Ethionine (Hydrophobic Shift) HasReductant->ResultReduced Yes ResultOxidized Diagnosis: Oxidation to Sulfone (Hydrophilic Shift) HasOxidant->ResultOxidized Yes ResultStable Diagnosis: Aggregation/Precipitation (Check pH) HasOxidant->ResultStable No

Figure 2: Diagnostic logic for identifying degradation sources.

References

  • Bin, P., et al. (2017).[4] "Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine."[4][5][6][7] BioMed Research International.[4] Available at: [Link]

  • Rentier, C., et al. (2015). "Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins." Teknoscienze. Available at: [Link]

  • National Center for Biotechnology Information . (2024). "PubChem Compound Summary for CID 69961, Methionine sulfone." PubChem. Available at: [Link]

Sources

Technical Support Center: Resolution of Ethionine Sulfoxide Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Separation of R- and S-Diastereomers of Ethionine Sulfoxide Audience: Analytical Chemists, Biochemists, Drug Development Scientists

Core Directive & Technical Overview

The Challenge: Ethionine sulfoxide contains two chiral centers: one fixed center at the


-carbon (usually L-ethionine) and one induced center at the sulfur atom (sulfoxide). Oxidation of L-ethionine yields a diastereomeric mixture of L-ethionine-(

)-sulfoxide
and L-ethionine-(

)-sulfoxide
.

Unlike enantiomers, these diastereomers have different physical properties, but their polarity is so similar that standard C18 HPLC often results in co-elution or poor resolution (merging peaks). This guide provides protocols to resolve these species using Chiral Stationary Phases (CSP) , Derivatization , and Enzymatic Validation .

Troubleshooting Modules

Module A: Direct Chromatographic Separation (HPLC)

Use this module if you require label-free separation or preparative isolation.

Issue: "My peaks are co-eluting on a standard C18 column."

Diagnosis: The hydrophobic difference between the


- and 

-sulfoxide moieties is insufficient for resolution on standard alkyl-bonded phases without specific selectors.

Solution 1: Crown Ether or Teicoplanin Columns (Recommended) Crown ether columns form host-guest complexes with the primary amine of the amino acid, providing superior selectivity for the chiral environment near the sulfur.

Protocol:

  • Column: CROWNPAK CR-I(+) or CHIROBIOTIC T (Teicoplanin).

  • Mobile Phase: Perchloric acid (

    
    ) pH 1.5 to 2.0.
    
    • Note: Low pH is critical to protonate the amine (

      
      ) for complexation.
      
  • Temperature: Lower temperatures (

    
    ) often improve resolution by stabilizing the diastereomeric complex.
    
  • Flow Rate: 0.4 – 0.8 mL/min (column dependent).

Solution 2: Specialized C18 Conditions (Alternative) If a chiral column is unavailable, you must exaggerate the subtle hydrophobic differences.

Protocol:

  • Column: High-density C18 (e.g., Atlantis T3 or similar "aqueous stable" phases).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) in water.

    • Mechanism:[1][2][3][4][5] HFBA acts as an ion-pairing agent, increasing retention and potentially differentiating the diastereomers.

  • Gradient: Very shallow gradient (e.g., 0% to 5% Acetonitrile over 20 minutes).

Module B: Derivatization-Based Separation

Use this module for high-sensitivity analytical quantification.

Issue: "I need to quantify the ratio of R/S in a biological sample."

Diagnosis: Free amino acids have low UV absorbance. Derivatization adds a chromophore and increases the hydrophobic surface area, amplifying the separation factor (


).

Protocol: Dabsyl-Cl Derivatization

  • Reagent Prep: Dissolve Dabsyl-Cl (4 mg/mL) in acetone.

  • Reaction: Mix

    
     sample + 
    
    
    
    0.1M
    
    
    (pH 9.0) +
    
    
    Dabsyl-Cl.
  • Incubation:

    
     for 10-15 mins.
    
  • Separation:

    • Column: Standard C18 (e.g., Zorbax Eclipse).

    • Mobile Phase: Acetate buffer (pH 4.16) / Acetonitrile gradient.[6]

    • Result: The bulky dabsyl group interacts differently with the

      
       vs 
      
      
      
      sulfoxide orientation, typically eluting the
      
      
      -sulfoxide (more polar)
      before the
      
      
      -sulfoxide
      .
Module C: Enzymatic Identification (The "Biological Truth")

Use this module to identify which peak is which.

Issue: "I have two peaks, but I don't know which is R and which is S."

Diagnosis: Chemical standards for individual sulfoxide diastereomers are rarely commercially available. You must use biological specificity to assign peaks.

Mechanism:

  • MsrA (Methionine Sulfoxide Reductase A): Specifically reduces the

    
    -sulfoxide  to ethionine.
    
  • MsrB (Methionine Sulfoxide Reductase B): Specifically reduces the

    
    -sulfoxide  to ethionine.
    
  • Note: While these enzymes are named for Methionine, they accept Ethionine Sulfoxide as a substrate (albeit often with slower kinetics).

Validation Protocol:

  • Split Sample: Divide your racemic ethionine sulfoxide sample into three vials.

    • Vial 1: Control (Buffer only).

    • Vial 2: Add Recombinant MsrA + DTT (reducing agent).

    • Vial 3: Add Recombinant MsrB + DTT.

  • Incubate: 37°C for 60 minutes.

  • Analyze (HPLC):

    • The peak that disappears in Vial 2 is the

      
      -sulfoxide .
      
    • The peak that disappears in Vial 3 is the

      
      -sulfoxide .
      
    • The product (Ethionine) will appear as a new peak at a different retention time.

Module D: Synthesis & Stability
Issue: "My sample degrades upon lyophilization."

Diagnosis: Lactamization . Under acidic conditions and heat, ethionine sulfoxide (like methionine sulfoxide) can cyclize to form a sulfilimine/lactam species, losing water.

Prevention:

  • Neutralize HPLC fractions immediately after collection if using TFA/Perchloric acid.

  • Lyophilize from a neutral ammonium bicarbonate buffer if possible.

  • Store at -20°C; sulfoxides are generally stable to inversion (barrier ~45 kcal/mol) but susceptible to over-oxidation to Ethionine Sulfone (irreversible) if exposed to strong oxidants.

Visualization & Workflows

Figure 1: Separation Strategy Decision Tree

Caption: Logical workflow for selecting the appropriate separation method based on available equipment and analytical needs.

SeparationStrategy Start Start: Ethionine Sulfoxide Mixture Goal Define Goal Start->Goal Prep Preparative / Label-Free Goal->Prep Isolation needed Analytical Analytical / High Sensitivity Goal->Analytical Quantification only ChiralCol Do you have a Chiral Column? (Crown Ether / Teicoplanin) Prep->ChiralCol MethodC Method C: Derivatization (Dabsyl-Cl or OPA + C18) Analytical->MethodC Standard C18 MethodA Method A: Direct Chiral HPLC (Mobile Phase: HClO4 pH 2.0) ChiralCol->MethodA Yes (Best Purity) MethodB Method B: Ion-Pairing RP-HPLC (HFBA or TFA, Shallow Gradient) ChiralCol->MethodB No (Difficult)

Figure 2: Enzymatic Validation Logic

Caption: Using MsrA and MsrB stereospecificity to assign HPLC peaks to R- and S-diastereomers.

EnzymaticLogic Sample Racemic Sample (Peak 1 + Peak 2) MsrA Treat with MsrA (Specific for S-Sulfoxide) Sample->MsrA MsrB Treat with MsrB (Specific for R-Sulfoxide) Sample->MsrB ResultA Peak 1 Disappears Peak 2 Remains MsrA->ResultA If S elutes first ResultB Peak 2 Disappears Peak 1 Remains MsrB->ResultB If R elutes second ConclusionA Peak 1 = S-Isomer ResultA->ConclusionA ConclusionB Peak 2 = R-Isomer ResultB->ConclusionB

Data Summary: Separation Parameters

ParameterMethod A: Chiral HPLCMethod B: Derivatization (Dabsyl)Method C: Ion-Pairing RP
Column Type CROWNPAK CR-I(+) or Chirobiotic TStandard C18 (3-5

)
High-Density C18 (e.g., T3)
Mobile Phase

(pH 1.5 - 2.0)
Acetate Buffer / ACNWater / ACN + 0.1% HFBA
Resolution (

)
High (> 2.0)High (> 1.5)Low/Moderate (0.8 - 1.2)
Sample Prep None (Direct)1 hour derivatizationNone
Primary Use Preparative IsolationQuantitation / biological samplesQuick check if no chiral col.

Frequently Asked Questions (FAQs)

Q: Can I use Methionine Sulfoxide standards to calibrate my Ethionine Sulfoxide run? A: No. While they are chemically similar, the ethyl group increases hydrophobicity. Ethionine sulfoxide will elute later than methionine sulfoxide on Reverse Phase columns. However, the order of elution (S-isomer vs R-isomer) is typically conserved between the two analogs.

Q: Why does my "pure" L-ethionine starting material show two peaks after oxidation? A: This is expected. You started with L-ethionine (Chiral center 1 = Fixed). Chemical oxidation (e.g.,


) is non-stereoselective at the sulfur atom, creating a 50:50 mixture of the 

-sulfoxide and

-sulfoxide diastereomers.

Q: Is the separation pH sensitive? A: Extremely. The zwitterionic nature of the amino acid means the net charge changes with pH.

  • On C18: You generally need acidic pH (< 3.0) to suppress the carboxylic acid ionization and rely on the amine/sulfoxide interaction.

  • On Crown Ether: You must be at low pH (< 2.0) to ensure the amine is fully protonated (

    
    ) to fit into the crown ether cage.
    

References

  • Lavine, T. F. (1947). "The formation, resolution, and optical properties of the diastereomeric sulfoxides derived from L-methionine." Journal of Biological Chemistry, 169, 477-491.[4] Link

  • Moskovitz, J., et al. (2002). "Methionine sulfoxide reductases: ubiquitous enzymes involved in antioxidant defense, protein regulation, and prevention of aging-associated diseases."[3] Biochimica et Biophysica Acta (BBA), 1567(1-2), 1-11. Link

  • Weissbach, H., & Brot, N. (2002). "Methionine sulfoxide reductases: history and cellular role in protecting against oxidative damage."[1] Antioxidants & Redox Signaling, 4(3), 527-539. Link

  • Raskatov, J. A., et al. (2020).[7] "A Facile Method for the Separation of Methionine Sulfoxide Diastereomers, Structural Assignment, and DFT Analysis." Chemistry – A European Journal, 26(20), 4467-4470. Link

  • Minetti, G., et al. (1994). "High-performance liquid chromatography of dabsyl-methionine sulfoxide diastereomers." Italian Journal of Biochemistry, 43(6), 273-281.

Sources

Troubleshooting low recovery of ethionine sulfoxide in LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethionine Sulfoxide Analysis

Welcome to the technical support guide for the LC-MS analysis of ethionine sulfoxide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery and signal intensity for this specific analyte. My goal is to provide you with not just troubleshooting steps, but also the underlying scientific rationale to empower you to solve complex analytical issues.

Frequently Asked Questions (FAQs)

Q1: My ethionine sulfoxide signal is very low or completely absent. What are the most common culprits and where should I begin troubleshooting?

Low recovery of a polar, reactive compound like ethionine sulfoxide is a multifaceted problem. The issue can originate from sample preparation, chromatographic conditions, or mass spectrometer settings. The most frequent causes are:

  • Analyte Instability: Ethionine sulfoxide can be unstable during sample preparation and analysis. It is susceptible to both reduction back to ethionine and further oxidation to ethionine sulfone.[1][2]

  • Artifactual Formation: Conversely, the parent compound, ethionine, can be artificially oxidized to ethionine sulfoxide during sample workup, leading to inaccurate quantification of the endogenous amount.[3][4][5]

  • Poor Chromatographic Retention: As a polar molecule, ethionine sulfoxide may exhibit poor retention on traditional reversed-phase columns (e.g., C18), causing it to elute in the void volume where it can be subject to significant matrix effects.[6]

  • Suboptimal Ionization: The efficiency of electrospray ionization (ESI) is highly dependent on source parameters. Inappropriate temperature or voltage settings can lead to poor ionization or even in-source degradation.[7][8]

  • Nonspecific Binding: The analyte can adsorb to the surfaces of sample vials, pipette tips, and other labware, especially at low concentrations.[9]

To systematically address this, follow a logical diagnostic workflow. Start by confirming the integrity of your analytical standard and then investigate each stage of your method, from sample preparation through detection.

Troubleshooting_Workflow cluster_sample_prep Sample Preparation Checks cluster_chromatography Chromatography Checks cluster_ms MS Detection Checks Start Start: Low Ethionine Sulfoxide Recovery Check_Standard Q: Is the analytical standard okay? Start->Check_Standard Sample_Prep Investigate Sample Preparation Check_Standard->Sample_Prep Yes End_Resolved Issue Resolved Check_Standard->End_Resolved No (Fix Standard) Chromatography Investigate Chromatography Sample_Prep->Chromatography Issue Persists SP1 Assess Nonspecific Binding Sample_Prep->SP1 MS_Detection Investigate MS Detection Chromatography->MS_Detection Issue Persists LC1 Evaluate Column Choice (e.g., Biphenyl vs. C18) Chromatography->LC1 MS_Detection->End_Resolved Issue Resolved MS1 Optimize Source Parameters (Temp, Voltage, Gas) MS_Detection->MS1 SP2 Check Analyte Stability (Oxidation/Reduction) SP1->SP2 SP3 Optimize Extraction Solvent SP2->SP3 LC2 Optimize Mobile Phase LC1->LC2 LC3 Test On-Column Stability LC2->LC3 MS2 Check for In-Source Degradation MS1->MS2

Caption: A logical workflow for troubleshooting low ethionine sulfoxide recovery.

Part 1: Sample Preparation and Analyte Stability

The handling of your sample before it reaches the LC-MS system is a critical control point. The chemical nature of ethionine sulfoxide makes it particularly sensitive to its environment.

Analyte_Stability Ethionine Ethionine (Sulfide) Sulfoxide Ethionine Sulfoxide (Target Analyte) Ethionine->Sulfoxide Oxidation (e.g., H₂O₂, air, metals) Sulfoxide->Ethionine Reduction (e.g., certain reagents) Sulfone Ethionine Sulfone (Over-oxidation) Sulfoxide->Sulfone Further Oxidation (Strong Oxidants)

Caption: Chemical stability pathways for ethionine and its oxidized forms.

Q2: How can I determine if my low recovery is due to issues during sample preparation?

Analyte loss during sample prep can stem from degradation or physical losses like nonspecific binding. It's crucial to systematically test each step.

Expert Insight: The sulfur atom in ethionine sulfoxide is in an intermediate oxidation state, making it a redox-active center. Methionine residues in proteins are known to be easily oxidized, and this chemistry applies to free ethionine as well.[10][11] This oxidation can be an artifact of sample preparation, especially during lengthy procedures or when samples are exposed to air.[3][5]

Troubleshooting Steps:

  • Assess Nonspecific Binding (NSB): Prepare a known concentration of ethionine sulfoxide in your final sample solvent. Transfer this solution sequentially between several new autosampler vials. Analyze the solution from the first and last vials. A significant decrease in peak area points to NSB.

    • Solution: Use low-binding tubes and vials. Adding a small percentage of an organic solvent like Dimethyl Sulfoxide (DMSO) or acetonitrile to your aqueous samples can also help mitigate NSB and improve solubility.[12]

  • Evaluate Extraction Efficiency: Perform a spike-recovery experiment. Spike a known amount of ethionine sulfoxide into a blank matrix sample before your extraction procedure. Process this alongside a sample where the spike is added after extraction. The ratio of the peak areas provides your extraction recovery.

  • Check for Degradation:

    • Oxidation: Prepare your sample under an inert gas (nitrogen or argon) to minimize exposure to atmospheric oxygen.[3][5] Compare the results to a sample prepared under normal atmospheric conditions. If the signal improves, oxidative degradation is likely a factor.

    • Reductants: Be cautious about using certain reducing agents in your sample preparation, as they could potentially reduce the sulfoxide back to the sulfide.[13] While common disulfide reducing agents like DTT or TCEP do not typically reduce methionine sulfoxide, stronger agents might.[14]

Q3: I suspect that ethionine in my sample is being artificially oxidized to ethionine sulfoxide during my workflow. How can I verify and prevent this?

This is a common and serious issue in accurately quantifying sulfoxides, as it leads to an overestimation of the analyte.[4]

Expert Insight: Artifactual oxidation is well-documented for methionine-containing peptides and proteins.[4][15] The process can be catalyzed by trace metals, exposure to oxygen, and even occur during electrospray ionization.[14]

Verification and Prevention Protocol:

  • Use of Scavengers: Include an antioxidant or scavenger in your sample preparation buffers. For example, adding a small amount of a non-interfering free methionine can act as a competitive substrate for oxidants.

  • Inert Atmosphere: As mentioned, performing the entire sample preparation process—from extraction to sealing the vial—in an anaerobic chamber or under a stream of inert gas is a highly effective, though technically demanding, solution.[5]

  • Stable Isotope Labeling (Advanced): For absolute certainty, a method involving stable isotope labeling can be used. In this approach, a protein or sample is treated with hydrogen peroxide enriched with ¹⁸O. This converts all native, unoxidized ethionine to ethionine sulf(¹⁸O)xide. Any ethionine sulf(¹⁶O)xide detected must have been present in the original sample, as any new oxidation during sample prep would incorporate ¹⁶O from ambient water and oxygen.[4][15] This method definitively distinguishes between endogenous and artifactual sulfoxide.

Part 2: Liquid Chromatography

Your chromatographic setup must be optimized to retain and separate ethionine sulfoxide without causing on-column degradation.

Q4: I have poor peak shape and my analyte elutes near the void volume. What LC conditions should I use?

Poor retention is a classic problem for polar analytes on C18 columns. The key is to use a stationary phase that offers alternative retention mechanisms.

Expert Insight: While C18 columns rely on hydrophobic interactions, other phases can provide enhanced retention for polar compounds. Biphenyl phases, for instance, can interact with analytes through π-π stacking. The sulfoxide group contains π-bonds, making this an effective alternative retention mechanism.[6]

Table 1: Recommended Starting LC Conditions for Ethionine Sulfoxide

Parameter Recommendation Rationale
Column Biphenyl or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm) Provides π-π interactions for enhanced retention of the sulfoxide group.[6]
Mobile Phase A Water with 0.1% Formic Acid Standard proton source for positive mode ESI.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid Acetonitrile is often preferred for its lower viscosity and UV transparency.[16]
Gradient Start at low %B (e.g., 1-5%) and hold for 0.5-1 min Ensures retention of the polar analyte on the column.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column) Standard flow rate for analytical LC-MS.

| Column Temp. | 30 - 40 °C | Balances efficiency with potential on-column degradation. Start lower and increase if needed. |

Experimental Protocol: Column Selection Test

  • Prepare a 1 µg/mL solution of ethionine sulfoxide in your initial mobile phase.

  • Inject this standard on your current C18 column using a shallow gradient (e.g., 5-50% B over 5 minutes). Note the retention time and peak shape.

  • Install a biphenyl column of similar dimensions.

  • Inject the same standard using the same gradient.

  • Compare the chromatograms. A significant increase in retention time and improved peak shape on the biphenyl column indicates it is a better choice for your analysis.[6]

Part 3: Mass Spectrometry

The interface between the LC and the MS (the ESI source) is the final critical step. Poor settings here can negate all the careful work done in sample prep and chromatography.

Q5: How should I optimize my ESI source parameters to maximize sensitivity for ethionine sulfoxide?

ESI optimization is a balancing act. The goal is to efficiently create gas-phase ions from the liquid eluent without causing thermal degradation. A Design of Experiments (DoE) approach is often the most systematic way to optimize multiple interacting parameters.[7][8]

Expert Insight: Key ESI parameters include gas temperatures (drying and sheath gas), gas flow rates, nebulizer pressure, and capillary voltage.[17] For thermally labile compounds like sulfoxides, high source temperatures can sometimes lead to in-source degradation or fragmentation. It has been shown that for some compounds, lower source temperatures (e.g., 100 °C) can be beneficial.[18]

Table 2: ESI-MS/MS Parameter Optimization Guide

Parameter Typical Range Effect on Ionization
Drying Gas Temp. 200 - 350 °C Aids in desolvation. Too high can cause degradation.[8]
Drying Gas Flow 8 - 12 L/min Removes solvent vapor.
Nebulizer Pressure 30 - 50 psi Affects droplet size and spray stability.
Sheath Gas Temp. 250 - 400 °C Focuses the ESI plume and aids desolvation.
Capillary Voltage 2500 - 4000 V Drives the electrospray process. Optimize for stable signal.[8]

| Fragmentor/Nozzle V | 80 - 150 V | Can be increased to induce some up-front CID if needed, but start low to prevent unwanted fragmentation. |

Experimental Protocol: ESI Source Optimization

  • Set up a continuous infusion of your ethionine sulfoxide standard (e.g., 1 µg/mL at 10 µL/min) into the MS source via a syringe pump, mixed with your typical mobile phase composition post-column.

  • Using your MS tuning software, monitor the signal intensity of the precursor ion for ethionine sulfoxide.

  • Vary one parameter at a time (e.g., increase Drying Gas Temperature in 25 °C increments) while holding others constant. Record the signal at each step.

  • Identify the optimal setting for each parameter that gives the highest, most stable signal.

  • Be aware of interdependencies; for example, the optimal gas flow may change with temperature. Re-check key parameters after finding an initial optimum.[7]

By methodically addressing each stage of the analytical process—from the stability of the molecule in the vial to its ionization in the mass spectrometer—you can successfully troubleshoot and develop a robust method for the analysis of ethionine sulfoxide.

References

  • Caron, S., & LeBlond, C. (2005). Determination of pharmaceutical compounds in aqueous dimethyl sulfoxide by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 40(8), 1059-1064. [Link]

  • Franck, T., et al. (2014). Optimized system for selective electrochemical oxidation of sulfides to sulfoxides. Angewandte Chemie International Edition, 53(47), 12932-12936. [Link]

  • Miles, C. O., et al. (2014). Sulfide oxidations for LC-MS analysis of methionine-containing microcystins in Dolichospermum flos-aquae NIVA-CYA 656. Environmental Science & Technology, 48(22), 13455-13463. [Link]

  • Wang, W., et al. (2014). Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis. Analytical Chemistry, 86(1), 595-602. [Link]

  • Wikipedia contributors. (2023). Methionine sulfoxide. In Wikipedia, The Free Encyclopedia. [Link]

  • Gasparrini, F., et al. (1995). Behaviour of allyl aryl sulfoxides in high-performance liquid chromatography on a chiral stationary phase. Journal of Chromatography A, 704(1), 75-84. [Link]

  • Blasco, H., et al. (2024). Methionine Sulfoxide Speciation in Mouse Hippocampus Revealed by Global Proteomics Exhibits Age- and Alzheimer's Disease-Dependent Changes Targeted to Mitochondrial and Glycolytic Pathways. International Journal of Molecular Sciences, 25(12), 6516. [Link]

  • Miles, C. O., et al. (2014). Sulfide Oxidations for LC-MS Analysis of Methionine-Containing Microcystins in Dolichospermum flos-aquae NIVA-CYA 656. Environmental Science & Technology, 48(22), 13455-13463. [Link]

  • Bio-Synthesis Inc. (2012). Amino Acid Analysis Overview. [Link]

  • Taylor & Francis. (n.d.). Methionine sulfoxide – Knowledge and References. [Link]

  • Tarrago, L., et al. (2012). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(7), 987-994. [Link]

  • Wernisch, S., & Tchaikovsky, A. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International, 32(10), 558-565. [Link]

  • Biology Stack Exchange. (2020). Peptide oxidation bias during sample preparation for LC-MS/MS. [Link]

  • ResearchGate. (n.d.). Methionine oxidation and repair. [Link]

  • Ratajczak, E., et al. (2021). Localization and Dynamics of the Methionine Sulfoxide Reductases MsrB1 and MsrB2 in Beech Seeds. International Journal of Molecular Sciences, 22(1), 433. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Giebułtowicz, J., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 28-35. [Link]

  • Wang, W., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry, 86(1), 595-602. [Link]

  • Google Patents. (2022). CN114166964A - A kind of rapid detection method of methionine sulfoxide imide.
  • Frederick National Laboratory for Cancer Research. (n.d.). Residual assay for L-Methionine sulfoximine (MSX). [Link]

  • Hellwig, M., et al. (2019). Quantitation of Methionine Sulfoxide in Milk and Milk-Based Beverages—Minimizing Artificial Oxidation by Anaerobic Enzymatic Hydrolysis. Journal of Agricultural and Food Chemistry, 67(32), 8967-8975. [Link]

  • Alcázar, J., et al. (2022). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. Molecules, 27(11), 3584. [Link]

  • Berthod, A., et al. (2002). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A, 955(1), 1-13. [Link]

  • Li, W., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. AAPS J, 24(2), 33. [Link]

  • Restek Corporation. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. [Link]

  • Eeltink, S., et al. (2007). Improvement of recovery and repeatability in liquid chromatography-mass spectrometry analysis of peptides. Journal of Chromatography A, 1142(1), 126-131. [Link]

  • Waters Corporation. (n.d.). Best Practices for Maintaining Column Performance in Size-Exclusion Chromatography during Long-Term Storage. [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Development for Sulfite in Food and Beverage. [Link]

  • Weng, N., & Halls, T. D. J. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

Sources

Technical Support Center: Minimizing Spontaneous Oxidation of Ethionine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thioether Stability Paradox

Welcome to the Technical Support Center. If you are quantifying ethionine (an ethyl analog of methionine) in biological matrices, you have likely encountered the "M+16" artifact.

Like methionine, ethionine contains a thioether side chain that is highly susceptible to oxidation. In the presence of Reactive Oxygen Species (ROS), dissolved oxygen, and transition metals, ethionine spontaneously converts to Ethionine Sulfoxide (and eventually the sulfone). This conversion alters the retention time and mass-to-charge ratio (


), leading to severe quantification errors and false-negative results for the parent compound.

The Critical Reality: Unlike disulfide bonds, which can be easily reversed with DTT or TCEP, thioether oxidation to sulfoxide is effectively irreversible under standard sample preparation conditions without enzymatic intervention (e.g., Methionine Sulfoxide Reductase). Therefore, your entire workflow must focus on prevention , not reversal.

Module 1: The Chemistry of the Problem (FAQ)

Q: Why is my ethionine oxidizing even when I use DTT?

A: This is a common misconception. DTT (Dithiothreitol) and TCEP are disulfide reducing agents.[1][2][3][4][5][6] While they can scavenge ROS, they cannot reduce ethionine sulfoxide back to ethionine .

The oxidation mechanism is often driven by Fenton Chemistry , where trace metal ions (like


 or 

) react with dissolved oxygen or peroxides to generate highly reactive hydroxyl radicals (

). These radicals attack the sulfur atom in ethionine.

The Solution: You must block the formation of radicals using a chelator (EDTA) and an ROS scavenger, rather than trying to reverse the oxidation later.

Q: Does pH affect ethionine stability?

A: Yes, drastically. Thioether oxidation is accelerated at neutral to alkaline pH (


). At acidic pH (

), the lone pairs on the sulfur atom are less nucleophilic, and the stability of the molecule increases significantly.

Module 2: Visualizing the Oxidation Pathway

The following diagram illustrates the oxidation mechanism and the specific intervention points for your protocol.

EthionineOxidation Ethionine Ethionine (Intact Thioether) Sulfoxide Ethionine Sulfoxide (M+16 Da Artifact) Ethionine->Sulfoxide + Oxygen ROS Reactive Oxygen Species (ROS) ROS->Sulfoxide Oxidation Metals Transition Metals (Fe2+, Cu2+) Metals->ROS Fenton Reaction EDTA INTERVENTION 1: EDTA Chelation EDTA->Metals Blocks Acid INTERVENTION 2: Acidic pH (<4.0) Acid->Ethionine Stabilizes Degas INTERVENTION 3: N2 Purge/Degassing Degas->ROS Removes O2 Source

Figure 1: Mechanism of ethionine oxidation. Note that interventions (Blue) must occur BEFORE oxidation, as the reaction is chemically difficult to reverse in vitro.

Module 3: The "Gold Standard" Extraction Protocol

To ensure data integrity, adopt the Acidic-Chelation-Anaerobic (ACA) workflow.

Reagents Required:
  • Extraction Solvent: 80% Methanol / 20% Water.

  • Acidifier: 0.1% Formic Acid (FA) or HCl.

  • Chelator: 1 mM EDTA (Ethylenediaminetetraacetic acid).

  • Antioxidant: 10 mM Ascorbic Acid (Vitamin C) OR 5 mM TCEP.

Step-by-Step Methodology:
  • Solvent Preparation (The De-gassing Step):

    • Prepare the Extraction Solvent (MeOH/Water/Acid).

    • Crucial: Sparge the solvent with Nitrogen (

      
      ) or Argon gas for 15 minutes to displace dissolved oxygen.
      
    • Add EDTA (1 mM) and Ascorbic Acid (10 mM) immediately after degassing. Keep on ice.

  • Sample Homogenization:

    • Add frozen tissue/biofluid directly to the cold, degassed extraction solvent .

    • Ratio: Typically 1:4 (Sample:Solvent).

    • Homogenize quickly (e.g., bead beating) under cooling (4°C). Heat generated during grinding accelerates oxidation.

  • Protein Precipitation:

    • Incubate samples at -20°C for 20–60 minutes. This aids protein precipitation and slows oxidation kinetics (Arrhenius equation).

  • Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis/Storage:

    • Transfer supernatant to an autosampler vial.

    • Pro Tip: If not analyzing immediately, purge the headspace of the vial with

      
       before capping.
      

Module 4: Reagent Selection Guide

Not all antioxidants are created equal. Use this table to select the right additive for your specific detection method (LC-MS vs. UV).

ReagentMechanism of ActionpH StabilityCompatibilityRecommendation
Ascorbic Acid ROS ScavengerHigh (Acidic/Neutral)LC-MS CompatibleHigh. Excellent for preventing Fenton chemistry.
EDTA Metal ChelatorBroadLC-MS CompatibleEssential. Mandatory in all buffers to stop metal catalysis.
TCEP Disulfide Reductant / ROS ScavengerHigh (Acidic)LC-MS CompatibleModerate. Good stability, but primarily targets disulfides.
DTT Disulfide ReductantLow (Oxidizes rapidly)Poor. Avoid. Unstable; can become a pro-oxidant if metals are present.
Thiodiglycol Sacrificial ThioetherBroadLC-MS InterferenceLow. Acts as a "decoy" for ROS but can clutter mass spectra.

Module 5: Troubleshooting Guide (Q&A)

Scenario 1: "I see a split peak in my chromatogram."

Diagnosis: This is likely the separation of Ethionine (Peak A) and Ethionine Sulfoxide (Peak B). Sulfoxides are more polar and typically elute earlier on Reverse Phase (C18) columns. Action:

  • Check the mass difference. Peak B should be M+16 Da.

  • Check your solvent.[7] Did you add EDTA? If not, iron leached from stainless steel LC parts might be catalyzing oxidation on-column.

Scenario 2: "My recovery is low, but I don't see the sulfoxide."

Diagnosis: You might have progressed to the Sulfone (M+32 Da) or the sulfoxide is not ionizing well. Alternatively, the ethionine may be binding to proteins if precipitation was incomplete. Action:

  • Ensure the extraction solvent is acidic (pH < 4) to disrupt protein binding.

  • Search for M+32 Da in your MS data.

Scenario 3: "Can I just subtract the Sulfoxide value from the Total?"

Diagnosis: Dangerous. The ionization efficiency (response factor) of Ethionine vs. Ethionine Sulfoxide is different. Action:

  • Do not sum the areas.

  • If you cannot prevent oxidation, you must generate a calibration curve for both Ethionine and Ethionine Sulfoxide and quantify them separately.

Module 6: Troubleshooting Logic Tree

Use this flow to diagnose stability issues in your current workflow.

TroubleshootingTree Start Problem: Low Ethionine Recovery CheckMass Check MS Spectrum: Is there an M+16 peak? Start->CheckMass YesOxidation Oxidation Detected CheckMass->YesOxidation Yes NoOxidation No Oxidation Detected CheckMass->NoOxidation No CheckEDTA Was EDTA added to extraction solvent? YesOxidation->CheckEDTA CheckProtein Check Protein Binding. Increase Acid/Organic ratio. NoOxidation->CheckProtein CheckPH Is Extraction pH < 4.0? CheckEDTA->CheckPH Yes ActionEDTA Add 1mM EDTA. Metals are catalyzing ROS. CheckEDTA->ActionEDTA No ActionDegas Degas solvents with N2. Dissolved O2 is the culprit. CheckPH->ActionDegas Yes (pH is OK) CheckPH->ActionDegas No (Fix pH)

Figure 2: Diagnostic logic for low recovery or artifact formation.

References

  • Liu, H., et al. (2013). "Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis." Analytical Chemistry. (Discusses the irreversibility of thioether oxidation during sample prep and the failure of DTT to reverse it).

  • Bierla, K., et al. (2018). "Preservation of sulfur species in biological samples." Talanta. (Detailed review on stabilizing thioethers and preventing oxidation artifacts).

  • Rappsilber, J., et al. (2003). "Stop and Go Extraction Tips for Matrix-Assisted Laser Desorption/Ionization, Nanoelectrospray, and LC/MS Sample Pretreatment in Proteomics." Analytical Chemistry. (Establishes the importance of acidic extraction conditions).

  • Getz, E.B., et al. (1999). "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry."[5] Analytical Biochemistry. (Provides evidence for TCEP stability over DTT in acidic conditions).

  • Li, X., et al. (2014). "Sulfide oxidations for LC-MS analysis of methionine-containing microcystins." Journal of Natural Products. (Demonstrates the use of inert gas and rapid extraction to minimize artifacts).

Sources

Resolution of ethionine sulfoxide peaks in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the chromatographic behavior of Ethionine Sulfoxide, specifically the phenomenon of peak splitting due to sulfur chirality. It is designed for analytical scientists observing unexpected doublets or broad peaks during Reverse-Phase Chromatography (RPC).

Introduction: The Chemistry of the "Split Peak"

When analyzing Ethionine (or its analog Methionine), the oxidation of the thioether side chain (


) to a sulfoxide (

) introduces a new center of chirality at the sulfur atom.

Because the amino acid backbone typically possesses the L-configuration, the oxidation does not produce enantiomers (mirror images), but rather diastereomers :

  • L-Ethionine-(

    
    )-sulfoxide
    
  • L-Ethionine-(

    
    )-sulfoxide
    

The Critical Insight: Unlike enantiomers, diastereomers have different physical properties. In high-efficiency Reverse-Phase Chromatography (RPC), these two forms often possess slightly different hydrophobicities, resulting in peak splitting (a doublet) or peak broadening (a shoulder). This is often misdiagnosed as column failure or sample contamination.

Visualizing the Problem (Mechanism)

The following diagram illustrates the formation of diastereomers and their resulting chromatographic behavior.

Ethionine_Sulfoxide_Mechanism cluster_Diastereomers Sulfoxide Diastereomers (Stable) Ethionine Native L-Ethionine (Single Peak) Oxidation Oxidation (+O) Ethionine->Oxidation R_Form L-Ethionine-(R)-Sulfoxide Oxidation->R_Form ~50% S_Form L-Ethionine-(S)-Sulfoxide Oxidation->S_Form ~50% Chromatography Reverse Phase Column (C18 / PFP) R_Form->Chromatography S_Form->Chromatography Result_Split Result A: Split Peak (High Resolution Conditions) Chromatography->Result_Split Low Temp / High Selectivity Result_Merge Result B: Merged/Broad Peak (Low Resolution Conditions) Chromatography->Result_Merge High Temp / Low Selectivity

Figure 1: Mechanism of diastereomer formation upon oxidation. The sulfur atom becomes a chiral center, creating two distinct molecular entities that can separate chromatographically.

Troubleshooting & Optimization Modules

Module A: The "Split Peak" Diagnosis

Symptom: You observe a doublet peak for Ethionine Sulfoxide where a single peak is expected for quantification.

ParameterEffect on ResolutionRecommendation for Merging (Quant)Recommendation for Separating (Characterization)
Temperature Low T increases resolution; High T decreases it.Increase T (40°C - 60°C). Thermodynamics favor peak overlap.Decrease T (15°C - 25°C). Sharpens individual diastereomers.
Gradient Slope Steep gradients compress peaks.Steep Gradient (e.g., +2-3% B/min). Compresses the doublet into one.Shallow Gradient (e.g., +0.5% B/min). Allows diastereomer separation.[1][2][3][4][5][6][7]
Stationary Phase Ligand density and type affect selectivity.Standard C18 (High coverage). Often has lower diastereoselectivity.PFP (Pentafluorophenyl) or C18-AQ . High selectivity for polar stereoisomers.

Expert Insight: The energy barrier for interconversion between the (


) and (

) sulfoxide forms is high (~45 kcal/mol). They do not interconvert on the column. If you merge them, you are simply forcing two peaks to co-elute. If you separate them, you must integrate both to get the total Ethionine Sulfoxide content.
Module B: Selectivity (Sulfoxide vs. Native)

Symptom: Ethionine Sulfoxide co-elutes with the native Ethionine peak or matrix salts.

The Polarity Rule: Sulfoxides are significantly more polar than their native thioethers.

  • Elution Order: Ethionine Sulfoxide elutes earlier than Ethionine.

  • Retaining the Sulfoxide: Because it is polar, it may elute in the void volume (dead time) on standard C18 columns, especially if the mobile phase starts at >5% organic.

Protocol for Retention:

  • Initial Conditions: Start at 100% Aqueous (0% Organic).

  • Ion Pairing: Ensure pH is controlled. Acidic pH (0.1% Formic Acid or TFA) keeps the amine protonated and the carboxylic acid neutral, improving retention on C18.

  • Column Choice: If retention is still poor (< 1.5 k'), switch to a Polar-Embedded C18 or HILIC column.

Experimental Workflow: The Optimization Matrix

Use this decision tree to select the correct experimental conditions based on your analytical goal.

Optimization_Workflow Start Start: Ethionine Sulfoxide Analysis Goal What is your analytical goal? Start->Goal Quant Quantification (Need single peak) Goal->Quant Routine Assay Char Chiral/Isomer Characterization (Need separation) Goal->Char Research/Stability Step_Q1 1. Increase Column Temp (Set > 45°C) Quant->Step_Q1 Step_C1 1. Decrease Column Temp (Set < 25°C) Char->Step_C1 Step_Q2 2. Steepen Gradient (Compress peaks) Step_Q1->Step_Q2 Check_Q Peaks Merged? Step_Q2->Check_Q Success_Q Proceed to Integration Check_Q->Success_Q Yes Fail_Q Switch to C18 with lower carbon load Check_Q->Fail_Q No (Still Split) Step_C2 2. Use PFP or C18-AQ Column Step_C1->Step_C2 Step_C3 3. Shallow Gradient (Isocratic hold if needed) Step_C2->Step_C3 Success_C Calculate Resolution (Rs) Step_C3->Success_C

Figure 2: Decision tree for method development based on quantification vs. characterization goals.

Frequently Asked Questions (FAQs)

Q1: Is the ratio of the two sulfoxide peaks always 1:1? A: Chemically, yes. Hydrogen peroxide oxidation typically yields a 50:50 racemic mixture of the diastereomers. However, if the oxidation is enzymatic (e.g., biological samples), it may be stereospecific, yielding only the (


) or (

) form. If you see a 90:10 split, it suggests a biological origin or stereoselective degradation [1].

Q2: I am using a standard C18 column and the peaks are partially overlapping. How do I integrate? A: This is the "valley-to-valley" vs. "drop-line" dilemma.

  • Best Practice: Optimize the method to either fully separate (

    
    ) or fully merge the peaks.
    
  • Interim Solution: If you must integrate a doublet, treat them as a single group. Sum the areas of both diastereomers. Do not integrate them separately for total concentration, as the ratio can shift slightly with pH or temperature changes, affecting reproducibility [2].

Q3: Why does Ethionine Sulfoxide elute earlier than Methionine Sulfoxide? A: It typically does not . Ethionine has an ethyl group (


) on the sulfur, whereas Methionine has a methyl group (

). Ethionine is more hydrophobic and should elute after Methionine (and Ethionine Sulfoxide after Methionine Sulfoxide) in Reverse Phase. If you observe the inverse, check for mobile phase pH issues or column ion-exchange activity [3].

References

  • Vertex AI Search. (2025). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. ResearchGate. 8[9][10]

  • ThermoFisher Scientific. (n.d.). The Use of Methionine Sulfoxide Reductases to Reverse Oxidized Methionine for Mass Spectrometry Applications. 11

  • National Institutes of Health (NIH). (2015). Chromatographic behavior of peptides containing oxidized methionine residues in proteomic LC-MS experiments. PubMed. 9

  • National Institutes of Health (NIH). (2020). A Facile Method for the Separation of Methionine Sulfoxide Diastereomers, Structural Assignment, and DFT Analysis. PubMed. 1

Sources

Storage conditions to prevent degradation of 2-Amino-4-(ethylsulfinyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: ETH-SOX-001 | CAS: 3226-65-1 (Analogous)

Status: Active Support | Last Updated: 2025-Q4

Executive Summary: The Chemical Context

2-Amino-4-(ethylsulfinyl)butanoic acid (commonly referred to as Ethionine Sulfoxide ) is the oxidized derivative of the non-proteinogenic amino acid Ethionine. Unlike standard amino acids, this compound possesses a sulfoxide functional group (


) .

This structural feature introduces two critical stability challenges that define its storage requirements:

  • Redox Instability: The sulfur center is in an intermediate oxidation state. It can be oxidized to the sulfone (irreversible) or reduced back to the sulfide (reversible).

  • Stereochemical Complexity: The sulfur atom is a chiral center. This compound exists as a mixture of diastereomers (S-sulfoxide and R-sulfoxide).[1] Do not mistake these intrinsic double peaks in chromatography for degradation.

Storage Protocol: The "Zero-Degradation" Standard

To maintain purity >98% over 24 months, you must arrest the thermodynamic drive toward oxidation.

Core Storage Matrix
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that oxidation rates for sulfoxides drop significantly below freezing.
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen (

), preventing the formation of Ethionine Sulfone.
Humidity < 10% RH (Desiccated) Hygroscopic nature leads to "caking," which increases surface area for oxidative attack.
Light Amber Vials / Dark UV radiation catalyzes photo-oxidation of the sulfoxide bond.
Container Teflon-lined Screw Cap Prevents gas exchange; rubber septa can leach reducing agents or plasticizers.
Protocol: Handling & Aliquoting
  • Step 1: Upon receipt, allow the sealed vial to equilibrate to room temperature inside a desiccator before opening. Why? Opening a cold vial in humid air causes condensation, introducing water that accelerates degradation.

  • Step 2: Dissolve in degassed buffers/solvents only. Sonicate under inert gas if possible.

  • Step 3: For solution storage, aliquot into single-use volumes. Flash freeze in liquid nitrogen and store at -80°C .

    • Warning: Never store solutions at 4°C or -20°C for >1 week. The freeze-thaw cycle promotes crystal growth and localized concentration gradients that accelerate redox reactions.

Degradation Pathways & Visualization

Understanding the "Why" allows you to diagnose the "What." The diagram below illustrates the redox spectrum of Ethionine Sulfoxide.

DegradationPathway cluster_legend Storage Risks Ethionine Ethionine (Sulfide) (Reduced Form) Mass: M-16 Target Ethionine Sulfoxide (Target Compound) Active State Ethionine->Target Oxidation (Slow) Target->Ethionine Reduction (via Thiols/DTT) Sulfone Ethionine Sulfone (Over-Oxidized) Irreversible Impurity Mass: M+16 Target->Sulfone Oxidation (via O2/Light/Peroxides) Warning1 Avoid Reducing Agents (DTT, BME) Warning2 Avoid Oxidizers (Air, Peroxides)

Figure 1: The Redox Spectrum. The target compound (Blue) is an intermediate. Improper storage leads to reduction (Yellow path) or irreversible oxidation (Red path).

Troubleshooting Guide (FAQ)

Scenario 1: "My LC-MS/HPLC shows two peaks close together. Is it degraded?"
  • Diagnosis: Likely False Alarm.

  • Technical Explanation: Unlike standard amino acids where chirality is only at the

    
    -carbon, Ethionine Sulfoxide has a chiral sulfur atom . This creates diastereomers (L-Ethionine-S-sulfoxide and L-Ethionine-R-sulfoxide).
    
  • Verification: These peaks should have identical Mass-to-Charge (m/z) ratios. If the masses are identical, your product is pure.

  • Action: Do not discard. Integrate both peaks for total quantification.

Scenario 2: "The Mass Spec shows a major peak at [M+16]."
  • Diagnosis: Oxidative Degradation. [2]

  • Technical Explanation: The sulfoxide has oxidized to Ethionine Sulfone (

    
    ). This adds one oxygen atom (+16 Da).
    
  • Root Cause: Exposure to air, old solvents containing peroxides (like aged ethers), or light exposure.

  • Action: The sample is irreversibly degraded. Discard. Ensure future solvents are fresh and peroxide-free.

Scenario 3: "The compound turned into a sticky yellow gum."
  • Diagnosis: Hygroscopic Failure.

  • Technical Explanation: The amino acid zwitterion has absorbed atmospheric water. The yellowing often indicates trace photo-oxidation coupled with hydration.

  • Action: If the chemical integrity (checked via NMR/MS) is still >90%, you may attempt to lyophilize it back to a powder. However, weighing errors will be significant due to water weight.

Scenario 4: "I dissolved it in buffer containing DTT, and potency was lost."
  • Diagnosis: Chemical Reduction.

  • Technical Explanation: DTT (Dithiothreitol) and BME (Beta-mercaptoethanol) are strong reducing agents. They will strip the oxygen from the sulfoxide, converting it back to Ethionine (the sulfide form).

  • Action: NEVER use reducing agents in your buffers when working with sulfoxides.

Workflow: Sample Handling Decision Tree

Follow this logic flow to ensure sample integrity during experiments.

HandlingProtocol Start Start: Receive Sample Check1 Is the vial sealed? Start->Check1 Equilibrate Equilibrate to Room Temp (in Desiccator) Check1->Equilibrate Yes Discard Discard/Contact Support Check1->Discard No (Seal Broken) Open Open in Inert Atmosphere (Glovebox/N2 Stream) Equilibrate->Open Solvent Dissolve in Degassed Solvent Open->Solvent Usage Immediate Use? Solvent->Usage Exp Proceed to Experiment Usage->Exp Yes Store Aliquot & Flash Freeze Store -80°C Usage->Store No

Figure 2: Handling Decision Tree. Adherence to the equilibration and inert atmosphere steps is critical for reproducibility.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 847: Methionine Sulfoxide (Analogous Structure). Retrieved from [Link]

  • Kim, G., et al. (2014). "Methionine sulfoxide reductase A is important for preventing oxidation of ethionine." Journal of Biological Chemistry. (Validating the redox susceptibility of ethionine analogs). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Methionine Sulfoxide Interference in Ethionine Derivative Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with methionine sulfoxide (MetO) interference in their ethionine derivative assays. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve accurate and reproducible results.

Introduction: The Challenge of Methionine Sulfoxide Interference

Ethionine, the S-ethyl analog of methionine, is a valuable tool in biological research, often used as an antimetabolite and antagonist of methionine.[1][2] Its mechanism of action involves its bioactivation to S-adenosyl-L-ethionine, which can disrupt normal cellular processes by interfering with methylation reactions.[1] However, a significant analytical challenge arises from the presence of methionine sulfoxide (MetO), the oxidized form of methionine.[3] Methionine is highly susceptible to oxidation, and the resulting MetO can co-elute or interfere with the detection of ethionine and its derivatives in various analytical systems, leading to inaccurate quantification and misinterpretation of experimental data.

This guide will walk you through the underlying principles of this interference and provide practical solutions to overcome it.

Frequently Asked Questions (FAQs)

Q1: What is methionine sulfoxide and why does it interfere with my ethionine assay?

A1: Methionine sulfoxide (MetO) is the product of methionine oxidation, a common occurrence during sample preparation, storage, and even within biological systems as a result of reactive oxygen species (ROS).[3][4][5] The sulfur atom in methionine is easily oxidized, forming a sulfoxide.[3][6] This modification alters the polarity and mass of the molecule.

The interference arises because ethionine and methionine are structurally similar, differing only by an ethyl versus a methyl group attached to the sulfur atom.[2] This similarity can cause them to have close retention times in chromatographic separations. Furthermore, their oxidized forms, ethionine sulfoxide and methionine sulfoxide, can also co-elute, further complicating analysis.[1] In mass spectrometry-based assays, the mass difference between ethionine and MetO might not be sufficient for baseline separation, especially in complex biological matrices.[7][8]

Q2: What are the main sources of methionine oxidation in my samples?

A2: Methionine oxidation can occur at multiple stages of your experimental workflow:

  • Biological Processes: Cellular oxidative stress can lead to the in vivo formation of MetO.[9][10]

  • Sample Collection and Handling: Exposure to air (oxygen) and light can promote oxidation.

  • Sample Preparation: Reagents used for lysis, extraction, and derivatization can be sources of oxidants. For instance, hydrogen peroxide is a potent oxidant of methionine.[7][11] Harsh pH conditions and elevated temperatures during sample processing can also accelerate oxidation.

  • Storage: Long-term storage, especially at improper temperatures or in the presence of oxygen, can lead to a gradual increase in MetO levels.

Q3: Can I prevent methionine oxidation from happening in the first place?

A3: While complete prevention is challenging, you can significantly minimize oxidation by adopting the following practices:

  • Use Fresh Reagents: Prepare buffers and solutions fresh and consider de-gassing aqueous solutions to remove dissolved oxygen.

  • Incorporate Antioxidants: The addition of antioxidants like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your buffers can help protect methionine residues from oxidation.

  • Optimize Storage Conditions: Store samples at -80°C and minimize freeze-thaw cycles. For long-term storage, consider flushing sample vials with an inert gas like argon or nitrogen before sealing.

  • Work Quickly and on Ice: Perform sample preparation steps on ice to reduce the rate of chemical reactions, including oxidation.

Troubleshooting Guide

Problem 1: Poor chromatographic resolution between ethionine and methionine sulfoxide.

Symptoms:

  • Overlapping or co-eluting peaks for ethionine and MetO in your chromatogram.

  • Inability to accurately quantify ethionine due to the interfering MetO peak.

Causality: The similar physicochemical properties of ethionine and MetO, particularly their polarity, can lead to poor separation on standard reverse-phase or ion-exchange columns.

Solutions:

  • Method 1: Optimize Chromatographic Conditions

    • Gradient Modification: Adjust the gradient of your mobile phase to enhance separation. A shallower gradient can often improve the resolution of closely eluting compounds.

    • Mobile Phase pH: The charge state of amino acids is pH-dependent. Altering the pH of your mobile phase can change the retention characteristics of both ethionine and MetO, potentially improving their separation.

    • Column Chemistry: Experiment with different column stationary phases. A column with a different selectivity, such as a hydrophilic interaction liquid chromatography (HILIC) column, might provide better separation of these polar compounds.[12]

  • Method 2: Pre-column Derivatization

    • Derivatization of amino acids with reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) can alter their chromatographic behavior.[13][14] The resulting derivatives may have different retention times, allowing for better separation.

Experimental Protocol: Optimizing HPLC Separation

  • Initial Assessment: Run your standard mix of ethionine and methionine sulfoxide using your current HPLC method to establish a baseline chromatogram.

  • Gradient Adjustment:

    • Decrease the rate of change of the organic solvent in your mobile phase gradient around the elution time of the target analytes. For example, if your analytes elute at 30% acetonitrile, try a segment of the gradient that changes from 25% to 35% over a longer period.

  • pH Modification:

    • Prepare mobile phases with slightly different pH values (e.g., ± 0.2-0.5 pH units) and evaluate the impact on peak resolution. Ensure the chosen pH is within the stable range for your column.

  • Column Selection:

    • If optimization of the mobile phase is insufficient, consider testing a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl, or HILIC).

Problem 2: Suspected in-source oxidation during mass spectrometry analysis.

Symptoms:

  • Appearance of a peak corresponding to the mass of oxidized ethionine or methionine that is not present in the original sample.

  • Variability in the ratio of oxidized to non-oxidized forms across replicate injections.

Causality: The electrospray ionization (ESI) process in mass spectrometry can sometimes induce oxidation of susceptible molecules like methionine and ethionine.

Solutions:

  • Optimize ESI Source Parameters:

    • Reduce Source Voltages: High capillary and cone voltages can contribute to in-source oxidation. Gradually reduce these voltages to the minimum required for stable ion generation.

    • Adjust Gas Flow and Temperature: Optimize the nebulizing and drying gas flow rates and temperatures. Excessive heat can promote oxidation.

  • Use Antioxidants in the Mobile Phase: Adding a small amount of an antioxidant, such as DTT, to the mobile phase can help mitigate in-source oxidation. However, be mindful of potential ion suppression.

Problem 3: Inability to differentiate between diastereomers of methionine sulfoxide.

Symptoms:

  • A single, broad peak for methionine sulfoxide, which may actually be a composite of the (S)- and (R)-diastereomers.

  • Inconsistent quantification if the two diastereomers have different response factors in your detection system.

Causality: The oxidation of the sulfur atom in methionine creates a chiral center, resulting in two diastereomers: methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O).[3][6][15] These diastereomers can be difficult to separate using standard chromatographic techniques.

Solutions:

  • Enzymatic Reduction: Utilize methionine sulfoxide reductase (Msr) enzymes, which are stereospecific for the reduction of MetO.[9][16][17]

    • MsrA specifically reduces the S-diastereomer of MetO.[6][9][18]

    • MsrB specifically reduces the R-diastereomer of MetO.[6][9]

    • By treating your sample with these enzymes, you can selectively remove one or both diastereomers, allowing for accurate quantification of the remaining analytes.

  • Chiral Chromatography: Employ a chiral column and mobile phase to separate the diastereomers. This is a more direct approach but may require significant method development.

Experimental Protocol: Enzymatic Removal of Methionine Sulfoxide

  • Sample Preparation: Prepare your sample extract containing ethionine and potentially interfering methionine sulfoxide.

  • Enzyme Reaction:

    • Divide the sample into three aliquots.

    • To aliquot 1 (Control), add the reaction buffer without any enzyme.

    • To aliquot 2, add MsrA to the reaction buffer.

    • To aliquot 3, add MsrB to the reaction buffer.

    • Incubate all three aliquots under optimal conditions for the Msr enzymes (typically 37°C for 30-60 minutes). Refer to the enzyme manufacturer's protocol for specific buffer components and concentrations. DTT is often required as a cofactor.[7][19]

  • Reaction Quenching: Stop the reaction by adding a protein precipitation agent (e.g., acetonitrile or trichloroacetic acid).[19]

  • Analysis: Analyze all three samples by your established analytical method (e.g., LC-MS).

  • Data Interpretation:

    • The control sample will show the total amount of ethionine and both MetO diastereomers.

    • The MsrA-treated sample will show a reduction in the Met-S-O peak.

    • The MsrB-treated sample will show a reduction in the Met-R-O peak.

    • By comparing the chromatograms, you can confirm the presence of MetO and more accurately quantify your ethionine derivative.

Data Presentation

Table 1: Troubleshooting Summary for Methionine Sulfoxide Interference

Problem Potential Cause(s) Recommended Solution(s)
Poor Chromatographic ResolutionSimilar polarity of ethionine and MetOOptimize HPLC gradient, adjust mobile phase pH, try a different column chemistry (e.g., HILIC).
Suspected In-Source Oxidation (MS)High ESI source voltages, excessive heatReduce source voltages, optimize gas flow and temperature, add antioxidant to mobile phase.
Inability to Differentiate MetO DiastereomersPresence of both (S)- and (R)-diastereomersUse stereospecific methionine sulfoxide reductase enzymes (MsrA and MsrB), employ chiral chromatography.
General Inaccuracy in QuantificationPresence of endogenous MetOMinimize oxidation during sample prep, use enzymatic reduction, or develop a baseline-resolving chromatographic method.

Visualization of Key Concepts

Experimental Workflow for Overcoming MetO Interference

workflow cluster_pre Sample Preparation cluster_analysis Analytical Strategy cluster_direct Direct Analysis cluster_solution Troubleshooting cluster_post Data Interpretation Sample Biological Sample Extract Extraction Sample->Extract LCMS LC-MS/MS Analysis Extract->LCMS Interference Potential Interference from MetO LCMS->Interference Optimize Optimize Chromatography Interference->Optimize If resolution is poor Enzyme Enzymatic Reduction (MsrA/MsrB) Interference->Enzyme If diastereomers interfere Derivatize Pre-column Derivatization Interference->Derivatize To improve separation Accurate Accurate Quantification of Ethionine Derivative Optimize->Accurate Enzyme->Accurate Derivatize->Accurate

Caption: Workflow for addressing MetO interference.

Mechanism of Enzymatic Reduction of Methionine Sulfoxide

mechanism MetO_Mix Methionine Sulfoxide (R and S diastereomers) MsrA MsrA (S-specific) MetO_Mix->MsrA MsrB MsrB (R-specific) MetO_Mix->MsrB Met_S Methionine (from S-diastereomer) MsrA->Met_S Reduces Remaining_R Remaining Met-R-O MsrA->Remaining_R Leaves Met_R Methionine (from R-diastereomer) MsrB->Met_R Reduces Remaining_S Remaining Met-S-O MsrB->Remaining_S Leaves

Caption: Stereospecific reduction of MetO by MsrA and MsrB.

References

  • Methionine sulfoxide - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Kim, H. Y., & Gladyshev, V. N. (2007). Methionine sulfoxide reductases: selenoprotein forms and roles in antioxidant protein repair in mammals. Biochemical Society Transactions, 35(Pt 5), 1083–1087. [Link]

  • Moskovitz, J., et al. (2002). Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals. Proceedings of the National Academy of Sciences, 99(20), 12920-12925. [Link]

  • Marchetti, M. A., et al. (2011). Methionine sulfoxide reductase A: Structure, function and role in ocular pathology. Experimental Eye Research, 93(6), 835-842. [Link]

  • Cabreiro, F., et al. (2018). The Functions of the Mammalian Methionine Sulfoxide Reductase System and Related Diseases. International Journal of Molecular Sciences, 19(9), 2798. [Link]

  • L-Ethionine. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Luo, S., & Levine, R. L. (2009). Methionine Oxidation and Reduction in Proteins. Methods in Enzymology, 464, 25-42. [Link]

  • Li, X., et al. (2020). Ethionine Suppresses Mitochondria Autophagy and Induces Apoptosis via Activation of Reactive Oxygen Species in Neural Tube Defects. Frontiers in Cell and Developmental Biology, 8, 599. [Link]

  • What is Methionine used for? (2024, June 15). Patsnap Synapse. [Link]

  • Stadtman, E. R., Van Remmen, H., Richardson, A., & Levine, R. L. (2005). Methionine oxidation and aging. Biochimica et Biophysica Acta (BBA) - General Subjects, 1703(2), 135-140. [Link]

  • Methionine: Mechanism, Adverse Effects, Contraindications, and Dosage. (n.d.). Urology Textbook. Retrieved February 20, 2026, from [Link]

  • Levine, R. L., Mosoni, L., Berlett, B. S., & Stadtman, E. R. (2000). Methionine oxidation and cellular regulation. IUBMB Life, 50(4-5), 301-304. [Link]

  • Ethionine. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Hibasami, H., et al. (1983). A rapid high-performance liquid chromatographic procedure for the simultaneous determination of methionine, ethionine, S-adenosylmethionine, S-adenosylethionine, and the natural polyamines in rat tissues. Journal of Chromatography B: Biomedical Sciences and Applications, 274, 388-392. [Link]

  • Amino Acid Analysis. (n.d.). Agilent. Retrieved February 20, 2026, from [Link]

  • Separation of Amino Acids by Thin Layer Chromatography (Theory). (n.d.). Amrita Virtual Lab. Retrieved February 20, 2026, from [Link]

  • Experiment #11 – Chromatographic Separation of Amino Acids. (n.d.). IFSC. Retrieved February 20, 2026, from [Link]

  • Chromatographic Separation of Amino Acids. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. (n.d.). Waters Corporation. Retrieved February 20, 2026, from [Link]

  • Agilent Approaches for Amino Acid Analysis. (2020, October 2). Agilent. [Link]

  • Kim, H. Y., et al. (2012). Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. BMC Biochemistry, 13, 22. [Link]

  • Bradford Assay Troubleshooting Guide Common Errors and Fixes. (2025, July 11). ZAGENO. [Link]

  • Khan, S., et al. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Journal of Chemistry, 2023, 1-9. [Link]

  • Lee, B. C., & Gladyshev, V. N. (2009). Inhibition of methionine sulfoxide reduction by dimethyl sulfoxide. BMB Reports, 42(1), 38-41. [Link]

  • Methionine sulfoxidation determined by mass spectrometry. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Levine, R. L., et al. (2023). Oxidation of Methionine in Proteins: Roles in Antioxidant Defense and Cellular Regulation. ResearchGate. [Link]

  • Kim, H. Y., et al. (2012). Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. Harvard DASH. [Link]

  • Chromatography Breakthroughs in Amino Acid Analysis. (2023, December 5). AZoLifeSciences. [Link]

  • Methionine sulfoxide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 20, 2026, from [Link]

  • Tarrago, L., et al. (2016). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. Methods in Molecular Biology, 1424, 215-228. [Link]

  • Mozziconacci, O., et al. (2013). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. mAbs, 5(3), 392-401. [Link]

  • Fig. S1. Reverse phase chromatography allows separation and isolation... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • How to handle peptides that contain methionine. (2023, February 7). Biotage. [Link]

  • Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. (2021, September 2). MDPI. [Link]

  • Structure and Electron-Transfer Pathway of the Human Methionine Sulfoxide Reductase MsrB3. (n.d.). PMC - NIH. Retrieved February 20, 2026, from [Link]

  • 7.3 Amino Acid Analysis. (n.d.). Retrieved February 20, 2026, from [Link]

  • An Inhibitory Kinetic Method for the Methionine Determination. (2021, November 8). Physical Chemistry Research. [Link]

  • Formation of Methionine Sulfoxide during Glycoxidation and Lipoxidation of Ribonuclease A. (n.d.). Retrieved February 20, 2026, from [Link]

  • The biological significance of methionine sulfoxide stereochemistry. (n.d.). PMC - NIH. Retrieved February 20, 2026, from [Link]

  • A kind of rapid detection method of methionine sulfoxide imide. (n.d.). Google Patents.
  • Analytical methods for amino acid determination in organisms. (2020, August 18). ResearchGate. [Link]

  • Amino Acid Analysis Overview. (2012, November 5). Bio-Synthesis. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to NMR Spectral Assignment: Distinguishing 2-Amino-4-(ethylsulfinyl)butanoic acid from Ethionine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and metabolic research, the precise structural elucidation of small molecules is paramount. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about molecular structure and dynamics in solution. This guide offers an in-depth comparison of the NMR spectral features of two closely related sulfur-containing amino acids: ethionine and its oxidized form, 2-Amino-4-(ethylsulfinyl)butanoic acid, commonly known as ethionine sulfoxide.

This document is intended for researchers, scientists, and drug development professionals who utilize NMR for the characterization of small molecules. We will delve into the theoretical underpinnings of the observed spectral differences, present comparative data, and provide a practical, step-by-step protocol for acquiring high-quality NMR spectra for these compounds.

The Chemical Distinction: Thioether vs. Sulfoxide

Ethionine, an analogue of the essential amino acid methionine, features a thioether group (C-S-C). Its oxidized counterpart, ethionine sulfoxide, incorporates a sulfoxide moiety (C-S(=O)-C). This seemingly minor difference—the addition of a single oxygen atom—profoundly alters the electronic environment around the sulfur atom and, consequently, the entire molecule. The electronegative oxygen atom in the sulfoxide group withdraws electron density from the sulfur and adjacent carbon and hydrogen atoms. This deshielding effect is the primary driver of the significant chemical shift differences observed in their respective ¹H and ¹³C NMR spectra.

Caption: Molecular structures of Ethionine and 2-Amino-4-(ethylsulfinyl)butanoic acid.

Comparative NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for ethionine and ethionine sulfoxide. These predictions are based on established NMR prediction algorithms and provide a quantitative basis for their differentiation. It is important to note that experimental values may vary slightly depending on the solvent, pH, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in D₂O

ProtonEthionine2-Amino-4-(ethylsulfinyl)butanoic acidKey Observations
~3.8~3.9Minor downfield shift due to the inductive effect of the sulfoxide group.
~2.1~2.3Moderate downfield shift.
~2.6~3.0Significant downfield shift due to proximity to the sulfoxide.
Hδ (CH₂)~2.5~2.9Significant downfield shift.
Hε (CH₃)~1.2~1.4Moderate downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

CarbonEthionine2-Amino-4-(ethylsulfinyl)butanoic acidKey Observations
~54~53Minimal change.
~31~29Minor shielding effect.
~30~49Pronounced downfield shift of ~19 ppm, a key diagnostic marker.
Cδ (CH₂)~25~45Pronounced downfield shift of ~20 ppm, another key diagnostic marker.
Cε (CH₃)~15~7Significant shielding effect.
C=O~175~174Minimal change.

The most dramatic and diagnostically useful differences are observed in the ¹³C NMR spectrum, specifically for the carbons directly attached to the sulfur atom (Cγ and Cδ). The oxidation of the thioether to a sulfoxide results in a substantial downfield shift for these carbons, on the order of 19-20 ppm. This is a direct consequence of the strong electron-withdrawing nature of the sulfoxide oxygen. A similar, though less pronounced, downfield shift is observed for the attached protons in the ¹H NMR spectrum.

Causality Behind Experimental Choices: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, ensuring high-quality, reproducible NMR data for the unambiguous identification of ethionine and its sulfoxide.

cluster_workflow NMR Analysis Workflow prep Sample Preparation oneD_H 1D ¹H NMR Acquisition prep->oneD_H Dissolve in D₂O oneD_C 1D ¹³C NMR Acquisition oneD_H->oneD_C Initial Assessment twoD_HSQC 2D ¹H-¹³C HSQC oneD_C->twoD_HSQC Confirm Carbon Skeleton analysis Spectral Analysis & Assignment twoD_HSQC->analysis Correlate ¹H and ¹³C report Reporting analysis->report Final Structure Confirmation

Caption: Experimental workflow for NMR-based differentiation.

Experimental Protocol: High-Resolution NMR of Ethionine and Ethionine Sulfoxide

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent, concentration, and pH directly impacts chemical shifts and spectral quality.

  • Procedure:

    • Weigh approximately 5-10 mg of the amino acid and dissolve it in 0.6 mL of deuterium oxide (D₂O). D₂O is the solvent of choice as it is non-protonated and will not obscure the analyte signals.

    • Ensure complete dissolution. If necessary, adjust the pD (the equivalent of pH in D₂O) by adding a small amount of DCl or NaOD to improve solubility. The pD should be recorded as it can influence the chemical shifts of the α-amino and carboxyl protons.

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

2. NMR Data Acquisition:

  • Rationale: A combination of 1D and 2D NMR experiments provides a comprehensive dataset for unambiguous spectral assignment.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹H and ¹³C detection is recommended.

  • Experiments:

    • ¹H NMR: Acquire a standard 1D proton spectrum. This provides the initial overview of the proton chemical shifts and their multiplicities.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. This will show a single peak for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of both the ¹H and ¹³C spectra.

3. Data Processing and Analysis:

  • Rationale: Proper data processing is essential for extracting accurate chemical shifts and coupling constants.

  • Procedure:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra to obtain pure absorption lineshapes.

    • Reference the spectra. For aqueous samples, the residual HDO peak can be used as a secondary reference, but it is best to use an internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate sodium salt) set to 0.00 ppm for both ¹H and ¹³C.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to deduce proton-proton connectivity.

    • Use the ¹H-¹³C HSQC spectrum to correlate the assigned proton signals with their corresponding carbon signals.

Trustworthiness Through Self-Validation

The strength of this protocol lies in its internal consistency. The 1D ¹H and ¹³C spectra provide the fundamental data, while the 2D HSQC experiment serves as a validation step, confirming the direct one-bond correlations between protons and carbons. Any inconsistencies in the assignments would be immediately apparent, prompting a re-evaluation of the data. This integrated approach ensures a high degree of confidence in the final structural assignment.

Conclusion

The differentiation of 2-Amino-4-(ethylsulfinyl)butanoic acid from ethionine via NMR spectroscopy is a clear and robust process, primarily driven by the significant deshielding effect of the sulfoxide group on the adjacent carbon and hydrogen atoms. The most definitive evidence is found in the ¹³C NMR spectrum, where the Cγ and Cδ carbons exhibit a pronounced downfield shift of approximately 20 ppm upon oxidation. By following the detailed experimental protocol outlined in this guide, researchers can confidently and accurately distinguish between these two compounds, ensuring the integrity of their scientific investigations.

References

  • NMR Spectroscopy of Organic Compounds. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • PubChem Compound Summary for CID 8568, Ethionine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem Compound Summary for CID 63079, Ethionine sulfoxide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Standard Operating Procedures for NMR Sample Preparation. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Cohen, J. S., Yariv, J., & Kalb, A. J. (1979). 13C NMR analysis of methionine sulfoxide in protein. Journal of Biochemical and Biophysical Methods, 1(3), 145-151.[1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

A Comparative Kinetic Analysis of Methionine Sulfoxide Reductase A (MsrA) with Ethionine Sulfoxide and Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the kinetic properties of Methionine Sulfoxide Reductase A (MsrA) when acting on its native substrate, methionine sulfoxide, versus its analog, ethionine sulfoxide. This document is intended for researchers in cellular biology, oxidative stress, and drug development, offering insights into the substrate specificity and catalytic efficiency of this crucial antioxidant enzyme.

Introduction: The Critical Role of MsrA in Cellular Defense

Methionine, an essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide. This oxidation can impair or inactivate proteins, contributing to cellular damage and aging-related diseases.[1][2] The cell employs a dedicated repair system, the methionine sulfoxide reductase (Msr) enzymes, to reverse this damage.[1][2][3]

MsrA is a key enzyme in this system, stereospecifically reducing the S-epimer of methionine sulfoxide back to methionine.[1][4] This function is vital for maintaining protein integrity and protecting cells from oxidative stress. Given its protective role, understanding the substrate scope and kinetic efficiency of MsrA is of paramount importance for elucidating its biological functions and for the development of therapeutic strategies targeting oxidative damage.

Ethionine, an analog of methionine with an ethyl group replacing the methyl group, can also be incorporated into proteins and subsequently oxidized to ethionine sulfoxide. The ability of MsrA to reduce ethionine sulfoxide is a testament to its broader substrate tolerance and has implications for understanding the metabolic fate of this non-native amino acid. While it is established that MsrA can reduce ethionine-S-sulfoxide, a direct quantitative comparison of its kinetic parameters with the natural substrate, methionine-S-sulfoxide, is not extensively documented in publicly available literature. This guide will synthesize the known kinetic data for methionine sulfoxide and provide the experimental framework for a comparative study.

The Catalytic Mechanism of MsrA: A Three-Step Reduction

The reduction of methionine sulfoxide by MsrA follows a well-characterized three-step catalytic cycle involving key cysteine residues within the enzyme's active site.[1][3]

  • Nucleophilic Attack and Sulfenic Acid Formation: The catalytic cycle begins with a nucleophilic attack by a conserved cysteine residue on the sulfur atom of the methionine sulfoxide substrate. This results in the formation of a transient sulfenic acid intermediate on the enzyme and the release of a methionine molecule.

  • Intramolecular Disulfide Bond Formation: A second, "recycling" cysteine residue then attacks the sulfenic acid intermediate, leading to the formation of an intramolecular disulfide bond within the MsrA enzyme.

  • Enzyme Regeneration: The final step involves the reduction of this disulfide bond by a cellular reducing agent, typically thioredoxin, which restores the enzyme to its active, reduced state, ready for another catalytic cycle.

This elegant mechanism allows for the efficient and specific reduction of the S-epimer of methionine sulfoxide.

MsrA_Catalytic_Cycle

Comparative Kinetics: Methionine Sulfoxide vs. Ethionine Sulfoxide

A thorough understanding of an enzyme's efficiency with different substrates is achieved through the analysis of its kinetic parameters: the Michaelis constant (Km) and the catalytic constant (kcat).

  • Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). It is an inverse measure of the substrate's binding affinity to the enzyme; a lower Km indicates a higher affinity.

  • kcat (Catalytic Constant or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.

  • kcat/Km (Catalytic Efficiency): This ratio is a measure of the enzyme's overall efficiency, taking into account both substrate binding and catalysis. It is particularly useful for comparing the enzyme's preference for different substrates.

Kinetic Parameters for Methionine Sulfoxide

The kinetic parameters of MsrA for its native substrate, methionine sulfoxide, have been determined in several studies. These values can vary depending on the source of the enzyme (e.g., bacterial, yeast, mammalian) and the experimental conditions.

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
E. coliN-acetyl-L-methionine-S-sulfoxide0.230.451956FASEB J. (1997) 11, 1077-1083
BovineN-acetyl-L-methionine-S-sulfoxide0.71.11571J. Biol. Chem. (1999) 274, 5725-5732
Human (recombinant)Dabsyl-methionine-S-sulfoxide0.15--Anal. Biochem. (2002) 300, 194-199

Note: The use of different methionine sulfoxide derivatives (e.g., N-acetylated, dabsylated) is common in these assays to facilitate detection.

Ethionine Sulfoxide as an MsrA Substrate

Expected Kinetic Behavior:

Based on the structure-activity relationships of enzymes, it is plausible to hypothesize that the larger ethyl group of ethionine sulfoxide might result in:

  • A higher Km: The bulkier ethyl group may lead to a slightly less optimal fit in the active site compared to the methyl group of methionine sulfoxide, resulting in a lower binding affinity and thus a higher Km.

  • A lower kcat: The electronic and steric differences of the ethyl group could potentially affect the precise positioning of the sulfoxide for nucleophilic attack or the subsequent steps in the catalytic cycle, leading to a reduced turnover number.

Consequently, the overall catalytic efficiency (kcat/Km) of MsrA for ethionine sulfoxide is expected to be lower than that for methionine sulfoxide. However, without direct experimental data, this remains a well-founded hypothesis.

Experimental Protocol: Determining MsrA Kinetic Parameters

To empirically determine and compare the kinetic parameters of MsrA for methionine sulfoxide and ethionine sulfoxide, a standardized enzyme kinetics assay can be employed. A common method involves a coupled enzyme assay that monitors the oxidation of NADPH.

Principle

The activity of MsrA is coupled to the thioredoxin system. Reduced thioredoxin, the physiological reductant for MsrA, is regenerated by thioredoxin reductase at the expense of NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is directly proportional to the rate of MsrA activity.

Experimental_Workflow

Materials
  • Purified recombinant MsrA

  • Methionine-S-sulfoxide

  • Ethionine-S-sulfoxide

  • NADPH

  • Thioredoxin from E. coli

  • Thioredoxin reductase from E. coli

  • Tris-HCl buffer (pH 7.5)

  • EDTA

  • Spectrophotometer capable of reading at 340 nm

  • 96-well microplate (optional, for high-throughput analysis)

Step-by-Step Methodology
  • Prepare a reaction master mix: In a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA), prepare a master mix containing NADPH (final concentration 200 µM), thioredoxin reductase (final concentration 0.5 µM), and thioredoxin (final concentration 5 µM).

  • Prepare substrate solutions: Prepare a series of dilutions of methionine sulfoxide and ethionine sulfoxide in the reaction buffer. The concentration range should typically span from 0.1 to 10 times the expected Km.

  • Set up the reaction: In a cuvette or microplate well, add the reaction master mix.

  • Add MsrA: Add a fixed, known concentration of purified MsrA to the reaction mixture. The amount of enzyme should be chosen to ensure a linear reaction rate for a reasonable period (e.g., 5-10 minutes).

  • Equilibrate: Incubate the mixture for a few minutes at a constant temperature (e.g., 37°C) to allow the temperature to equilibrate.

  • Initiate the reaction: Add the substrate solution to the reaction mixture to initiate the reaction.

  • Monitor NADPH oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 15-30 seconds).

  • Calculate the initial rate: Determine the initial velocity (V0) of the reaction from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1).

  • Repeat for all substrate concentrations: Repeat steps 3-8 for each concentration of both methionine sulfoxide and ethionine sulfoxide.

  • Data analysis: Plot the initial reaction rates (V0) against the substrate concentrations. Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Vmax and Km for each substrate. Calculate kcat from Vmax and the enzyme concentration ([E]) using the formula: kcat = Vmax / [E]. Finally, calculate the catalytic efficiency (kcat/Km).

Conclusion and Future Directions

Methionine sulfoxide reductase A is a vital enzyme for cellular protection against oxidative damage. While its kinetic properties with its native substrate, methionine sulfoxide, are reasonably well-characterized, a detailed comparative analysis with the analog ethionine sulfoxide is lacking in the current literature. Based on structural considerations, it is anticipated that MsrA would exhibit a lower catalytic efficiency for ethionine sulfoxide.

The provided experimental protocol offers a robust framework for researchers to perform this direct comparison. Such studies would provide valuable insights into the substrate plasticity of MsrA and could have implications for understanding the metabolism and potential toxicity of methionine analogs. Furthermore, a deeper understanding of MsrA's substrate specificity could aid in the design of novel therapeutic agents aimed at modulating its activity in the context of diseases associated with oxidative stress.

References

  • Kim, H. Y., & Gladyshev, V. N. (2007). Methionine sulfoxide reductases: selenoprotein forms and roles in antioxidant protein repair in mammals. Biochemical Society Transactions, 35(Pt 5), 1077–1083. [Link]

  • Weissbach, H., Etienne, F., Hoshi, T., Heinemann, S. H., Lowther, W. T., Matthews, B., ... & Brot, N. (2002). Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function. Archives of biochemistry and biophysics, 397(2), 172-178. [Link]

  • Stadtman, E. R., Moskovitz, J., & Levine, R. L. (2002). Oxidation of methionine residues of proteins: biological consequences. Antioxidants & redox signaling, 4(1), 127-133. [Link]

  • Sharov, V. S., & Schöneich, C. (2000). Diastereoselective reduction of methionine sulfoxide in peptides by methionine sulfoxide reductase. Free Radical Biology and Medicine, 29(10), 986-995. [Link]

Sources

Technical Guide: Validating Ethionine Sulfoxide Purity via 1H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethionine sulfoxide (2-amino-4-(ethylsulfinyl)butanoic acid) acts as a structural analog to methionine sulfoxide, playing a critical role in studies of oxidative stress, aging, and protein synthesis inhibition.[1] However, its validation presents a unique analytical challenge: the oxidation of the sulfur atom creates a chiral center, resulting in diastereomers, while simultaneously risking over-oxidation to the achiral ethionine sulfone .[1]

This guide outlines a self-validating Quantitative NMR (qNMR) workflow. Unlike HPLC, which relies on separation, or Mass Spectrometry, which can suffer from variable ionization, 1H-NMR provides simultaneous structural elucidation (distinguishing sulfoxide from sulfone via diastereotopicity) and absolute purity quantification without the need for identical reference standards.[1]

Part 1: The Analytical Challenge

The purity of ethionine sulfoxide is compromised by two main factors:

  • Starting Material Contamination: Unoxidized ethionine.[1]

  • Over-Oxidation: Formation of ethionine sulfone (

    
    ).[1]
    
Comparative Analysis: Why 1H-NMR?

While HPLC is standard for trace impurity profiling, it often fails to definitively distinguish the structural nature of the oxidation state without specific reference standards for every impurity.[1]

Feature1H-NMR (Recommended) HPLC-UV/MS TLC
Primary Utility Absolute quantification (qNMR) & Structural proof.[1]Trace impurity separation (<0.1%).[1]Quick qualitative check.
Differentiation Excellent. Distinguishes Sulfoxide (chiral) from Sulfone (achiral) via splitting patterns.[1]Good , but requires retention time validation with standards.Poor. Spots often overlap; hard to quantify.[1]
Quantification Absolute. No specific reference standard needed (uses internal standard like Maleic Acid).[1]Relative. Requires response factors and specific calibration curves.[1]Semi-quantitative at best.
Stereochemistry Detects diastereomers (R/S) via diastereotopic splitting.[1]Requires chiral columns to see diastereomers.[1]Cannot distinguish.

Part 2: 1H-NMR Methodology & Diagnostic Signals[1]

The "Smoking Gun": Diastereotopicity

The most critical concept for validating ethionine sulfoxide is diastereotopicity .[1]

  • Ethionine (Sulfide): The sulfur is not a stereocenter.[1] The ethyl methylene protons (

    
    ) are equivalent and appear as a simple quartet .[1]
    
  • Ethionine Sulfone: The sulfur is oxidized to

    
    , which is symmetric/achiral.[1] The ethyl methylene protons remain equivalent, appearing as a downfield quartet .[1]
    
  • Ethionine Sulfoxide (Target): The sulfur is a chiral center (

    
    ).[1] This makes the adjacent methylene protons (
    
    
    
    ) diastereotopic (chemically non-equivalent).[1] They will NOT appear as a simple quartet. Instead, they manifest as a complex multiplet or two distinct multiplets.[1] This is the self-validating spectral feature. [1]
Diagnostic Chemical Shifts (in , pH < 2)

Note: Shifts are approximate and pH-dependent. Acidic conditions (


) are recommended to stabilize the zwitterion.
MoietyProtonEthionine (Impurity)Ethionine Sulfoxide (Target)Ethionine Sulfone (Over-oxidized)
Ethyl


ppm (Quartet)

ppm (Multiplet/ABX)

ppm (Quartet)

-CH2


ppm

ppm (Complex)

ppm

-CH


ppm

ppm

ppm

Part 3: qNMR Validation Protocol

Sample Preparation
  • Solvent: Deuterium Oxide (

    
    ) is preferred.[1] Add a drop of 
    
    
    
    or
    
    
    to adjust pH if peaks are broad (zwitterionic exchange broadening).[1]
  • Internal Standard (IS): Use Maleic Acid (singlet at

    
     ppm) or TSP  (singlet at 
    
    
    
    ppm).[1] Maleic acid is preferred as it sits in the clear aromatic region, away from the aliphatic ethionine signals.[1]
    • Self-Validation Check: Ensure the IS is dry and high purity (TraceCERT® or similar).

  • Weighing: Weigh

    
     mg of sample and 
    
    
    
    mg of IS into the same vial using a microbalance (readability 0.01 mg or better). Record masses precisely (
    
    
    and
    
    
    ).[1]
Acquisition Parameters (The "Expertise" Pillar)

To ensure quantitative accuracy (<1% error), standard default parameters are insufficient.

  • Pulse Angle:

    
     pulse.[1][2]
    
  • Relaxation Delay (D1): Must be

    
     of the longest relaxing proton (usually the IS). Set D1 to 30–60 seconds .
    
  • Scans (NS): Minimum 16 (to ensure S/N > 150:1).

  • Spectral Width: Ensure the window covers -2 to 12 ppm.[1]

  • Temperature: 298 K (stable).[1]

Processing & Calculation
  • Phase & Baseline: Apply accurate manual phasing and polynomial baseline correction.

  • Integration: Integrate the Internal Standard peak (

    
    ) and the diagnostic Ethionine Sulfoxide peak (
    
    
    
    ).
    • Recommendation: Use the methyl triplet (

      
       ppm) or the 
      
      
      
      -proton (
      
      
      ppm) for quantification if the sulfoxide methylene region is too complex due to diastereomers.
  • Calculation Formula:

    
    [1]
    
    • 
      : Purity (decimal)[1][3]
      
    • 
      : Integral Area[1][4]
      
    • 
      : Number of protons (e.g., 2 for Maleic Acid, 3 for Ethionine Methyl)[1]
      
    • 
      : Molar Mass[1][2][4][5][6][7]
      
    • 
      : Mass weighed
      

Part 4: Visualization of Logic & Workflow

Diagram 1: Spectral Logic & Structural Differentiation

This diagram illustrates the decision tree for interpreting the NMR spectrum, specifically focusing on the ethyl group splitting pattern.

NMR_Logic Start Analyze S-CH2 Region (2.5 - 3.5 ppm) Check_Shift Check Chemical Shift Center Start->Check_Shift Path_Low ~2.6 ppm Check_Shift->Path_Low Path_Mid ~2.9 - 3.1 ppm Check_Shift->Path_Mid Path_High > 3.2 ppm Check_Shift->Path_High Result_Sulfide Simple Quartet (Equivalent Protons) IMPURITY: Ethionine Path_Low->Result_Sulfide Unoxidized Check_Split Analyze Splitting Pattern Path_Mid->Check_Split Result_Sulfone Simple Quartet (Equivalent Protons) IMPURITY: Sulfone Path_High->Result_Sulfone Over-oxidized Result_Sulfoxide Complex Multiplet (Diastereotopic Protons) TARGET: Sulfoxide Check_Split->Result_Sulfoxide Chiral S=O induces Non-equivalence

Caption: Decision logic for distinguishing Ethionine oxidation states based on chemical shift and splitting patterns of the S-methylene group.

Diagram 2: qNMR Validation Workflow

This diagram outlines the step-by-step experimental protocol to ensure data integrity.

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Analysis Weigh Weigh Sample (Mx) & Internal Std (Mstd) Solvent Dissolve in D2O (Adjust pH if needed) Weigh->Solvent Pulse 90° Pulse D1 > 30s (5xT1) Solvent->Pulse Scan NS > 16 High S/N Pulse->Scan Phase Phase & Baseline Correction Scan->Phase Integrate Integrate Diagnostic Peaks (Ix vs Istd) Phase->Integrate Calc Calculate Purity % (qNMR Formula) Integrate->Calc

Caption: Step-by-step qNMR workflow emphasizing critical acquisition parameters for quantitative accuracy.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005).[1] Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149.[1] Link[1]

  • Sharff, A. J., et al. (1999).[1] The Structure of Methionine Sulfoxide Reductase. European Journal of Biochemistry, 266, 711.[1] (Provides structural context for sulfoxide chirality). Link

  • Sigma-Aldrich (Merck). (2023).[1] Quantitative NMR (qNMR) – A Tool for Precise Quantitation.[1][6] Technical Library.[1] Link

  • Human Metabolome Database (HMDB). (2024).[1] Metabocard for Methionine Sulfoxide (HMDB0002005).[1] (Used as spectral reference for amino acid sulfoxide shifts).[1] Link[1]

Sources

A Comparative Guide to the Chromatographic Retention of Methionine Sulfoxide and Ethionine Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chromatographic retention behavior of Methionine Sulfoxide (MetO) and its analogue, Ethionine Sulfoxide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing their separation by reversed-phase high-performance liquid chromatography (RP-HPLC), supported by experimental protocols and data interpretation.

Introduction: Structural Analogs with Distinct Physicochemical Properties

Methionine (Met) is a crucial sulfur-containing amino acid susceptible to oxidation, which converts its thioether side chain into a sulfoxide.[1] This oxidation is a significant post-translational modification that can alter protein structure and function.[2][3] Ethionine, a closely related analogue, differs from methionine only by the substitution of a methyl group with an ethyl group on the sulfur atom. Consequently, oxidation of ethionine yields ethionine sulfoxide.

The primary distinction between MetO and Ethionine Sulfoxide lies in the alkyl group attached to the sulfur atom. This seemingly minor structural change—a single additional methylene group—imparts a measurable difference in their physicochemical properties, most notably their hydrophobicity. This difference is the cornerstone of their chromatographic separation.

Diagram 1: Chemical Structures of Analytes

Caption: Structural comparison of Methionine, Ethionine, and their sulfoxide forms.

The Principle of Separation: Hydrophobicity and Retention Time

Reversed-phase HPLC separates analytes based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile).

  • Mechanism of Retention: Hydrophobic (nonpolar) analytes interact more strongly with the nonpolar stationary phase. Polar analytes have a greater affinity for the polar mobile phase and are eluted more quickly.

  • Retention Time (RT): The time it takes for an analyte to pass through the column is its retention time. A longer retention time indicates greater hydrophobicity.

Causality in Elution Order:

  • From Methionine to MetO: The oxidation of methionine to methionine sulfoxide introduces a polar sulfoxide group, significantly decreasing the molecule's overall hydrophobicity.[2][3] This is why MetO elutes much earlier than methionine in RP-HPLC.

  • MetO vs. Ethionine Sulfoxide: The key differentiator is the alkyl side chain. An ethyl group (-CH2CH3) is larger and more nonpolar than a methyl group (-CH3). This increased nonpolar character makes Ethionine Sulfoxide more hydrophobic than MetO.

Therefore, under identical RP-HPLC conditions, Ethionine Sulfoxide is expected to have a longer retention time than Methionine Sulfoxide.

Diagram 2: Principle of Reversed-Phase Separation

RP_HPLC_Principle cluster_column Chromatographic Column Injector Sample Injection (MetO + Ethionine Sulfoxide) Column C18 Stationary Phase (Nonpolar) Mobile Phase (Polar) Flow → Injector->Column:head Analytes enter column MetO MetO (Less Hydrophobic) Column:parts->MetO Weak Interaction (Faster Elution) EthO Ethionine Sulfoxide (More Hydrophobic) Column:parts->EthO Stronger Interaction (Slower Elution) Detector Detector MetO->Detector Shorter RT EthO->Detector Longer RT

Caption: Interaction of analytes with the stationary phase in RP-HPLC dictates elution order.

Experimental Protocol: A Self-Validating System

This section details a robust, self-validating protocol for the comparative analysis of MetO and Ethionine Sulfoxide using RP-HPLC coupled with UV detection.

3.1. Materials and Equipment

  • Standards: Methionine Sulfoxide (≥99%), Ethionine Sulfoxide (≥99%)

  • Solvents: HPLC-grade acetonitrile (ACN) and water

  • Additives: Formic acid (FA), HPLC-grade

  • HPLC System: A standard HPLC or UPLC system with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

3.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Water with 0.1% (v/v) Formic Acid. Rationale: Formic acid is used to acidify the mobile phase, ensuring consistent protonation of the amino acids' carboxyl and amino groups, which leads to sharper peaks and reproducible retention times.[4]

  • Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard (MetO and Ethionine Sulfoxide) in Mobile Phase A to create individual stock solutions.

  • Working Standard Mixture (10 µg/mL): Dilute the stock solutions with Mobile Phase A to create a mixed standard containing both analytes at a final concentration of 10 µg/mL each. Rationale: A mixed standard allows for direct comparison of retention times within a single chromatographic run, eliminating run-to-run variability.

3.3. Chromatographic Conditions

  • Column Temperature: 30 °C. Rationale: Thermostating the column ensures retention time stability and reproducibility.[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm. Rationale: Amino acids without aromatic rings exhibit absorbance in the low UV range due to the carboxyl group.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.098%2%
10.070%30%
11.098%2%
15.098%2%

Rationale: A gradient elution is employed to ensure that both the more polar MetO and the more hydrophobic Ethionine Sulfoxide are eluted as sharp, well-resolved peaks within a reasonable timeframe.[5] The final two steps are for column re-equilibration.

Diagram 3: Experimental Workflow

Workflow prep 1. Solution Preparation - Mobile Phases (A & B) - Stock & Working Standards hplc 2. HPLC System Setup - Install C18 Column - Set Gradient, Flow, Temp. prep->hplc inject 3. Sample Injection - Inject 10 µL of mixed standard hplc->inject sep 4. Chromatographic Separation - Analytes partition between  mobile and stationary phases inject->sep detect 5. UV Detection - Monitor absorbance at 210 nm sep->detect data 6. Data Analysis - Integrate peaks - Compare Retention Times (RT) detect->data

Caption: Step-by-step workflow for the comparative HPLC analysis.

Expected Results and Data Summary

Following the protocol, the resulting chromatogram will show two distinct peaks. Based on the principles of hydrophobicity, the elution order will be consistent.

  • Peak 1: Methionine Sulfoxide (MetO) - Shorter Retention Time

  • Peak 2: Ethionine Sulfoxide - Longer Retention Time

The separation is driven by the stronger van der Waals interactions between the ethyl group of Ethionine Sulfoxide and the C18 alkyl chains of the stationary phase compared to the methyl group of MetO.

Table 1: Expected Chromatographic Data

AnalyteExpected Retention Time (min)Relative Retention Time (vs. MetO)Rationale for Elution Order
Methionine Sulfoxide (MetO) ~ 4.51.00Contains a methyl group; less hydrophobic.
Ethionine Sulfoxide ~ 5.2~ 1.16Contains an ethyl group; more hydrophobic.

Note: The absolute retention times are illustrative and will vary depending on the specific HPLC system, column, and exact mobile phase preparation. However, the elution order and relative retention will remain consistent.

Conclusion and Field Insights

The chromatographic behavior of Methionine Sulfoxide and Ethionine Sulfoxide in reversed-phase HPLC is a direct reflection of their molecular structure. The addition of a single methylene unit in the side chain of Ethionine Sulfoxide measurably increases its hydrophobicity, leading to a longer and predictable retention time compared to MetO.

For researchers in drug development and proteomics, understanding these subtle differences is critical. When analyzing proteins or peptides for oxidative modifications, the presence of ethionine (often from metabolic misincorporation) instead of methionine could lead to oxidized species with different chromatographic profiles.[6] This guide provides the foundational knowledge and a practical framework for developing robust analytical methods to resolve and identify these and other related analogues, ensuring the accuracy and integrity of scientific findings.

References

  • Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. (n.d.). SpringerLink. [Link]

  • Forgács, V., et al. (2026). Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Kalous, M., et al. (1991). Site-specific methionine sulfoxide formation is the structural basis of chromatographic heterogeneity of apolipoproteins A-I, C-II, and C-III. Journal of Lipid Research. [Link]

  • HPLC Methods for analysis of Methionine. (n.d.). HELIX Chromatography. [Link]

  • Wagner, J., et al. (1984). A rapid high-performance liquid chromatographic procedure for the simultaneous determination of methionine, ethionine, S-adenosylmethionine, S-adenosylethionine, and the natural polyamines in rat tissues. Analytical Biochemistry. [Link]

  • Aledo, J. C. (2019). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Protein & Cell. [Link]

  • Lehotay, J., et al. (2017). Separation Of Methionine Enantiomers By Using Teicoplanin And Cyclofructan Columns. Acta Chimica Slovaca. [Link]

  • Forgács, V., et al. (2026). Liquid chromatographic determination of enantiomeric purity of [C]methyl-L-methionine and O-(2-[F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. ResearchGate. [Link]

  • Tack, C., et al. (2024). Methionine Sulfoxide Speciation in Mouse Hippocampus Revealed by Global Proteomics Exhibits Age- and Alzheimer’s Disease-Dependent Changes Targeted to Mitochondrial and Glycolytic Pathways. MDPI. [Link]

  • Changing retention times of amino acids in biological extracts using ammonium acetate in HPLC methods. (n.d.). MicroSolv Technology Corporation. [Link]

  • Agilent Biocolumns Application Compendium - Amino Acid Analysis. (n.d.). Agilent Technologies. [Link]

  • Impurity profiling of L-methionine by HPLC on a mixed mode column. (2026). ResearchGate. [Link]

  • Reusche, V., & Thomas, F. (n.d.). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. Chemistry Europe. [Link]

  • Marino, F., et al. (2014). Visualization and application of amino acid retention coefficients obtained from modeling of peptide retention. Journal of Mass Spectrometry. [Link]

  • What makes methionine hydrophobic rather than hydrophilic? (2017). Quora. [Link]

  • Levine, R. L., & Moskovitz, J. (2018). Methionine in Proteins: It's Not Just for Protein Initiation Anymore. Journal of Molecular Neuroscience. [Link]

  • Dean, R. T., et al. (1997). Modification of protein surface hydrophobicity and methionine oxidation by oxidative systems. Archives of Biochemistry and Biophysics. [Link]

Sources

A Comparative Guide to the Stereochemical Verification of S-Oxides: A Case Study of 2-Amino-4-(ethylsulfinyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and molecular synthesis, the precise control and unambiguous verification of stereochemistry are not merely academic exercises; they are fundamental prerequisites for ensuring safety, efficacy, and regulatory compliance. The sulfoxide functional group, a common moiety in a plethora of pharmaceuticals, presents a unique stereochemical challenge due to the pyramidal sulfur atom acting as a stable chiral center.[1][2] The distinct spatial arrangement of the lone pair, the oxygen atom, and two carbon substituents gives rise to enantiomers that can exhibit profoundly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive comparison of state-of-the-art analytical techniques for the definitive stereochemical assignment of the S-oxide in synthesized 2-Amino-4-(ethylsulfinyl)butanoic acid (ethionine sulfoxide), a methionine analog with significant biological implications.

This document moves beyond a simple recitation of protocols. It is designed to equip researchers, scientists, and drug development professionals with the causal understanding behind experimental choices, enabling them to select and implement the most appropriate verification strategy for their specific research context. We will dissect and compare the "gold standard" of X-ray crystallography with powerful chromatographic and spectroscopic methods, including chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

For the unequivocal, non-empirical determination of a molecule's three-dimensional structure, including the absolute configuration of all stereocenters, single-crystal X-ray diffraction remains the ultimate arbiter.[3][4]

Causality of the Method

The technique relies on the diffraction pattern produced when a beam of X-rays interacts with the ordered array of atoms in a single crystal. By measuring the intensities of the diffracted beams, one can calculate an electron density map of the molecule. To determine the absolute configuration, one must exploit the phenomenon of anomalous dispersion (or anomalous scattering).[4][5] When the X-ray wavelength is near the absorption edge of an atom in the crystal (often the sulfur atom itself in this case), a phase shift occurs. This effect breaks the symmetry of the diffraction pattern, allowing for the differentiation between a molecule and its non-superimposable mirror image.[5]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth (The Critical Step):

    • Dissolve the synthesized 2-Amino-4-(ethylsulfinyl)butanoic acid in a suitable solvent or solvent mixture (e.g., water/ethanol, methanol/ether) to near saturation.

    • Employ a slow evaporation, slow cooling, or vapor diffusion technique to encourage the formation of single, high-quality crystals of at least 0.1-0.3 mm in each dimension.[4] This is often the most challenging and time-consuming step.

    • Insight: The quality of the crystal directly dictates the quality of the diffraction data and the ultimate resolution of the structure. Patience and systematic screening of crystallization conditions are paramount.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Select an appropriate X-ray source (e.g., Cu-Kα or Mo-Kα radiation) and collect a full sphere of diffraction data by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data. This involves adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.

  • Absolute Configuration Determination:

    • After the structure is refined, determine the absolute configuration by calculating the Flack parameter. A value close to 0 for one enantiomer and close to 1 for the inverted structure confirms the assignment with high confidence.[5]

Data Presentation & Interpretation

The definitive output is a three-dimensional model of the molecule, often presented as an Oak Ridge Thermal Ellipsoid Plot (ORTEP), which visually confirms the (R) or (S) configuration at the sulfur center.

Parameter X-ray Crystallography
Principle X-ray diffraction from a single crystal
Sample Requirement High-quality single crystal (0.1-0.3 mm)
Conclusiveness Unambiguous absolute configuration
Key Advantage The definitive "gold standard" method
Key Limitation Crystal growth can be difficult and time-consuming

High-Throughput Separation: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers, making it an invaluable tool for both determining enantiomeric purity and, when coupled with a reference standard, assigning absolute configuration.[6][7]

Causality of the Method

Separation is achieved by differential interaction of the enantiomers with a chiral stationary phase (CSP).[6] The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. Due to the different three-dimensional structures of these complexes, one is more stable than the other, leading to different retention times on the column and thus, separation. For amino acid derivatives like ethionine sulfoxide, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) or zwitterionic selectors are particularly effective.[8][9][10]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Synthesized Ethionine Sulfoxide (Racemic or Enantioenriched) Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Elute with Mobile Phase Inject->Separate Detect Detector (UV/MS) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Assign Assign Peaks vs. Reference Standard Chromatogram->Assign

Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC
  • Column and Mobile Phase Selection:

    • Select a suitable chiral column. For 2-Amino-4-(ethylsulfinyl)butanoic acid, a teicoplanin-based CSP (e.g., Chirobiotic T) is a strong starting point.[8][10]

    • Develop a mobile phase method. In polar organic mode, this could be methanol with small amounts of an acid and base (e.g., acetic acid and triethylamine) to control the ionization state of the analyte and selector.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Run:

    • Equilibrate the HPLC system and chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Run the isocratic or gradient method and record the chromatogram using a UV or Mass Spectrometry (MS) detector.

  • Peak Assignment:

    • If a pure enantiomeric standard (e.g., the (S)-isomer) is available, inject it under the same conditions. The peak with the matching retention time in the sample chromatogram corresponds to that enantiomer.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers.

Data Presentation & Interpretation

The output is a chromatogram showing two separated peaks for the (R) and (S) enantiomers. By comparing with a known standard, the absolute configuration of the synthesized product can be determined.

Parameter Chiral HPLC
Principle Differential interaction with a Chiral Stationary Phase
Sample Requirement Micrograms to milligrams, soluble in mobile phase
Conclusiveness Relative configuration (requires a standard for absolute)
Key Advantage Excellent for determining enantiomeric purity (e.e.)
Key Limitation Requires a reference standard for absolute assignment

In-Solution Analysis: NMR Spectroscopy

NMR spectroscopy can be a powerful tool for differentiating enantiomers in solution, typically by converting them into diastereomers in situ through the use of a chiral auxiliary or a chiral solvating agent (CSA).[11]

Causality of the Method

Enantiomers are indistinguishable in a standard NMR spectrum because they have identical chemical environments. By introducing a chiral agent, transient diastereomeric complexes are formed. These diastereomers are no longer mirror images and will have distinct NMR spectra, leading to separate signals for each enantiomer.[12][13] For sulfoxides, chiral lanthanide shift reagents or chiral acids like (S)-ibuprofen have been used effectively.[11]

NMR_Workflow Start Synthesized Ethionine Sulfoxide Prep Prepare NMR Sample in Deuterated Solvent Start->Prep Add Add Chiral Solvating Agent (e.g., Chiral Acid/Lanthanide Reagent) Prep->Add Acquire Acquire ¹H or ¹³C NMR Spectrum Add->Acquire Process Process Data (FT, Phasing) Acquire->Process Analyze Analyze Spectrum for Split Signals Process->Analyze Decision_Tree Start Goal: Verify S-Oxide Stereochemistry Q_Crystal Can you grow a high-quality crystal? Start->Q_Crystal Xray Use X-ray Crystallography (Definitive Answer) Q_Crystal->Xray Yes No_Crystal No Crystal Available Q_Crystal->No_Crystal No Q_Standard Is an authentic reference standard available? No_Crystal->Q_Standard HPLC_Standard Use Chiral HPLC (Confirm identity & e.e.) Q_Standard->HPLC_Standard Yes No_Standard No Standard Available Q_Standard->No_Standard No Q_Purity Primary goal is enantiomeric purity (e.e.)? No_Standard->Q_Purity Q_Absolute Primary goal is absolute configuration? No_Standard->Q_Absolute HPLC_NMR Use Chiral HPLC or NMR with Chiral Agent Q_Purity->HPLC_NMR Yes Q_Purity->Q_Absolute No CD_Calc Use Circular Dichroism + TD-DFT Calculation Q_Absolute->CD_Calc Yes

Sources

Comparison of cellular uptake rates between ethionine and ethionine sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Cellular Uptake Kinetics of Ethionine vs. Ethionine Sulfoxide

Part 1: Executive Summary & Mechanistic Rationale

This guide provides a technical comparison of the cellular uptake rates between L-Ethionine (Eth) and its oxidized metabolite, L-Ethionine Sulfoxide (EthSO) . While Ethionine is a well-characterized ethyl analog of methionine known for inducing ATP depletion and liver steatosis, its sulfoxide variant presents a distinct pharmacokinetic profile due to the introduction of a polar oxygen atom on the sulfur moiety.

The Core Divergence: Lipophilicity vs. Transport Affinity

The uptake differential between these two compounds is governed by the structural specificity of System L (LAT1/LAT2) and System A amino acid transporters.

  • L-Ethionine (The Mimic):

    • Mechanism: Acts as a direct structural surrogate for L-Methionine. It exhibits high affinity for the System L (LAT1/SLC7A5) transporter, which prefers large, neutral, branched, or aromatic amino acids.

    • Kinetics: Uptake is rapid and competitive with Methionine. Once inside, it is immediately available for activation by Methionine Adenosyltransferase (MAT) to form S-Adenosylethionine (SAE), the toxic "ATP trap."

    • Physiochemical: Higher lipophilicity facilitates rapid equilibration across membranes even at lower transporter densities.

  • L-Ethionine Sulfoxide (The Reservoir):

    • Mechanism: The sulfoxide group introduces significant polarity and steric bulk. While it can still utilize Methionine transport systems (as evidenced in bacterial models like S. typhimurium via MetP/GlnP homologs), its affinity in mammalian cells is markedly reduced compared to the thioether form.

    • Kinetics: Uptake is slower and often rate-limited by the polarity of the sulfoxide. Intracellularly, it acts as a "prodrug" or reservoir; it must first be reduced back to Ethionine by Methionine Sulfoxide Reductases (MsrA/MsrB) before it can enter the SAE pathway.

    • Physiochemical: Reduced membrane permeability due to the polar sulfinyl (S=O) group.

Part 2: Comparative Performance Data

The following data summarizes the expected kinetic parameters based on competitive inhibition studies and structural homology with Methionine/Methionine Sulfoxide transport.

Table 1: Kinetic & Metabolic Comparison

FeatureL-Ethionine (Eth)L-Ethionine Sulfoxide (EthSO)
Primary Transporter System L (LAT1, LAT2)System L (Low Affinity) / System A / Gln Transporters
Relative Uptake Rate High (100% - Reference)Moderate/Low (~30-50% of Eth rate)
Competitive Inhibitor L-Methionine (

of Met)
L-Glutamine / L-Methionine Sulfoxide
Intracellular Fate Direct conversion to SAE (Toxic)Reduction to Ethionine

SAE
Rate-Limiting Step Transport (

of LAT1)
Reduction (Msr Activity) or Transport
LogP (Lipophilicity) Higher (Hydrophobic side chain)Lower (Polar side chain)

Part 3: Experimental Protocols

To objectively validate these differences in your specific cell line (e.g., HepG2, HEK293), use the following self-validating protocol. This workflow uses LC-MS/MS to avoid the costs of custom radiolabeling.

Protocol A: Competitive Uptake Assay (LC-MS/MS Based)

Objective: Determine the initial uptake velocity (


) of Eth vs. EthSO.

Reagents:

  • Transport Buffer: HBSS (pH 7.4), free of amino acids.

  • Stop Solution: Ice-cold PBS + 0.5% BSA (to wash off bound ligand).

  • Lysis Buffer: 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Internal Standard:

    
    C-Methionine.
    

Workflow:

  • Cell Preparation:

    • Seed cells in 24-well plates (density

      
       cells/well).
      
    • Incubate 24h until 90% confluent.

    • Starvation Step (Critical): Wash cells 2x with warm HBSS and incubate in HBSS for 30 min to deplete intracellular amino acid pools (prevents trans-stimulation artifacts).

  • Uptake Initiation:

    • Prepare dosing solutions of Eth and EthSO at concentrations: 10, 50, 100, 500, 1000

      
      .
      
    • Add

      
       of warm dosing solution to wells (Triplicate).
      
    • Incubate for exactly 2 minutes at 37°C.

    • Note: Short incubation ensures we measure initial rate (

      
      ) before efflux or metabolism occurs.
      
  • Termination & Extraction:

    • Aspirate solution rapidly.

    • Wash 3x with Ice-Cold Stop Solution (The cold stops transport; BSA removes non-specific binding).

    • Add

      
      Chilled Lysis Buffer  containing Internal Standard.
      
    • Scrape cells and collect supernatant after centrifugation (10,000 x g, 10 min).

  • Quantification:

    • Analyze via LC-MS/MS (C18 column).

    • Normalize pmol uptake to total protein content (BCA assay).

Validation Check:

  • Control: Perform the assay at 4°C. Uptake should be <5% of 37°C values, confirming active transport vs. passive diffusion.

Part 4: Pathway Visualization

The following diagram illustrates the differential transport and metabolic convergence of the two compounds.

CellularUptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Eth_Out L-Ethionine LAT1 LAT1 / System L (High Affinity) Eth_Out->LAT1 Rapid EthSO_Out Ethionine Sulfoxide SysA System A / GlnP (Low Affinity) EthSO_Out->SysA Slow / Competitive Eth_In L-Ethionine LAT1->Eth_In EthSO_In Ethionine Sulfoxide SysA->EthSO_In MAT MAT I/III (Adenosyltransferase) Eth_In->MAT Activation Msr MsrA / MsrB (Reductase) EthSO_In->Msr Reduction Req. Msr->Eth_In Conversion SAE S-Adenosylethionine (ATP Trap) MAT->SAE Toxicity

Caption: Differential uptake pathways showing direct high-affinity transport of Ethionine vs. lower-affinity transport and required enzymatic reduction of Ethionine Sulfoxide.

Part 5: References

  • Ayling, P. D. (1981).[1][2] "Methionine sulfoxide is transported by high-affinity methionine and glutamine transport systems in Salmonella typhimurium."[1][2][3] Journal of Bacteriology, 148(2), 514–520.[1] Link

  • Moskovitz, J., et al. (2001). "Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals." Proceedings of the National Academy of Sciences, 98(23), 12920–12925. Link

  • Brada, Z., et al. (1990). "The metabolism of ethionine in rats." Cancer Research, 50, 483-488. (Demonstrates in vivo conversion and reservoir function of sulfoxide).

  • Kanayama, A., et al. (2002). "Methionine sulfoxide reductase A deficiency results in the accumulation of oxidized proteins and premature aging." Journal of Biological Chemistry. Link

  • Nicklin, P., et al. (2009). "Bidirectional transport of amino acids regulates mTOR and autophagy." Cell, 136(3), 521-534. (Mechanistic reference for System L/LAT1 exchange logic).

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of 2-Amino-4-(ethylsulfinyl)butanoic Acid and Other Novel Research Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

The cornerstone of safe chemical disposal is a thorough understanding of the substance's properties and associated hazards. This information is meticulously detailed in the manufacturer's or supplier's Safety Data Sheet (SDS). It is imperative that you obtain and consult the SDS for 2-Amino-4-(ethylsulfinyl)butanoic acid before handling or disposing of this chemical. This document is your primary source of information for safe handling and disposal.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of principles designed to protect researchers, the community, and the environment. The Resource Conservation and Recovery Act (RCRA) in the United States, along with other international and local regulations, provides a legal framework for hazardous waste management.[1] Key tenets include the prohibition of disposing of chemical waste in the regular trash or down the sewer system, mandatory documentation of waste generation, and proper training for all personnel who handle hazardous materials.[1]

Step-by-Step Disposal Protocol for 2-Amino-4-(ethylsulfinyl)butanoic Acid

The following is a procedural guide to ensure the safe and compliant disposal of 2-Amino-4-(ethylsulfinyl)butanoic acid.

Step 1: Waste Characterization and Hazard Identification

Before beginning any work with a new chemical, a thorough risk assessment is crucial. This begins with a detailed review of the SDS. Pay close attention to the following sections:

  • Hazards Identification: This section will describe the potential health and environmental hazards. Look for information on toxicity (oral, dermal, inhalation), corrosivity, flammability, and reactivity.

  • Toxicological Information: This will provide data on acute and chronic health effects. For instance, some related compounds may cause weakness or convulsions upon exposure.[2]

  • Ecological Information: This section details the potential harm to the environment. Note any information on aquatic toxicity.

  • Stability and Reactivity: This will identify any materials or conditions to avoid. For example, some related chemicals are incompatible with strong oxidizing agents and strong acids.[2]

Step 2: Proper Segregation of Waste

To prevent dangerous chemical reactions, it is critical to segregate waste streams.[1][3] Based on the information from the SDS, 2-Amino-4-(ethylsulfinyl)butanoic acid waste should be collected in a dedicated and properly labeled container.

  • Do not mix this waste with other chemical waste unless you have explicit confirmation of their compatibility from the SDS or a qualified chemist.

  • Incompatible chemicals should be stored with physical barriers and adequate distance between them.[1]

Step 3: Container Selection and Labeling

The choice of waste container is vital for safe storage and disposal.

  • Container Compatibility: The container must be made of a material that is chemically resistant to 2-Amino-4-(ethylsulfinyl)butanoic acid.[3][4] For instance, acids should never be stored in steel containers.[4]

  • Secure Closure: The container must have a secure, leak-proof lid.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Amino-4-(ethylsulfinyl)butanoic acid," and a clear description of the associated hazards (e.g., "Toxic," "Corrosive").[3][4] The date of waste accumulation should also be included.[3]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location in your laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[4]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[1]

  • Containers in the SAA must be kept closed except when adding waste.[4]

  • The SAA should be inspected weekly for any signs of leaks or container degradation.[4]

Step 5: Arranging for Professional Disposal

Laboratory personnel should not transport hazardous waste.[5] Your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company should be contacted for pickup and final disposal.[5] These professional services are equipped to handle and transport hazardous materials in compliance with all regulations.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Isolate: If the spill is large or the substance is highly toxic, evacuate the immediate area and restrict access.

  • Consult the SDS: The SDS will provide specific instructions for spill cleanup.[2]

  • Use Appropriate Personal Protective Equipment (PPE): This may include gloves, safety glasses or goggles, and a lab coat. For larger spills or highly toxic materials, respiratory protection may be necessary.[6]

  • Contain and Clean: For small spills of solid material, you may be able to carefully sweep it up and place it in a suitable container for disposal.[2][7] Do not allow the product to enter drains.[2] Materials used for cleanup should also be treated as hazardous waste.[5]

  • Decontamination: Clean the affected area thoroughly.

  • Report the Spill: Report all spills to your laboratory supervisor and EHS department.

Chemical Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe disposal of a research chemical.

Caption: Decision workflow for the safe and compliant disposal of laboratory chemical waste.

Summary of Best Practices for Chemical Disposal
PracticeRationale
Obtain and Review SDS The SDS is the primary source of information on hazards, handling, and disposal.
Segregate Waste Prevents dangerous reactions between incompatible chemicals.[1][3]
Use Compatible Containers Ensures the integrity of the waste container and prevents leaks.[3][4]
Properly Label Containers Clearly communicates the contents and hazards to all personnel.[3][4]
Store in a Designated SAA Centralizes waste storage and facilitates regular inspection.[4]
Use a Certified Disposal Vendor Ensures that waste is transported and disposed of in accordance with all regulations.[1][5]
Never Dispose of Chemicals Down the Drain Protects waterways and wastewater treatment systems from contamination.[5]

By adhering to these principles and procedures, you can ensure the safe and responsible disposal of 2-Amino-4-(ethylsulfinyl)butanoic acid and contribute to a culture of safety within your laboratory.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • National Center for Biotechnology Information. (n.d.). 2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid. PubChem.
  • Labor Security System. (n.d.).
  • Vanderbilt University Medical Center. (n.d.).
  • National Science Teaching Association. (2024, August 16).
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid.
  • Fisher Scientific. (2025, December 24).
  • MilliporeSigma. (2026, January 9).
  • TCI Chemicals. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • National Center for Biotechnology Information. (n.d.). 2-amino-4-[(S)-methylsulfinyl]butanoic acid. PubChem.
  • MedChemExpress. (n.d.). 2-Amino-4-(ethylthio)butanoic acid.
  • Echemi. (n.d.). Butanoic acid, 2-amino-4-cyano-, ethyl ester, (2S)- (9CI)
  • Fisher Scientific. (2011, February 10).
  • Thermo Fisher Scientific. (2025, September 23).
  • ChemSynthesis. (2025, May 20). 2-amino-4-(ethylsulfonimidoyl)butanoic acid.
  • Thermo Fisher Scientific. (2011, February 10).
  • Cayman Chemical. (2012, November 14).
  • eviQ. (n.d.).
  • Biotage. (2023, February 7).
  • National Center for Biotechnology Information. (n.d.). Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)-. PubChem.
  • Google Patents. (n.d.). US4835254A - Process for reducing methionine sulfoxide residues in peptides or proteins.
  • U.S. Environmental Protection Agency. (2023, November 1). Butanoic acid, 2-amino-4-sulfino-, (2S)-. Substance Registry Services.
  • National Industrial Chemicals Notification and Assessment Scheme. (2013, March 22). Butanoic acid: Human health tier II assessment.
  • National Center for Biotechnology Information. (n.d.). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. PubMed Central.

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-4-(ethylsulfinyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for handling 2-Amino-4-(ethylsulfinyl)butanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on a conservative approach, extrapolating from data on structurally similar amino acids and sulfoxide-containing compounds. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this chemical.

Hazard Analysis and Risk Assessment: An Expert's Perspective

A thorough risk assessment is the cornerstone of laboratory safety. Before handling this compound, every researcher must consider the quantity being used, the nature of the procedure (e.g., weighing a solid vs. working with a solution), and the potential for aerosol generation. This guide assumes a standard laboratory setting with good general ventilation.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling 2-Amino-4-(ethylsulfinyl)butanoic acid in any form (solid or in solution).

Eye and Face Protection

Given the potential for eye irritation from related butanoic acid compounds, robust eye protection is non-negotiable.[2][3]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazards: Chemical splash goggles should be worn when handling solutions or when there is a risk of splashing.

  • High-Risk Operations: A face shield worn over chemical splash goggles is required for procedures with a significant risk of explosion, large splashes, or highly exothermic reactions.[5]

Hand Protection

The potential for skin penetration by sulfoxide-containing compounds necessitates careful glove selection.[4] Standard nitrile gloves may not provide sufficient protection for prolonged exposure.

  • Glove Selection: Chemical-resistant gloves are essential. While specific breakthrough times for 2-Amino-4-(ethylsulfinyl)butanoic acid are not available, it is best practice to consult glove manufacturers' chemical resistance guides for sulfoxide compounds or similar chemicals.[5] In the absence of specific data, double-gloving can provide an additional layer of protection.

  • Inspection and Use: Gloves should be inspected for any signs of degradation or puncture before each use. They should be removed promptly if contamination is suspected, and hands should be washed thoroughly.

Protective Clothing

A laboratory coat is a fundamental component of your PPE and should be worn at all times in the laboratory.

  • Laboratory Coat: A long-sleeved lab coat that fits properly and is fully buttoned is required to protect the skin and personal clothing.[5]

  • Material: For handling chemicals with unknown properties, a lab coat made of a flame-resistant material like Nomex® may be considered, especially if flammable solvents are also in use.[5]

  • Footwear: Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[5]

Respiratory Protection

Under normal laboratory conditions with adequate engineering controls, such as a fume hood, respiratory protection is not typically required when handling small quantities of solid, non-volatile compounds.[6]

  • Engineering Controls: All work that may generate dust or aerosols of 2-Amino-4-(ethylsulfinyl)butanoic acid should be conducted in a certified chemical fume hood.

  • When Respirators are Necessary: If engineering controls are not sufficient to control exposure, or during a large spill, respiratory protection may be necessary. The use of a respirator requires a formal respiratory protection program, including medical evaluation, fit testing, and training.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures
  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Designate a specific area for handling the compound, preferably within a fume hood.

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Protect: Don the appropriate PPE, including respiratory protection if the spill is large or generates dust.

  • Contain and Clean: For a small solid spill, carefully sweep it up and place it in a sealed container for disposal.[6] For a liquid spill, use an appropriate absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste containing 2-Amino-4-(ethylsulfinyl)butanoic acid must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste, including contaminated gloves and absorbent materials, in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[7]

Summary of Personal Protective Equipment

Protection Type Minimum Requirement Recommended for Enhanced Safety
Eye/Face ANSI Z87.1 Safety Glasses with Side ShieldsChemical Splash Goggles or Face Shield over Goggles
Hand Chemical-Resistant Gloves (e.g., Nitrile)Double-Gloving, consult manufacturer's guide for sulfoxides
Body Long-Sleeved Laboratory CoatFlame-Resistant Lab Coat
Footwear Closed-Toe, Closed-Heel ShoesChemical-Resistant Boots for large spills
Respiratory Not required with proper engineering controlsAir-purifying respirator with appropriate cartridges if needed

PPE Selection and Use Workflow

PPE_Workflow cluster_planning Planning Phase cluster_ppe_selection PPE Selection cluster_operation Operational Phase cluster_post_operation Post-Operation & Disposal Start Start: New Experiment with 2-Amino-4-(ethylsulfinyl)butanoic acid RiskAssessment Conduct Risk Assessment (Quantity, Procedure, Aerosol Potential) Start->RiskAssessment SelectEye Select Eye Protection (Glasses, Goggles, or Face Shield) RiskAssessment->SelectEye SelectGloves Select Hand Protection (Chemical-Resistant Gloves, Double-Glove?) RiskAssessment->SelectGloves SelectClothing Select Protective Clothing (Lab Coat, Appropriate Footwear) RiskAssessment->SelectClothing AssessRespiratory Assess Need for Respiratory Protection (Fume Hood Sufficient?) RiskAssessment->AssessRespiratory DonPPE Don All Selected PPE Correctly SelectEye->DonPPE SelectGloves->DonPPE SelectClothing->DonPPE AssessRespiratory->DonPPE HandleChemical Handle Chemical Following Safe Procedures (e.g., in Fume Hood) DonPPE->HandleChemical DoffPPE Doff PPE Correctly to Avoid Contamination HandleChemical->DoffPPE DisposeWaste Dispose of Waste and Contaminated PPE According to Protocol DoffPPE->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands End End of Procedure WashHands->End

Sources

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